molecular formula C8H6ClN3 B177136 7-Chloroquinazolin-4-amine CAS No. 19808-36-7

7-Chloroquinazolin-4-amine

Katalognummer: B177136
CAS-Nummer: 19808-36-7
Molekulargewicht: 179.6 g/mol
InChI-Schlüssel: ZYCLVMJKFGHNKX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

7-Chloroquinazolin-4-amine is a useful research compound. Its molecular formula is C8H6ClN3 and its molecular weight is 179.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

7-chloroquinazolin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClN3/c9-5-1-2-6-7(3-5)11-4-12-8(6)10/h1-4H,(H2,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYCLVMJKFGHNKX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Cl)N=CN=C2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19808-36-7
Record name 7-chloroquinazolin-4-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Spectroscopic Blueprint of 7-Chloroquinazolin-4-amine: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Quinazoline Core in Modern Drug Discovery

The quinazoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of a multitude of biologically active compounds.[1] Its derivatives have demonstrated a wide spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties. 7-Chloroquinazolin-4-amine, a key intermediate and a pharmacophore in its own right, is of significant interest to researchers in drug development. The precise substitution pattern on the quinazoline ring system dictates its interaction with biological targets, making unambiguous structural confirmation paramount. This technical guide provides an in-depth analysis of the core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—for the comprehensive characterization of this compound. Understanding the spectroscopic signature of this molecule is the first critical step in quality control, reaction monitoring, and the rational design of new therapeutic agents.

Molecular Structure and Numbering

A clear understanding of the molecular structure is fundamental to interpreting its spectroscopic data. The numbering convention for the quinazoline ring system is crucial for assigning NMR signals.

Figure 1. Numbering of the this compound scaffold.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules. For this compound, both ¹H and ¹³C NMR are essential for complete structural verification.

Experimental Protocol: NMR Analysis
  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The choice of DMSO-d₆ is due to its excellent solubilizing power for polar, aromatic compounds and its ability to allow for the observation of exchangeable protons (e.g., -NH₂).

  • Instrumentation: Acquire spectra on a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition:

    • Set the spectral width to cover a range of 0-12 ppm.

    • Acquire a sufficient number of scans (typically 16-64) to achieve a good signal-to-noise ratio.

    • Use a relaxation delay of at least 2 seconds.

  • ¹³C NMR Acquisition:

    • Set the spectral width to cover a range of 0-180 ppm.

    • Employ proton decoupling to simplify the spectrum.

    • Acquire a larger number of scans (typically 1024 or more) due to the lower natural abundance of ¹³C.

¹H NMR Spectral Interpretation

The ¹H NMR spectrum of this compound is expected to show distinct signals for the aromatic protons and the amine protons. The electron-withdrawing nature of the chlorine atom and the nitrogen atoms in the quinazoline ring will influence the chemical shifts of the aromatic protons.

Proton Assignment Predicted Chemical Shift (ppm) Multiplicity Coupling Constant (J, Hz) Rationale
H-2~8.3Singlet-This proton is on a carbon adjacent to two nitrogen atoms, leading to a significant downfield shift.
H-5~8.1Doublet~8.8H-5 is ortho to the electron-donating amino group but is also part of the fused aromatic system, resulting in a downfield shift. It will be split by H-6.
H-6~7.5Doublet of Doublets~8.8, ~2.0H-6 is coupled to both H-5 (ortho-coupling) and H-8 (meta-coupling).
H-8~7.9Doublet~2.0H-8 is ortho to the chloro group and will show meta-coupling to H-6.
-NH₂~7.2Broad Singlet-The protons of the primary amine will appear as a broad signal that is exchangeable with D₂O. Its chemical shift can be concentration and temperature dependent.

Causality behind Experimental Choices: The use of a higher field NMR spectrometer (400 MHz or greater) is crucial for resolving the coupling patterns of the aromatic protons, particularly the doublet of doublets for H-6. DMSO-d₆ is the solvent of choice not only for its solubilizing properties but also because it slows down the exchange rate of the amine protons, often allowing for their observation as a distinct, albeit broad, signal.

¹³C NMR Spectral Interpretation

The ¹³C NMR spectrum will provide information on the carbon skeleton of the molecule. The chemical shifts are influenced by the electronegativity of neighboring atoms and the aromaticity of the ring system.

Carbon Assignment Predicted Chemical Shift (ppm) Rationale
C-2~155This carbon is situated between two nitrogen atoms, resulting in a significant downfield shift.
C-4~152The carbon bearing the amino group is also significantly deshielded due to its attachment to two nitrogen atoms within the aromatic system.
C-4a~120A quaternary carbon at the ring junction.
C-5~128
C-6~125
C-7~135The carbon atom directly attached to the chlorine atom will be deshielded.
C-8~118
C-8a~150A quaternary carbon at the ring junction, adjacent to a nitrogen atom.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. For this compound, the key functional groups are the amine (N-H) and the aromatic C-H and C=C/C=N bonds.

Experimental Protocol: FT-IR Analysis
  • Sample Preparation: Prepare a potassium bromide (KBr) pellet by grinding a small amount of the sample with dry KBr powder and pressing it into a thin, transparent disk. Alternatively, Attenuated Total Reflectance (ATR) can be used for a solid sample.

  • Instrumentation: Acquire the spectrum using a Fourier Transform Infrared (FT-IR) spectrometer.

  • Data Acquisition: Scan the sample over the range of 4000-400 cm⁻¹.

IR Spectral Interpretation

The IR spectrum will be characterized by the following key absorption bands:

Vibrational Mode Expected Wavenumber (cm⁻¹) Intensity
N-H Stretch (asymmetric and symmetric)3400-3250Medium, Sharp (two bands)
Aromatic C-H Stretch3100-3000Medium to Weak
C=N and C=C Stretching1650-1500Strong to Medium
N-H Bend1650-1580Medium
C-Cl Stretch800-600Strong

Trustworthiness of the Protocol: The presence of two distinct N-H stretching bands is a hallmark of a primary amine, providing a self-validating system for the identification of this functional group.[1] The fingerprint region (below 1500 cm⁻¹) will contain a complex pattern of absorptions that is unique to the molecule and can be used for definitive identification by comparison with a reference spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity.

Experimental Protocol: MS Analysis
  • Sample Introduction: Introduce a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile) into the mass spectrometer via direct infusion or after separation by liquid chromatography (LC).

  • Ionization: Use a soft ionization technique such as Electrospray Ionization (ESI) in positive ion mode.

  • Mass Analysis: Acquire the mass spectrum using a quadrupole, time-of-flight (TOF), or Orbitrap mass analyzer.

Mass Spectral Interpretation
  • Molecular Ion Peak: The molecular formula of this compound is C₈H₆ClN₃. The expected monoisotopic mass is approximately 179.0250 g/mol . In ESI-MS, the base peak will likely be the protonated molecule [M+H]⁺ at m/z 180.0328.

  • Isotopic Pattern: A key diagnostic feature will be the isotopic pattern of the molecular ion peak. Due to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes (approximately 3:1 ratio), there will be a characteristic [M+H]⁺ peak at m/z 180 and an [M+2+H]⁺ peak at m/z 182 with an intensity ratio of roughly 3:1. This pattern is a definitive indicator of the presence of one chlorine atom in the molecule.

Mass_Spec_Workflow cluster_sample_prep Sample Preparation cluster_ms_analysis Mass Spectrometry Analysis cluster_data_interpretation Data Interpretation Sample This compound Solution Solution Sample->Solution Dissolve Solvent Methanol/Acetonitrile Solvent->Solution Ionization Electrospray Ionization (ESI+) Solution->Ionization Infuse Mass_Analyzer TOF or Orbitrap Ionization->Mass_Analyzer Accelerate & Separate Ions Detector Detector Mass_Analyzer->Detector Detect Ions Spectrum Mass Spectrum Detector->Spectrum Generate Spectrum Molecular_Ion [M+H]+ at m/z 180 Spectrum->Molecular_Ion Isotope_Peak [M+2+H]+ at m/z 182 (3:1 ratio) Spectrum->Isotope_Peak

Figure 2. Workflow for Mass Spectrometry Analysis.

Conclusion: A Unified Spectroscopic Profile

The combination of NMR, IR, and MS provides a comprehensive and unambiguous characterization of this compound. ¹H and ¹³C NMR elucidate the precise connectivity of the atoms in the molecule, IR spectroscopy confirms the presence of key functional groups, and mass spectrometry verifies the molecular weight and elemental composition. This multi-faceted spectroscopic approach ensures the identity and purity of this compound, which is essential for its application in research and development. The data and interpretations presented in this guide serve as a valuable reference for scientists working with this important heterocyclic compound.

References

  • (No author given). Synthesis of 7-chloroquinolinyl-4-. ResearchGate. Available at: [Link]. (Accessed: February 2026).

  • (No author given). (PDF) 7-Chloroquinolin-4-yl Arylhydrazone Derivatives: Synthesis and Antifungal Activity. ResearchGate. Available at: [Link]. (Accessed: February 2026).

  • (No author given). Synthesis, Characterization, ADME Study and Anti-proliferative evaluation against MCF-7 breast cancer cell line of new analog of a 4-aminophenyl quinazolinone derivative. Al Mustansiriyah Journal of Pharmaceutical Sciences, 23(4), 412-426. Available at: [Link]. (Accessed: February 2026).

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 94711, 4-Amino-7-chloroquinoline. Available at: [Link]. (Accessed: February 2026).

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 84759, 4-Aminoquinazoline. Available at: [Link]. (Accessed: February 2026).

  • Wang, Y., et al. (2020). Structure-Based Design of 6-Chloro-4-aminoquinazoline-2-carboxamide Derivatives as Potent and Selective p21-Activated Kinase 4 (PAK4) Inhibitors. Journal of Medicinal Chemistry, 63(15), 8186-8204. Available at: [Link]. (Accessed: February 2026).

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 66593, 7-Chloro-4-hydroxyquinoline. Available at: [Link]. (Accessed: February 2026).

  • (No author given). FT-IR spectrum of 4-amino-2-chloro-6,7-dimethoxyquinazoline. ResearchGate. Available at: [Link]. (Accessed: February 2026).

  • Smith, B. C. (2015). IR Spectroscopy Tutorial: Amines. Spectroscopy, 30(4), 26-31. Available at: [Link]. (Accessed: February 2026).

  • Li, Y., et al. (2019). Copper-catalyzed tandem oxidative synthesis of quinazolinones from 2-aminobenzonitriles and primary alcohols. Beilstein Journal of Organic Chemistry, 15, 276-283. Available at: [Link]. (Accessed: February 2026).

  • National Institute of Standards and Technology. 4-Amino-2-chloro-6,7-dimethoxyquinazoline. NIST Chemistry WebBook. Available at: [Link]. (Accessed: February 2026).

  • Wang, Y., et al. (2022). Synthesis of 2-chloro-N, N-diethyl-7-fluoroquinazolin-4-amine. IOP Conference Series: Earth and Environmental Science, 1074, 012133. Available at: [Link]. (Accessed: February 2026).

  • Al-Ostath, A. H., et al. (2020). Synthesis and antibacterial activity of newly synthesized 7-chloro–2–methyl-4h– benzo[d][2]–oxazin–4–one and 3 o. GSC Biological and Pharmaceutical Sciences, 11(1), 136-142. Available at: [Link]. (Accessed: February 2026).

  • Smith, B. C. (2019). Organic Nitrogen Compounds V: Amine Salts. Spectroscopy, 34(9), 22-26. Available at: [Link]. (Accessed: February 2026).

  • (No author given). An efficient zinc acetate dihydrate-catalyzed green protocol for the synthesis of 2,3-dihydroquinazolin-4(1H)-ones. ACG Publications. Available at: [Link]. (Accessed: February 2026).

  • (No author given). Synthesis and Spectral Characterization of 4,7-Dichloro-6-nitroquinazoline. ResearchGate. Available at: [Link]. (Accessed: February 2026).

Sources

Exploring the Chemical Space of Substituted Quinazolines: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Quinazoline Core as a Privileged Scaffold in Medicinal Chemistry

The quinazoline scaffold, a bicyclic heteroaromatic system formed by the fusion of a benzene and a pyrimidine ring, stands as a "privileged structure" in the realm of medicinal chemistry.[1] Its remarkable versatility allows for a wide range of chemical modifications, enabling the exploration of a vast chemical space and interaction with numerous biological targets.[2] This has led to the development of a multitude of clinically significant drugs for treating a wide array of diseases, including cancer, hypertension, and microbial infections.[3][4] For instance, several quinazoline-based compounds have been successfully developed as epidermal growth factor receptor (EGFR) inhibitors for the treatment of cancers like non-small cell lung cancer.[5][6]

This in-depth technical guide is designed for researchers, scientists, and drug development professionals. It aims to provide a comprehensive overview of the chemical space of substituted quinazolines, focusing on synthetic methodologies, structure-activity relationships (SAR), and practical experimental protocols. By delving into the "why" behind experimental choices, this guide seeks to empower researchers in their pursuit of novel and effective quinazoline-based therapeutics.

Part 1: Synthetic Strategies for Accessing the Quinazoline Core

The diverse array of substituted quinazolines is made accessible through a variety of synthetic methodologies, ranging from classical named reactions to modern transition-metal-catalyzed approaches. The selection of a particular synthetic route is often guided by the desired substitution pattern and the availability of starting materials.[7]

Classical Synthetic Methods

Traditional methods for quinazoline synthesis, while sometimes limited by harsh conditions, remain valuable tools in the synthetic chemist's arsenal.

  • Niementowski Quinazoline Synthesis: This method involves the condensation of anthranilic acid derivatives with amides.[8]

  • Friedländer Annulation: This approach constructs the quinazoline ring by reacting a 2-aminoaryl aldehyde or ketone with a compound containing a reactive methylene group.

Modern Synthetic Methodologies

Contemporary organic synthesis has introduced milder and more versatile methods for constructing the quinazoline core, with transition-metal catalysis playing a pivotal role.[9]

  • Palladium-Catalyzed Cross-Coupling: Reactions such as Suzuki, Heck, and Buchwald-Hartwig couplings are instrumental in introducing a wide variety of substituents onto a pre-existing quinazoline scaffold.[10]

  • Copper-Catalyzed Reactions: Copper catalysts are frequently employed for the formation of C-N and C-O bonds, as well as for cascade reactions that efficiently build the quinazoline ring system.[7]

  • One-Pot and Multicomponent Reactions (MCRs): These strategies offer an efficient and atom-economical approach to synthesizing complex quinazoline derivatives from simple starting materials in a single step.[11][12]

G1 cluster_start cluster_methods Anthranilic_Acids Anthranilic Acids Classical Classical Methods (e.g., Niementowski) Anthranilic_Acids->Classical o_Aminoaryl_Ketones o-Aminoaryl Ketones o_Aminoaryl_Ketones->Classical 2-Aminobenzonitriles 2-Aminobenzonitriles Modern Modern Methods (e.g., Transition-Metal Catalysis, MCRs) 2-Aminobenzonitriles->Modern 2-Aminobenzylamines 2-Aminobenzylamines 2-Aminobenzylamines->Modern Quinazoline Substituted Quinazolines Classical->Quinazoline Modern->Quinazoline

Caption: Synthetic pathways to substituted quinazolines.

Part 2: Structure-Activity Relationships (SAR) of Substituted Quinazolines

The biological activity of quinazoline derivatives is intricately linked to the nature and position of their substituents. A thorough understanding of SAR is crucial for the rational design of potent and selective drug candidates.[13]

Substitutions at the 2- and 4-positions

The 2- and 4-positions of the quinazoline ring are frequently modified to modulate biological activity.

  • Position 4: The 4-anilinoquinazoline scaffold is a well-established pharmacophore for EGFR kinase inhibitors.[14][15] The substituents on the aniline ring play a critical role in binding to the ATP-binding site of the enzyme. For instance, the presence of small, electron-withdrawing groups on the aniline ring often enhances inhibitory activity.[10]

  • Position 2: Modifications at the 2-position can influence a range of properties, including potency, selectivity, and pharmacokinetic profiles. The introduction of methyl, amine, or thiol groups at this position has been shown to be important for antimicrobial activities.[3]

Substitutions at the 6- and 7-positions

Substitutions on the benzene ring portion of the quinazoline core, particularly at the 6- and 7-positions, are key for optimizing activity and drug-like properties.

  • Halogenation: The introduction of halogen atoms, such as chlorine or fluorine, at the 6- or 8-positions can improve antimicrobial activity.[3]

  • Bulky Substituents: The presence of bulkier groups at the C-7 position can be favorable for inhibitory activity against certain targets.[14] For example, a piperazine ring at this position has been shown to enhance inhibitory activities toward both TNF-alpha production and T cell proliferation.[16]

PositionSubstituent TypeImpact on Biological ActivityExample Target
4 Substituted AnilinoPotent InhibitionEGFR Kinase[14]
2 Methyl, Thiol, AminoEssential for ActivityAntimicrobial[3]
6, 8 HalogenImproved PotencyAntimicrobial[3]
7 Piperazine RingEnhanced InhibitionTNF-alpha, T-cell proliferation[16]

Part 3: Experimental Protocols

This section provides a representative experimental protocol for the synthesis of a substituted quinazoline derivative.

Example Synthesis: Copper-Catalyzed Cascade Synthesis of a 2-Substituted Quinazoline

This protocol is adapted from a literature procedure and demonstrates a modern, efficient method for quinazoline synthesis.[7]

Reaction: Copper-catalyzed cascade coupling of 2-bromobenzaldehyde with acetamidine hydrochloride.

Materials:

  • 2-Bromobenzaldehyde

  • Acetamidine hydrochloride

  • Copper(I) iodide (CuI)

  • L-proline

  • Potassium carbonate (K2CO3)

  • Dimethylformamide (DMF)

  • Round-bottom flask

  • Magnetic stirrer and hotplate

  • Standard laboratory glassware for workup and purification

Procedure:

  • To a round-bottom flask, add 2-bromobenzaldehyde (1.0 mmol), acetamidine hydrochloride (1.2 mmol), CuI (10 mol%), L-proline (20 mol%), and K2CO3 (2.0 mmol).

  • Add DMF (5 mL) as the solvent.

  • Heat the reaction mixture at 110 °C with stirring for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and pour it into water.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 2-substituted quinazoline.

Self-Validation: The structure and purity of the synthesized compound should be rigorously confirmed using analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

G2 Start 2-Bromobenzaldehyde + Acetamidine HCl Reaction CuI, L-proline, K2CO3 DMF, 110 °C Start->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Product 2-Substituted Quinazoline Purification->Product

Caption: Experimental workflow for a copper-catalyzed quinazoline synthesis.

Conclusion

The chemical space of substituted quinazolines continues to be a fertile ground for the discovery of new therapeutic agents. The ongoing development of innovative synthetic methodologies provides access to an ever-expanding diversity of quinazoline derivatives. A deep and nuanced understanding of the structure-activity relationships governing their biological effects is paramount for the successful design of future drug candidates. This guide has provided a comprehensive overview of these key aspects, aiming to equip researchers with the knowledge and practical insights necessary to navigate and exploit the rich chemical space of this privileged scaffold. The continued exploration of quinazolines holds immense promise for addressing unmet medical needs across a spectrum of diseases.

Sources

Methodological & Application

Application Notes & Protocols: 7-Chloroquinazolin-4-amine Derivatives as Potential Anti-inflammatory Agents

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract: The quinazoline scaffold is a cornerstone in medicinal chemistry, with numerous derivatives exhibiting a wide array of biological activities. This guide focuses on a specific class, 7-chloroquinazolin-4-amine derivatives, which have emerged as promising candidates for the development of novel anti-inflammatory therapeutics. We provide a comprehensive overview of their synthesis, mechanism of action, and detailed protocols for their evaluation in both in vitro and in vivo models. The causality behind experimental choices is explained to provide a deeper understanding of the drug discovery process for this class of compounds.

Introduction: The Quinazoline Scaffold in Inflammation

Quinazoline derivatives are a class of heterocyclic compounds that have garnered significant attention due to their diverse pharmacological properties, including anti-cancer, anti-bacterial, and anti-inflammatory activities.[1][2] The core quinazoline structure offers a versatile template for chemical modification, allowing for the fine-tuning of its biological effects. Within this family, the this compound scaffold has been identified as a particularly promising starting point for the development of potent anti-inflammatory agents.[3]

The anti-inflammatory potential of these compounds is often attributed to their ability to modulate key signaling pathways involved in the inflammatory response. Inflammation is a complex biological process initiated by immune cells, such as macrophages and neutrophils, in response to harmful stimuli.[4] Key pathways that regulate this process include the Toll-like receptor 4 (TLR4) and nuclear factor-kappa B (NF-κB) signaling cascades, which lead to the production of pro-inflammatory mediators like cytokines (e.g., TNF-α, IL-6) and enzymes such as cyclooxygenase-2 (COX-2).[5][6][7] Many quinazoline derivatives have been found to be selective inhibitors of COX-2.[8] The 7-chloro substitution on the quinazoline ring has been shown to enhance the antibacterial activity of some derivatives, and this structural feature is also being explored for its contribution to anti-inflammatory effects.[3]

This guide will provide a detailed exploration of the synthesis and evaluation of this compound derivatives as potential anti-inflammatory agents, offering both theoretical insights and practical, step-by-step protocols.

Synthesis of this compound Derivatives: A Representative Workflow

The synthesis of this compound derivatives typically involves a multi-step process. A common and effective approach starts from a substituted anthranilic acid, which undergoes cyclization to form the quinazolinone core, followed by chlorination and subsequent amination.

General Synthetic Scheme

The following diagram outlines a representative synthetic route for preparing this compound derivatives. This workflow provides a logical and reproducible pathway to the target compounds.

G A 2-Amino-4-chlorobenzoic acid C 7-Chloroquinazolin-4(3H)-one A->C Reflux B Formamide B->C E 4,7-Dichloroquinazoline C->E Reflux D POCl3, N,N-dimethylaniline D->E G This compound derivative E->G Reflux in isopropanol F Substituted amine (R-NH2) F->G

Caption: General synthetic workflow for this compound derivatives.

Detailed Synthetic Protocol: Synthesis of a Representative Compound

This protocol details the synthesis of a model this compound derivative.

Step 1: Synthesis of 7-Chloroquinazolin-4(3H)-one

  • In a round-bottom flask, combine 2-amino-4-chlorobenzoic acid (1 equivalent) and formamide (10 equivalents).

  • Heat the mixture to reflux at 180-190°C for 4-5 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Cool the reaction mixture to room temperature.

  • Pour the cooled mixture into ice-cold water with stirring.

  • Collect the resulting precipitate by vacuum filtration, wash with cold water, and dry to obtain 7-chloroquinazolin-4(3H)-one.

Step 2: Synthesis of 4,7-Dichloroquinazoline

  • In a clean, dry round-bottom flask, place 7-chloroquinazolin-4(3H)-one (1 equivalent).

  • Add phosphorus oxychloride (POCl₃, 5-10 equivalents) and a catalytic amount of N,N-dimethylaniline.

  • Heat the mixture to reflux for 3-4 hours.[9]

  • Carefully pour the cooled reaction mixture onto crushed ice with vigorous stirring.

  • Neutralize the solution with a suitable base (e.g., sodium bicarbonate solution) to a pH of 7-8.

  • Collect the precipitate by filtration, wash with water, and dry to yield 4,7-dichloroquinazoline.

Step 3: Synthesis of the Final this compound Derivative

  • Dissolve 4,7-dichloroquinazoline (1 equivalent) in a suitable solvent such as isopropanol.

  • Add the desired substituted amine (R-NH₂) (1.1 equivalents).

  • Reflux the mixture for 6-8 hours, monitoring the reaction by TLC.[9]

  • After completion, cool the reaction mixture and remove the solvent under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to obtain the pure this compound derivative.

  • Characterize the final compound using techniques such as ¹H-NMR, ¹³C-NMR, and mass spectrometry.

In Vitro Evaluation of Anti-inflammatory Activity

A tiered approach is recommended for the in vitro evaluation, starting with cytotoxicity assessment, followed by efficacy in a relevant cell-based inflammation model.

Protocol 1: Cell Viability Assessment (MTT Assay)

Rationale: Before assessing the anti-inflammatory properties of the synthesized compounds, it is crucial to determine their cytotoxic concentrations. The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.[10][11] This allows for the selection of non-toxic concentrations for subsequent efficacy assays.

Materials:

  • RAW 264.7 murine macrophage cell line

  • DMEM (Dulbecco's Modified Eagle Medium)

  • FBS (Fetal Bovine Serum)

  • Penicillin-Streptomycin solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well plates

Procedure:

  • Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10⁵ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.

  • Prepare serial dilutions of the this compound derivatives in DMEM.

  • Remove the culture medium from the wells and replace it with fresh medium containing the different concentrations of the test compounds. Include a vehicle control (e.g., DMSO).

  • Incubate the plate for 24 hours.

  • Add 10 µL of MTT solution to each well and incubate for another 4 hours at 37°C.[12]

  • Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[12]

  • Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[13]

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the CC₅₀ (50% cytotoxic concentration).

Protocol 2: Lipopolysaccharide (LPS)-Induced Inflammation in Macrophages

Rationale: Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, is a potent activator of macrophages through the TLR4 signaling pathway, leading to the production of pro-inflammatory mediators.[7][14] This in vitro model is widely used to screen for anti-inflammatory compounds.[15][16]

Materials:

  • RAW 264.7 cells

  • DMEM, FBS, Penicillin-Streptomycin

  • LPS from E. coli

  • This compound derivatives (at non-toxic concentrations)

  • Griess Reagent for nitric oxide measurement

  • ELISA kits for TNF-α and IL-6

Procedure:

  • Seed RAW 264.7 cells in a 24-well plate at a density of 5 x 10⁵ cells/well and incubate for 24 hours.

  • Pre-treat the cells with various concentrations of the this compound derivatives for 1 hour.

  • Induce inflammation by adding LPS (1 µg/mL) to the wells (except for the negative control group) and incubate for 24 hours.

  • Collect the cell culture supernatants for the measurement of nitric oxide (NO), TNF-α, and IL-6.

Protocol 3: Quantification of Pro-inflammatory Mediators

A. Nitric Oxide (NO) Measurement (Griess Assay)

  • In a 96-well plate, mix 50 µL of the collected cell supernatant with 50 µL of Griess Reagent A (sulfanilamide solution).

  • Incubate for 10 minutes at room temperature, protected from light.

  • Add 50 µL of Griess Reagent B (N-(1-naphthyl)ethylenediamine dihydrochloride solution).

  • Incubate for another 10 minutes at room temperature.

  • Measure the absorbance at 540 nm.

  • Calculate the NO concentration using a sodium nitrite standard curve.

B. Cytokine Measurement (ELISA)

  • Quantify the levels of TNF-α and IL-6 in the cell supernatants using commercially available ELISA kits, following the manufacturer's instructions.

  • The results are typically expressed as pg/mL or ng/mL.

Investigating the Mechanism of Action: Targeting the TLR4/NF-κB Pathway

The anti-inflammatory effects of this compound derivatives may be mediated through the inhibition of the TLR4/NF-κB signaling pathway.[6] Upon LPS binding, TLR4 initiates a signaling cascade that leads to the activation of the IκB kinase (IKK) complex.[17] IKK then phosphorylates the inhibitory protein IκBα, leading to its degradation and the subsequent translocation of NF-κB into the nucleus.[18] In the nucleus, NF-κB binds to the promoter regions of target genes, inducing the transcription of pro-inflammatory cytokines.[5]

G cluster_0 LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK IkB IκBα IKK->IkB Phosphorylation NFkB_active Active NF-κB IkB->NFkB_active Degradation & Release NFkB NF-κB Nucleus Nucleus NFkB_active->Nucleus Translocation Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) Nucleus->Cytokines Gene Transcription Inhibitor 7-Chloroquinazolin- 4-amine Derivative Inhibitor->IKK Potential Inhibition Point Inhibitor->NFkB_active Potential Inhibition Point

Caption: Potential mechanism of action via the TLR4/NF-κB signaling pathway.

In Vivo Evaluation of Anti-inflammatory Activity

Promising candidates from in vitro studies should be further evaluated in animal models of inflammation.

Protocol: Carrageenan-Induced Paw Edema in Rats

Rationale: The carrageenan-induced paw edema model is a widely used and well-characterized model of acute inflammation.[19][20] Carrageenan injection into the rat paw induces a biphasic inflammatory response, allowing for the evaluation of the efficacy of anti-inflammatory drugs.

Materials:

  • Wistar or Sprague-Dawley rats (150-200 g)

  • Carrageenan solution (1% w/v in sterile saline)

  • This compound derivative suspension (e.g., in 0.5% carboxymethyl cellulose)

  • Positive control (e.g., Indomethacin or Diclofenac sodium)

  • Pletysmometer or digital calipers

Procedure:

  • Acclimatize the animals for at least one week before the experiment.

  • Divide the rats into groups (n=6 per group): Vehicle control, positive control, and test groups (different doses of the derivative).

  • Administer the test compounds and controls orally (p.o.) or intraperitoneally (i.p.) one hour before carrageenan injection.

  • Measure the initial paw volume of the right hind paw of each rat using a plethysmometer.

  • Inject 0.1 mL of 1% carrageenan solution subcutaneously into the plantar surface of the right hind paw.

  • Measure the paw volume at 1, 2, 3, 4, and 5 hours post-carrageenan injection.

  • Calculate the percentage inhibition of edema for each group compared to the vehicle control group using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treated group.

Structure-Activity Relationship (SAR) and Data Interpretation

The anti-inflammatory activity of this compound derivatives can be significantly influenced by the nature of the substituent at the 4-amino position. Systematic modification of this part of the molecule can lead to the identification of compounds with improved potency and selectivity.

Key SAR Insights
  • Aromatic vs. Aliphatic Amines: The nature of the amine at the 4-position is critical. Aromatic amines often provide a rigid scaffold that can interact favorably with the target protein.

  • Substituents on the Aryl Ring: Electron-withdrawing or electron-donating groups on the aryl ring of the 4-amino substituent can modulate the electronic properties and steric bulk of the molecule, thereby affecting its binding affinity to the target. For instance, bulky substituents on the phenyl ring have been shown to contribute significantly to anti-inflammatory activity.[9]

  • Heterocyclic Moieties: Introduction of heterocyclic rings at the 4-amino position can introduce additional hydrogen bond donors and acceptors, potentially enhancing target engagement.

Example Data Table

The following table presents hypothetical data for a series of this compound derivatives to illustrate SAR.

Compound IDR-Group at 4-Amino PositionInhibition of NO Production (IC₅₀, µM)Inhibition of Paw Edema at 3h (%)
1a Phenyl15.235.4
1b 4-Chlorophenyl8.752.1
1c 4-Methoxyphenyl12.541.8
1d Cyclohexyl25.122.6
Indomethacin -5.465.2

Data are hypothetical and for illustrative purposes only.

From this hypothetical data, one could infer that an electron-withdrawing group (Cl) at the para-position of the phenyl ring (Compound 1b ) enhances activity compared to the unsubstituted phenyl ring (Compound 1a ) or an electron-donating group (OCH₃) (Compound 1c ). The aliphatic cyclohexyl group (Compound 1d ) appears to be less favorable for activity.

Conclusion and Future Directions

This compound derivatives represent a promising class of compounds for the development of novel anti-inflammatory agents. Their straightforward synthesis and amenability to structural modification make them attractive candidates for lead optimization programs. The protocols detailed in this guide provide a robust framework for their synthesis and comprehensive evaluation.

Future research should focus on:

  • Lead Optimization: Expanding the chemical space around the 4-amino position to improve potency and selectivity.

  • Mechanism of Action Studies: Elucidating the precise molecular targets and signaling pathways modulated by these compounds.

  • Pharmacokinetic and Toxicological Profiling: Assessing the drug-like properties of the most promising leads to identify candidates for further preclinical development.

By employing the methodologies outlined in this guide, researchers can effectively advance the discovery and development of this compound derivatives as next-generation anti-inflammatory therapeutics.

References

  • Al-Suwaidan, I. A., et al. (2018). Quinazoline derivatives: synthesis and bioactivities. Molecules, 23(5), 1144. [Link]

  • Bekhit, A. A., & Khalil, M. A. (1998). Non-steroidal anti-inflammatory agents: synthesis of novel benzopyrazolyl, benzoxazolyl and quinazolinyl derivatives of 4(3 H)-quinazolinones. Pharmazie, 53(8), 539-543. [Link]

  • Rani, P., et al. (2023). Synthesis and Anti-inflammatory Activity of Novel 2-Chloro-4-(Aryl Amino)-6, 7- Dimethoxy Quinazoline Derivatives. Der Pharma Chemica, 15(6), 115-118. [Link]

  • Creative Diagnostics. (n.d.). The NF-kB Signaling Pathway. [Link]

  • Dorsey, B. D., et al. (2009). Discovery and structure-activity relationships of 4-aminoquinazoline derivatives, a novel class of opioid receptor like-1 (ORL1) antagonists. Journal of medicinal chemistry, 52(1), 131-144. [Link]

  • Gautam, G., & Kumar, P. (2012). In Vivo Animal Models in Preclinical Evaluation of Anti-Inflammatory Activity- A Review. International Journal of Pharmaceutical Erudition, 1(3), 64-73. [Link]

  • Hassan, A. S., et al. (2025). Synthesis, anti-inflammatory, and structure antioxidant activity relationship of novel 4-quinazoline. Medicinal Chemistry Research, 34(8), 1-13. [Link]

  • Hernández-López, R., et al. (2024). Anti-Inflammatory Activity of Pyrazolo[1,5-a]quinazolines. International Journal of Molecular Sciences, 25(10), 5469. [Link]

  • Kamal, A., et al. (2015). Design and synthesis of quinazolinone derivatives as anti-inflammatory agents: pharmacophore modeling and 3D QSAR studies. Bioorganic & medicinal chemistry letters, 25(1), 180-188. [Link]

  • Liu, T., et al. (2017). NF-κB signaling in inflammation. Signal transduction and targeted therapy, 2(1), 1-9. [Link]

  • Molteni, M., et al. (2016). The Role of Toll-Like Receptor 4 in Infectious and Noninfectious Inflammation. Mediators of inflammation, 2016. [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays. In Assay Guidance Manual. [Link]

  • O'Neill, L. A. (2015). Toll-like receptor 4 signalling. YouTube. [Link]

  • Park, B. S., et al. (2023). Toll-like receptor 4 (TLR4): new insight immune and aging. Journal of Biomedical Science, 30(1), 1-13. [Link]

  • Patel, K., et al. (2023). Design, Synthesis, and In-silico Evaluation of Quinazoline Derivatives as Anti-Inflammatory Agents. International Journal for Multidisciplinary Research, 5(6). [Link]

  • Wikipedia. (2024). NF-κB. [Link]

  • Wikipedia. (2024). Toll-like receptor 4. [Link]

  • Zhang, J., et al. (2023). Chronic exposure to lipopolysaccharides as an in vitro model to simulate the impaired odontogenic potential of dental pulp cells under pulpitis conditions. Journal of Applied Oral Science, 31. [Link]

  • Kumar, S., et al. (2011). INVITRO STUDY OF ANTI-INFLAMMATORY AND ANTIOXIDANT ACTIVITY OF 4-(3H) - QUINAZOLINONE DERIVATIVES. RASAYAN Journal of Chemistry, 4(2), 351-361. [Link]

  • Singh, P., et al. (2019). Synthesis and Anti-Inflammatory Activity of Some Novel Quinazolinone Derivatives. ResearchGate. [Link]

  • de Oliveira, C. H. S., et al. (2024). Structure-Activity Relationship of 7-Chloro-4-(Phenylselanyl) Quinoline: Novel Antinociceptive and Anti-Inflammatory Effects in Mice. Chemistry & Biodiversity, 21(1), e202301246. [Link]

  • dos Santos, G. G., et al. (2022). 7-Chloro-4-phenylsulfonyl quinoline, a new antinociceptive and anti-inflammatory molecule: Structural improvement of a quinoline derivate with pharmacological activity. European Journal of Pharmacology, 928, 175095. [Link]

  • Lee, J. Y., et al. (2022). Quinazoline-4(3H)-one-7-carboxamide Derivatives as Human Soluble Epoxide Hydrolase Inhibitors with Developable 5-Lipoxygenase Activating Protein Inhibition. ACS omega, 7(50), 46687-46700. [Link]

  • Martínez-Pacheco, M. M., et al. (2019). Synthesis, Structural Analysis, and Biological Evaluation of Thioxoquinazoline Derivatives as Phosphodiesterase 7 Inhibitors. ChemMedChem, 14(10), 1036-1048. [Link]

  • Al-Omary, F. A. M., et al. (2015). Synthesis, Characterization, and Anti-Inflammatory Activity of Newer Quinazolinone Analogs. BioMed research international, 2015. [Link]

  • Kim, Y., et al. (2023). Synthesis and Structure–Activity Relationship Study of 2-(amino)quinazolin-4(3H)-one Derivatives as Potential Inhibitors of Methicillin-Resistant Staphylococcus aureus (MRSA). Pharmaceuticals, 16(11), 1582. [Link]

  • El-Sayed, M. A. A., et al. (2023). Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines. Molecules, 28(22), 7592. [Link]

  • O'Dea, E., & Hoffmann, A. (2009). NF-κB signaling. Wiley Interdisciplinary Reviews: Systems Biology and Medicine, 1(1), 107-115. [Link]

  • Lawrence, T. (2009). The nuclear factor NF-κB pathway in inflammation. Cold Spring Harbor perspectives in biology, 1(6), a001651. [Link]

  • Rahman, M. M., & LBB, S. (2020). In vitro and In vivo Models for Anti-inflammation: An Evaluative Review. Journal of Pharmacopuncture, 23(4), 180. [Link]

  • Arulselvan, P., et al. (2016). In vivo experimental models to investigate the anti-inflammatory activity of herbal extracts (Review). Biomedical reports, 5(4), 409-416. [Link]

  • Asif, M. (2014). A review on anti-inflammatory activities of quinazoline derivatives. Modern Chemistry, 2(2), 8-15. [Link]

  • Jin, M., et al. (2014). The in vitro effect of lipopolysaccharide on proliferation, inflammatory factors and antioxidant enzyme activity in bovine mammary epithelial cells. African Journal of Biotechnology, 13(45). [Link]

  • Krady, J. K., et al. (2005). Lipopolysaccharide pre-conditioning attenuates pro-inflammatory responses and promotes cytoprotective effect in differentiated PC12 cell lines via pre-activation of Toll-Like Receptor-4 signaling pathway leading to the inhibition of Caspase-3/Nuclear Factor-κappa B pathway. Journal of neuroinflammation, 2(1), 1-14. [Link]

  • Fujihara, M., et al. (2023). Utility of In Vitro Cellular Models of Low-Dose Lipopolysaccharide in Elucidating the Mechanisms of Anti-Inflammatory and Wound-Healing-Promoting Effects of Lipopolysaccharide Administration In Vivo. International Journal of Molecular Sciences, 24(18), 14311. [Link]

  • protocols.io. (2023). Cell Viability Assay (MTT Assay) Protocol. [Link]

  • Slideshare. (n.d.). In vivo screening method for anti inflammatory agent. [Link]

  • Al-Yahya, M. A., et al. (2023). In vitro and in vivo assessment of the anti-inflammatory activity of olive leaf extract in rats. Saudi Pharmaceutical Journal, 31(4), 585-593. [Link]

  • Varadharajan, S., et al. (2015). Activation of inflammatory immune gene cascades by lipopolysaccharide (LPS) in the porcine colonic tissue ex-vivo model. Clinical and Experimental Immunology, 181(3), 517-529. [Link]

  • Ho, A. K., et al. (2015). NF-κB Signaling in Macrophages: Dynamics, Crosstalk, and Signal Integration. Frontiers in immunology, 6, 260. [Link]

Sources

Application Notes and Protocols for High-Throughput Screening of 7-Chloroquinazolin-4-amine Libraries

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The 7-chloroquinazolin-4-amine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous potent and selective inhibitors of various protein kinases. Its derivatives have been extensively investigated as therapeutic agents, particularly in oncology, with several compounds progressing to clinical trials and receiving FDA approval.[1][2][3] High-throughput screening (HTS) of libraries based on this scaffold is a critical step in the identification of novel lead compounds for drug discovery programs.[4][5] This guide provides a comprehensive overview of the principles, methodologies, and protocols for conducting effective HTS campaigns with this compound libraries.

The Scientific Rationale: Why Screen this compound Libraries?

The quinazoline core, particularly the 4-anilinoquinazoline scaffold, is a well-established pharmacophore for ATP-competitive kinase inhibitors.[2] These compounds mimic the purine ring of ATP and bind to the hinge region of the kinase active site. The 7-chloro substituent can significantly influence the potency and selectivity of these inhibitors.[6] Many successful kinase inhibitors, such as gefitinib and erlotinib, which target the epidermal growth factor receptor (EGFR), are based on the 4-anilinoquinazoline scaffold.[1][7] The overexpression or mutation of EGFR is a hallmark of several cancers, making it a prime target for drug discovery.[2] Screening this compound libraries, therefore, offers a high probability of identifying novel modulators of protein kinases and other important biological targets.

Assay Development: The Foundation of a Successful HTS Campaign

The choice of assay is paramount for a successful HTS campaign. It must be robust, reproducible, and amenable to miniaturization and automation.[8] Two primary categories of assays are employed for screening small molecule libraries: biochemical assays and cell-based assays.[9]

Biochemical Assays: Targeting the Molecular Interaction

Biochemical assays utilize purified components, such as a target enzyme and its substrate, to directly measure the effect of a compound on the molecular target's activity.[9] These assays are ideal for identifying direct inhibitors of a specific enzyme.

Causality in Experimental Choice: For screening a this compound library against a protein kinase, a common biochemical approach is to measure the kinase's ability to phosphorylate a substrate. A reduction in phosphorylation in the presence of a test compound indicates inhibition. Various detection methods can be employed, including:

  • Fluorescence-Based Assays: These are widely used in HTS due to their high sensitivity and amenability to automation.[9] Examples include Fluorescence Polarization (FP), Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET), and fluorescence intensity-based assays that detect ADP production, a universal product of kinase reactions.[9][10]

  • Luminescence-Based Assays: These assays, such as those that quantify the amount of remaining ATP after the kinase reaction, are also highly sensitive and have a broad dynamic range.

Protocol: A Generic Biochemical Kinase Assay

  • Reagent Preparation:

    • Prepare a stock solution of the purified kinase in an appropriate assay buffer.

    • Prepare a stock solution of the kinase-specific peptide substrate and ATP.

    • Prepare the this compound library compounds at a desired screening concentration (e.g., 10 µM) in DMSO.

  • Assay Plate Preparation (384-well format):

    • Dispense a small volume (e.g., 50 nL) of each library compound into the wells of a 384-well assay plate using an acoustic liquid handler.

    • Include positive controls (a known inhibitor of the kinase) and negative controls (DMSO vehicle) on each plate.

  • Kinase Reaction:

    • Add the purified kinase to all wells.

    • Incubate for a predetermined time (e.g., 15 minutes) at room temperature to allow for compound-kinase interaction.

    • Initiate the kinase reaction by adding a mixture of the peptide substrate and ATP.

    • Incubate for the optimized reaction time (e.g., 60 minutes) at the optimal temperature for the kinase.

  • Signal Detection:

    • Stop the kinase reaction and add the detection reagents (e.g., ADP-Glo™ Kinase Assay reagents).

    • Incubate as per the manufacturer's instructions.

    • Read the luminescence signal using a plate reader.

Cell-Based Assays: Assessing Phenotypic Responses

Cell-based assays utilize living cells to measure a compound's effect on a cellular process.[11] These assays provide a more physiologically relevant context as they account for cell permeability, metabolism, and off-target effects.[12]

Causality in Experimental Choice: To identify inhibitors of a signaling pathway driven by a specific kinase, a cell-based assay is often preferred. For example, to screen for inhibitors of the EGFR signaling pathway, one could use a cancer cell line that is dependent on EGFR activity for proliferation.[13] A decrease in cell viability would indicate a potential hit.

Protocol: A Cell-Based Proliferation Assay

  • Cell Culture and Seeding:

    • Culture a relevant cancer cell line (e.g., a non-small cell lung cancer line with an activating EGFR mutation) under standard conditions.

    • Seed the cells into 384-well clear-bottom plates at a predetermined density and allow them to attach overnight.

  • Compound Addition:

    • Add the this compound library compounds to the cell plates at the desired final concentration.

    • Include positive (e.g., a known EGFR inhibitor) and negative (DMSO) controls.

  • Incubation:

    • Incubate the plates for a period that allows for a significant effect on cell proliferation (e.g., 72 hours).

  • Viability Measurement:

    • Add a cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay).

    • Incubate according to the manufacturer's protocol.

    • Measure the luminescence signal, which is proportional to the number of viable cells.

The HTS Workflow: From Library to Hits

A typical HTS campaign is a highly automated process designed to screen thousands of compounds efficiently.[5]

HTS_Workflow cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis Library Plating Library Plating Compound Dispensing Compound Dispensing Library Plating->Compound Dispensing Assay Reagent Prep Assay Reagent Prep Reagent Addition Reagent Addition Assay Reagent Prep->Reagent Addition Compound Dispensing->Reagent Addition Incubation Incubation Reagent Addition->Incubation Signal Reading Signal Reading Incubation->Signal Reading Data QC Data QC Signal Reading->Data QC Hit Identification Hit Identification Data QC->Hit Identification

A generalized high-throughput screening workflow.

Data Analysis and Hit Validation: Ensuring Trustworthy Results

Raw data from an HTS campaign requires rigorous analysis to identify true "hits" and eliminate false positives.[14]

Quality Control: The Z'-Factor

A key metric for assessing the quality of an HTS assay is the Z'-factor.[15][16] It is calculated using the means and standard deviations of the positive and negative controls.

Z'-factor = 1 - (3 * (σ_p + σ_n)) / |μ_p - μ_n|

Where:

  • μ_p and σ_p are the mean and standard deviation of the positive control.

  • μ_n and σ_n are the mean and standard deviation of the negative control.

Z'-factor ValueAssay Quality
> 0.5Excellent
0 to 0.5Acceptable
< 0Poor

An assay with a Z'-factor greater than 0.5 is considered robust and suitable for HTS.[17][18]

Hit Identification and Confirmation

Compounds that exhibit activity beyond a certain threshold (e.g., >50% inhibition or three standard deviations from the mean of the negative controls) are considered primary hits. These hits must then undergo a confirmation process:

  • Re-testing: Primary hits are re-tested under the same assay conditions to confirm their activity.[17]

  • Dose-Response Curves: Confirmed hits are then tested at multiple concentrations to determine their potency (IC50 or EC50).

  • Counter-Screens: These are crucial for identifying and eliminating false positives.[14] For example, compounds may interfere with the detection technology (e.g., autofluorescence) or act through non-specific mechanisms. An orthogonal assay, which measures the same biological endpoint through a different method, can help validate hits.[19]

  • Selectivity Profiling: Promising hits should be tested against related targets to assess their selectivity. For kinase inhibitors, this often involves screening against a panel of other kinases.

Data_Analysis_Pipeline Raw HTS Data Raw HTS Data Quality Control (Z') Quality Control (Z') Raw HTS Data->Quality Control (Z') Hit Identification Hit Identification Quality Control (Z')->Hit Identification Hit Confirmation Hit Confirmation Hit Identification->Hit Confirmation Dose-Response Dose-Response Hit Confirmation->Dose-Response Counter-Screens Counter-Screens Dose-Response->Counter-Screens Validated Hits Validated Hits Counter-Screens->Validated Hits

A typical data analysis and hit validation pipeline.

Hypothetical Signaling Pathway and Inhibition

Many this compound derivatives function by inhibiting protein kinases involved in cell signaling pathways that regulate proliferation, survival, and differentiation.[2] A simplified representation of such a pathway is shown below, illustrating how an inhibitor can block downstream signaling.

Signaling_Pathway Growth Factor Growth Factor Receptor Tyrosine Kinase (e.g., EGFR) Receptor Tyrosine Kinase (e.g., EGFR) Growth Factor->Receptor Tyrosine Kinase (e.g., EGFR) Downstream Kinase Cascade Downstream Kinase Cascade Receptor Tyrosine Kinase (e.g., EGFR)->Downstream Kinase Cascade Transcription Factors Transcription Factors Downstream Kinase Cascade->Transcription Factors Gene Expression Gene Expression Transcription Factors->Gene Expression Cell Proliferation & Survival Cell Proliferation & Survival Gene Expression->Cell Proliferation & Survival This compound Inhibitor This compound Inhibitor This compound Inhibitor->Receptor Tyrosine Kinase (e.g., EGFR)

Inhibition of a signaling pathway by a this compound derivative.

Summary and Future Directions

High-throughput screening of this compound libraries is a proven strategy for the discovery of novel kinase inhibitors and other valuable therapeutic leads. A successful HTS campaign relies on a well-designed and validated assay, rigorous quality control, and a systematic approach to hit validation. The insights gained from HTS can guide structure-activity relationship (SAR) studies and the optimization of hit compounds into clinical candidates.

References

  • Benchchem. Application Notes and Protocols for High-Throughput Screening of Quinoline Derivatives.
  • BMG LABTECH. High-throughput screening (HTS). (2019-04-10).
  • Benchchem. High-Throughput Screening of 4-(Methylthio)quinazoline Derivatives: Application Notes and Protocols.
  • Mestres, J. High-Throughput Screening: today's biochemical and cell-based approaches. PubMed. (2020-08-12).
  • Beckman Coulter. High-Throughput Screening (HTS).
  • Al-Suhaimi, E. A., et al. Medicinal Chemistry of Quinazolines as Anticancer Agents Targeting Tyrosine Kinases. (2023-03-28).
  • EU-OPENSCREEN. HIGH-THROUGHTPUT SCREENING QUALITY CONTROL GENERAL GUIDELINES.
  • Vega, C., et al. In vitro phenotypic screening of 7-chloro-4-amino(oxy)quinoline derivatives as putative anti-Trypanosoma cruzi agents. PubMed. (2014-02-15).
  • Traxlmayr, M. W., et al. A High-throughput Kinase Activity Assay for Screening Drug Resistance Mutations in EGFR. (2021-11-05).
  • von Ahsen, O., & Bömer, U. High-throughput screening for kinase inhibitors. PubMed. (2005-03).
  • Zhang, H., et al. Structure-Based Design of 6-Chloro-4-aminoquinazoline-2-carboxamide Derivatives as Potent and Selective p21-Activated Kinase 4 (PAK4) Inhibitors. Journal of Medicinal Chemistry. (2017).
  • BellBrook Labs. A Guide to Navigating Hit Prioritization After Screening Using Biochemical Assays.
  • Jain, C. K., et al. 4-Amino-7-chloroquinolines: probing ligand efficiency provides botulinum neurotoxin serotype A light chain inhibitors with significant antiprotozoal activity. PubMed Central. (2015-08-01).
  • de Oliveira, P. F., et al. Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents. PubMed Central. (2019).
  • Kim, T.-H., et al. 4-amino-7-chloroquinoline derivatives for treating Parkinson's disease: implications for drug discovery. PubMed Central. (2015-08-01).
  • Lloyd, M. Assay performance and the Z'-factor in HTS. Drug Target Review. (2023-03-30).
  • Zhang, X., et al. High-Throughput Screening (HTS) and Hit Validation to Identify Small Molecule Inhibitors with Activity against NS3/4A proteases from Multiple Hepatitis C Virus Genotypes. PLOS One. (2013).
  • Spranger, S., et al. A High-Throughput Immune-Oncology Screen Identifies EGFR Inhibitors as Potent Enhancers of Antigen-Specific Cytotoxic T-lymphocyte Tumor Cell Killing. Cancer Immunology Research. (2016).
  • Abdel-Maksoud, M. S., et al. Recent Advances in Structural Optimization of Quinazoline-Based Protein Kinase Inhibitors for Cancer Therapy (2021–Present). MDPI. (2024-02-16).
  • Lemmon, M. A., et al. Screening for Allosteric Kinase Inhibitors in High Throughput. Wiley Analytical Science. (2010-07-23).
  • Harrison, M. K., et al. High-throughput screening (HTS) and hit validation to identify small molecule inhibitors with activity against NS3/4A proteases from multiple hepatitis C virus genotypes. PubMed. (2013-10-09).
  • Zhang, Y., et al. A High-Throughput Screening Method for Determining the Optimized Synthesis Conditions of Quinoxaline Derivatives Using Microdroplet Reaction. PubMed Central. (2020-09-24).
  • Sills, M. A., et al. Quality Control of Quantitative High Throughput Screening Data. PubMed Central. (2019-05-09).
  • Wikipedia. Z-factor.
  • An, Y., & Park, S. J. Cell-based assays in high-throughput mode (HTS). BioTechnologia. (2016).
  • Solomon, V. R., & Lee, H. Novel 7-Chloro-4-aminoquinoline-benzimidazole Hybrids as Inhibitors of Cancer Cells Growth: Synthesis, Antiproliferative Activity, in Silico ADME Predictions, and Docking. MDPI. (2019-09-04).
  • An, Y., et al. Cell-Based Assays in High-Throughput Screening for Drug Discovery. Lifescience Global. (2014).
  • Mountpleasure, J. A pragmatic approach to hit validation following biochemical high-throughput screening. (2017-12-12).
  • ResearchGate. primary high-throughput screening (hts) data quality control review.... | Download Scientific Diagram.
  • BMG LABTECH. The Z prime value (Z´). (2025-01-27).
  • Al-Shakliah, N. S., et al. Bioinformatics-driven discovery of novel EGFR kinase inhibitors as anti-cancer therapeutics: In silico screening and in vitro evaluation. PLOS One. (2024-04-16).
  • ResearchGate. (PDF) A High-Throughput Screening Method for Determining the Optimized Synthesis Conditions of Quinoxaline Derivatives Using Microdroplet Reaction. (2020-09-10).
  • A-Go, A., et al. Inexpensive High-Throughput Screening of Kinase Inhibitors Using One-Step Enzyme-Coupled Fluorescence Assay for ADP Detection. PubMed. (2017-09-15).
  • RACO. The Therapeutic Journey of Quinazoline as Anti-cancer Targeting Kinase Inhibitors..
  • GraphPad. Calculating a Z-factor to assess the quality of a screening assay..
  • Cambridge MedChem Consulting. Analysis of HTS data. (2017-11-13).
  • ResearchGate. exploring the protein kinase inhibitory activity of quinazolines as anticancer agents: fda-approved drugs and promising reported compounds. (2025-05-27).
  • Establishing assays and small molecule screening facilities for Drug discovery programs. (2011-02-16).
  • Conconi, M. T., et al. Quinazoline-based multi-tyrosine kinase inhibitors: synthesis, modeling, antitumor and antiangiogenic properties. PubMed. (2013-06).
  • Reaction Biology. EGFR Assays & Drug Discovery Services.

Sources

Application Note: High-Precision Synthesis and Functionalization of Quinolines Using Mixed Lithium-Magnesium Reagents

Author: BenchChem Technical Support Team. Date: February 2026


) and Knochel-Hauser Base (

).

Executive Summary

The quinoline scaffold is a privileged structure in medicinal chemistry, ubiquitous in antimalarials, kinase inhibitors, and antiviral agents.[1] Traditional syntheses (Skraup, Friedländer) often require harsh conditions and lack the regioselectivity needed for modern Structure-Activity Relationship (SAR) studies.[1]

This guide details the application of mixed lithium-magnesium reagents —specifically the "Turbo-Grignard" (ngcontent-ng-c3009699313="" _nghost-ng-c3156237429="" class="inline ng-star-inserted">


) and the "Knochel-Hauser Base" (

)—for the synthesis of highly functionalized quinolines. Unlike classical Grignard or organolithium reagents, these bimetallic species offer a unique synergistic effect: LiCl breaks down the polymeric magnesium aggregates , resulting in reagents that are kinetically faster yet thermodynamically more stable, allowing for metalation in the presence of sensitive groups like esters, nitriles, and nitro groups.

The "Turbo" Effect: Mechanistic Insight

To master these reagents, one must understand the role of Lithium Chloride (LiCl).[2] Standard Grignard reagents (ngcontent-ng-c3009699313="" _nghost-ng-c3156237429="" class="inline ng-star-inserted">


) exist as unreactive polymeric aggregates in THF.
Aggregate Deconstruction

The addition of LiCl breaks these aggregates into reactive monomeric or dimeric species. This increases the effective concentration of the active species and polarizes the Carbon-Magnesium bond, significantly accelerating the rate of Halogen-Magnesium exchange.[1]

TurboMechanism cluster_0 Conventional Grignard cluster_1 Turbo-Grignard System cluster_2 Reactivity Profile Agg Polymeric Aggregate (R-Mg-X)n Complex Ate-Complex / Monomer [R-Mg(Cl)-Li-Cl] Agg->Complex De-aggregation LiCl + LiCl Fast High Kinetic Reactivity Complex->Fast Tol High Functional Group Tolerance Complex->Tol

Figure 1: The "Turbo" effect.[1] LiCl disrupts the lattice energy of the Grignard aggregate, generating a highly reactive magnesiate-like species.[1]

Reagent Preparation and Titration Protocols

Reliability in organometallic chemistry begins with precise stoichiometry.[1] Commercial "Turbo" reagents can degrade; in-house preparation and titration are recommended for critical steps.[1]

Protocol: Preparation of (Knochel-Hauser Base)

This non-nucleophilic base is essential for Directed Ortho Magnesiation (DoM).[1]

Reagents:

  • 2,2,6,6-Tetramethylpiperidine (TMPH)[1][3][4]

  • ngcontent-ng-c3009699313="" _nghost-ng-c3156237429="" class="inline ng-star-inserted">

    
     (Turbo-Grignard, ~1.3 M in THF)
    

Procedure:

  • Dry & Inert: Flame-dry a Schlenk flask and flush with Argon.[1]

  • Charge: Add

    
     (1.1 equiv) to the flask.
    
  • Addition: Add TMPH (1.0 equiv) dropwise at room temperature (25 °C).

  • Reaction: Stir for 24–48 hours at 25 °C. The evolution of propane gas indicates the reaction progress.

  • Storage: The resulting solution (~1.0 M) is stable for months under Argon at room temperature.

Protocol: Titration of Organomagnesium Reagents

Standard colorimetric titration is insufficient for LiCl-complexed reagents.[1] Use the Knochel Iodine/LiCl method .[1]

Materials:

  • Iodine (ngcontent-ng-c3009699313="" _nghost-ng-c3156237429="" class="inline ng-star-inserted">

    
    ), sublimed.
    
  • LiCl (0.5 M solution in THF) – Crucial for solubilizing the MgI2 byproduct.[1]

Steps:

  • Weigh exactly 254 mg of

    
     (1.0 mmol) into a dry vial.
    
  • Dissolve in 2–3 mL of 0.5 M LiCl/THF solution. The solution will be dark brown.[1][5]

  • Cool to 0 °C.

  • Add the organomagnesium reagent dropwise via a syringe until the brown color just disappears (becomes clear/colorless).[1]

  • Calculation:

    
    
    

Application Workflow: Functionalizing the Quinoline Core

The choice of reagent depends on the starting material: Halogenated Quinolines require Exchange (


), while Native Quinolines  require Deprotonation (

).
Decision Matrix
Substrate FeatureReaction TypeReagentPrimary Selectivity
Aryl Bromide/Iodide Halogen-Mg Exchange

Ipso-substitution (replaces Halogen)
Native C-H Directed Metalation (DoM)

Ortho to directing group (DG) or most acidic proton
Sensitive Groups (Ester, CN,

)
Both (Controlled Temp)Compatible at -40 °C to -20 °C
Protocol A: Halogen-Magnesium Exchange (C4 Functionalization)

Target: Synthesis of 4-substituted quinolines from 4-iodoquinoline.[1]

Rationale: The C4 position is electronically favorable for nucleophilic attack but difficult to access via electrophilic aromatic substitution. Mg-exchange allows it to act as a nucleophile.[1]

Step-by-Step:

  • Dissolution: Dissolve 4-iodoquinoline (1.0 equiv) in anhydrous THF (0.5 M concentration).

  • Cooling: Cool to -20 °C . (Note: Classical Grignards require higher temps; Li-Mg reagents work at -20 °C, preserving sensitive groups).[1]

  • Exchange: Add ngcontent-ng-c3009699313="" _nghost-ng-c3156237429="" class="inline ng-star-inserted">

    
     (1.1 equiv) dropwise. Stir for 30 min.
    
    • Monitoring: Check conversion by GC-MS (quench aliquot with ngcontent-ng-c3009699313="" _nghost-ng-c3156237429="" class="inline ng-star-inserted">

      
       or 
      
      
      
      ).
  • Electrophile Trapping: Add the electrophile (e.g., Benzaldehyde, 1.2 equiv) slowly.

  • Warming: Allow to warm to 25 °C over 1 hour.

  • Quench: Quench with sat.

    
     solution.
    
Protocol B: Regioselective C-H Activation (C2 Functionalization)

Target: Functionalization of 3-bromoquinoline at the C2 position.[1]

Rationale: The C2 proton in quinoline is the most acidic (ngcontent-ng-c3009699313="" _nghost-ng-c3156237429="" class="inline ng-star-inserted">


 ~30). ngcontent-ng-c3009699313="" _nghost-ng-c3156237429="" class="inline ng-star-inserted">

is a bulky, non-nucleophilic base that removes this proton without attacking the imine-like C=N bond.

Step-by-Step:

  • Dissolution: Dissolve 3-bromoquinoline in THF at -78 °C.

  • Metalation: Add ngcontent-ng-c3009699313="" _nghost-ng-c3156237429="" class="inline ng-star-inserted">

    
     (1.1 equiv) dropwise.
    
  • Incubation: Stir at -78 °C for 30 minutes. The resulting species is a 2-magnesiated-3-bromoquinoline.[1]

    • Note: This species is stable at low temp.[1] If warmed, it may undergo "halogen dance" or elimination to form a quinolyne (benzyne analog).[1]

  • Functionalization: Add electrophile (e.g., Allyl bromide + CuCN cat.).[1]

  • Result: 2-allyl-3-bromoquinoline.

Advanced Strategy: Sequential Functionalization

The power of these reagents lies in their orthogonality. One can perform a C-H activation followed by a Halogen-Mg exchange to install multiple groups in a specific sequence.[1]

Workflow Diagram: The "Walk" Around the Ring

SequentialFunc Start 3-Bromoquinoline Step1 Step 1: C2-Magnesiation (TMPMgCl·LiCl, -78°C) Start->Step1 Inter1 Intermediate A: 2-MgCl-3-Br-Quinoline Step1->Inter1 Quench1 Quench E1 (e.g., CO2 -> Ester) Inter1->Quench1 Prod1 Product 1: 2-Ester-3-Bromoquinoline Quench1->Prod1 Step2 Step 2: C3-Exchange (iPrMgCl·LiCl, -20°C) Prod1->Step2 Switch Mechanism Inter2 Intermediate B: 2-Ester-3-MgCl-Quinoline Step2->Inter2 Quench2 Quench E2 (e.g., Aryl Iodide + Pd cat) Inter2->Quench2 Final Final Scaffold: 2,3-Disubstituted Quinoline Quench2->Final

Figure 2: Sequential functionalization strategy. Step 1 utilizes the acidity of C2. Step 2 utilizes the lability of the C-Br bond, enabled by the compatibility of the ester group with the Turbo-Grignard.[1]

Troubleshooting & Optimization

IssueProbable CauseSolution
Low Conversion (Exchange) "Wet" reagents or old Turbo-Grignard.[1]Re-titrate ngcontent-ng-c3009699313="" _nghost-ng-c3156237429="" class="inline ng-star-inserted">

.[2][4][6] Ensure LiCl is fully dissolved (no precipitate).[1]
Nucleophilic Attack at C2 Used ngcontent-ng-c3009699313="" _nghost-ng-c3156237429="" class="inline ng-star-inserted">

or standard Grignard instead of TMP base.
Use

.[7] The steric bulk prevents addition to the C=N bond.
Low Solubility Formation of Mg-salts.[1]Add dry THF or use a mixed solvent system (THF/Toluene).[1] LiCl usually prevents this.[1]
"Halogen Dance" Temperature too high during metalation.[1]Keep reaction at -78 °C for lithiation/magnesiation of poly-halogenated substrates.[1]

References

  • Krasovskiy, A., & Knochel, P. (2004).[1][6][8] A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds from Organic Bromides.[1][6] Angewandte Chemie International Edition. [Link][1]

  • Krasovskiy, A., Krasovskaya, V., & Knochel, P. (2006).[1][7] Mixed Mg/Li Amides of the Type R2NMgCl[9]·LiCl as Highly Efficient Bases for the Regioselective Generation of Functionalized Aryl and Heteroaryl Magnesium Compounds.[6] Angewandte Chemie International Edition. [Link][1]

  • Organic Syntheses Procedure. (2012). Preparation of TMPMgCl·LiCl and its Application to the Synthesis of Functionalized Heterocycles. Organic Syntheses. [Link]

Sources

Application Notes and Protocols: Microwave-Assisted Synthesis of 4-Aminoquinazoline Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

The 4-aminoquinazoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs and biologically active compounds with a wide range of therapeutic applications, including anticancer, anti-inflammatory, and antihypertensive agents.[1][2][3] Traditional synthetic methods for these derivatives often involve lengthy reaction times, harsh conditions, and complex purification procedures. This application note provides a comprehensive guide to the use of microwave-assisted organic synthesis (MAOS) as a rapid, efficient, and environmentally benign alternative for the preparation of 4-aminoquinazoline derivatives. We will delve into the fundamental principles of microwave heating, provide detailed, field-proven protocols, and showcase the versatility of this technology through specific case studies.

Introduction: The Significance of 4-Aminoquinazolines and the Advent of Microwave Chemistry

Quinazoline derivatives have garnered significant attention from medicinal chemists due to their diverse pharmacological activities.[1][3] In particular, the 4-aminoquinazoline core is a cornerstone of targeted therapies, with prominent examples including gefitinib, erlotinib, and lapatinib, which are potent kinase inhibitors used in cancer treatment.[1][2][4] The relentless demand for novel analogs for structure-activity relationship (SAR) studies necessitates the development of efficient and sustainable synthetic methodologies.

Microwave-assisted synthesis has emerged as a transformative technology in organic chemistry, offering distinct advantages over conventional heating methods.[5][6][7] By directly coupling with polar molecules, microwave irradiation provides rapid and uniform heating, leading to dramatic reductions in reaction times, often from hours to mere minutes.[8] This, in turn, can lead to higher yields, improved product purity, and access to chemical space that is difficult to explore with traditional techniques.[6][7]

The "Microwave Effect": Understanding the Causality Behind Enhanced Reactivity

The enhanced reaction rates observed in microwave chemistry are a subject of ongoing discussion, often attributed to a combination of thermal and non-thermal effects.

  • Thermal Effects: Microwave heating is a result of the interaction of the oscillating electromagnetic field with polar molecules or ions in the reaction mixture. This induces rapid rotation of the molecules, leading to friction and, consequently, a rapid increase in temperature. This superheating phenomenon, where the temperature of the solvent can be raised significantly above its boiling point in a sealed vessel, is a primary driver of reaction acceleration.

  • Non-Thermal Effects: While more debated, "specific" or "non-thermal" microwave effects are proposed to arise from the direct interaction of the electromagnetic field with specific molecules or transition states, leading to a lowering of the activation energy of the reaction.

Regardless of the precise mechanism, the empirical evidence overwhelmingly supports the practical benefits of microwave irradiation in accelerating a wide array of organic transformations, including the synthesis of heterocyclic compounds like 4-aminoquinazolines.

General Workflow for Microwave-Assisted Synthesis

The following diagram illustrates a typical workflow for the microwave-assisted synthesis of 4-aminoquinazoline derivatives.

Microwave Synthesis Workflow reagents 1. Reagent Preparation (Starting Materials, Solvent, Catalyst) vial 2. Reaction Vial Assembly (Stir bar, Reagents) reagents->vial Dispense microwave 3. Microwave Irradiation (Set Time, Temp, Power) vial->microwave Seal & Place workup 4. Reaction Work-up (Cooling, Extraction, Filtration) microwave->workup Process purification 5. Purification (Column Chromatography, Recrystallization) workup->purification Isolate Crude analysis 6. Characterization (NMR, MS, etc.) purification->analysis Obtain Pure Product

Caption: General workflow for microwave-assisted synthesis.

Synthetic Protocols and Methodologies

Several robust and versatile protocols have been developed for the microwave-assisted synthesis of 4-aminoquinazoline derivatives. Below, we detail some of the most effective and widely adopted methods.

Method A: From 2-Aminobenzonitriles

This approach is one of the most common and efficient routes, utilizing readily available 2-aminobenzonitriles as the starting material.

A simple and effective method involves the base-catalyzed condensation of a 2-aminobenzonitrile with another nitrile.[5]

  • Reaction Scheme:

    • 2-Aminobenzonitrile + Aromatic Nitrile --(t-BuOK, Microwave)--> 4-Aminoquinazoline Derivative

  • Materials and Reagents:

    • Substituted 2-aminobenzonitrile (1.0 mmol)

    • Aromatic nitrile (1.2 mmol)

    • Potassium tert-butoxide (t-BuOK) (catalytic amount)

    • Microwave reaction vial (10 mL) with a magnetic stir bar

  • Instrumentation:

    • Monode-type microwave reactor

  • Step-by-Step Procedure:

    • To a 10 mL microwave reaction vial, add the substituted 2-aminobenzonitrile (1.0 mmol), the aromatic nitrile (1.2 mmol), and a catalytic amount of t-BuOK.

    • The vial is sealed with a septum cap.

    • The reaction vessel is placed in the microwave reactor.

    • The mixture is irradiated at a constant temperature (e.g., 160 °C) for a specified time (typically 5-20 minutes).

    • After the reaction is complete, the vial is cooled to room temperature.

    • The reaction mixture is diluted with a suitable solvent (e.g., ethyl acetate) and washed with water.

    • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

    • The crude product is purified by column chromatography on silica gel.

This one-pot, multi-component reaction offers high atom economy and operational simplicity.[5]

  • Reaction Scheme:

    • 2-Aminobenzonitrile + Orthoester + Ammonium Acetate --(Solvent-free, Microwave)--> 2-Alkyl-4-aminoquinazoline

  • Materials and Reagents:

    • 2-Aminobenzonitrile (1.0 mmol)

    • Orthoester (e.g., triethyl orthoformate) (1.5 mmol)

    • Ammonium acetate (2.0 mmol)

    • Microwave reaction vial (10 mL) with a magnetic stir bar

  • Step-by-Step Procedure:

    • Combine 2-aminobenzonitrile, the orthoester, and ammonium acetate in a microwave reaction vial.

    • Seal the vial and place it in the microwave reactor.

    • Irradiate the mixture under solvent-free conditions at a set power (e.g., 300 W) for a short duration (e.g., 5-10 minutes).

    • After cooling, the solid residue is triturated with a suitable solvent (e.g., ethanol), and the product is collected by filtration.

Method B: From 4-Chloroquinazolines

This method involves the nucleophilic substitution of the chlorine atom at the 4-position of the quinazoline ring with an appropriate amine.

This protocol is particularly useful for introducing diverse heterocyclic moieties at the 4-position.[8][9]

  • Reaction Scheme:

    • 4-Chloroquinazoline + Aryl Heterocyclic Amine --(2-Propanol, Microwave)--> N-Arylheterocyclic-4-aminoquinazoline

  • Materials and Reagents:

    • 4-Chloroquinazoline (3.0 mmol)

    • Aryl heterocyclic amine (3.0 mmol)

    • 2-Propanol (30 mL)

    • Microwave reaction vial with a magnetic stir bar

  • Step-by-Step Procedure:

    • A mixture of 4-chloroquinazoline (3.0 mmol) and the aryl heterocyclic amine (3.0 mmol) in 2-propanol (30 mL) is prepared in a microwave-safe vessel.

    • The vessel is sealed and placed in the microwave reactor.

    • The mixture is irradiated at a specific power (e.g., 60W) for approximately 20 minutes.[8]

    • Reaction completion is monitored by TLC.

    • Upon completion, the solvent is removed under reduced pressure.

    • The residue is washed with water, filtered, and purified by silica gel column chromatography.

Data Presentation and Comparison

The advantages of microwave-assisted synthesis are clearly demonstrated when comparing reaction times and yields with classical heating methods.

Entry Method Starting Materials Conditions Time Yield (%) Reference
1Classical4-Chloroquinazoline, AnilineReflux in 2-propanol, 80 °C12 hLow[8]
2Microwave4-Chloroquinazoline, Aniline2-Propanol, 60W20 min96.5[8]
3ClassicalAnthranilic acid, FormamideConventional Heating3-6 h48-89[7]
4MicrowaveAnthranilic acid, FormamideSolvent-free10-20 min66-97[7]
5Microwave2-Aminobenzonitrile, Benzonitrilet-BuOK5-15 min53-85[10]
6MicrowaveN'-(2-cyanophenyl)-N,N-dimethylformamidines, AminesCH3CN/HOAc, 160°C10 minHigh[5][6]

Troubleshooting and Expert Insights

  • Solvent Choice: The choice of solvent is crucial in microwave synthesis. Solvents with high dielectric constants (e.g., DMF, DMSO, ethanol) absorb microwave energy efficiently, leading to rapid heating. For solvent-free reactions, the reactants themselves must be polar enough to absorb microwaves.

  • Temperature and Pressure Monitoring: Modern microwave reactors allow for precise control of temperature and pressure. It is essential to operate within the safe limits of the reaction vials to prevent accidents.

  • Hotspot Avoidance: While microwave heating is generally uniform, localized hotspots can occur, especially in heterogeneous mixtures. Efficient stirring is critical to ensure even temperature distribution.

  • Reaction Scale-up: Scaling up microwave reactions requires careful consideration. The penetration depth of microwaves can be a limiting factor. For larger-scale synthesis, continuous flow microwave reactors may be more suitable.

Conclusion

Microwave-assisted synthesis represents a paradigm shift in the preparation of 4-aminoquinazoline derivatives. The protocols outlined in this application note demonstrate the significant advantages of this technology, including dramatically reduced reaction times, improved yields, and the ability to perform reactions under solvent-free conditions.[5][6] By embracing microwave chemistry, researchers and drug development professionals can accelerate the discovery and development of novel therapeutic agents based on the versatile 4-aminoquinazoline scaffold.

References

  • Al-Tel, T. H. (2021). Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview. Molecules, 26(11), 3299. [Link]

  • Besson, T., & Chosson, E. (2007). Microwave-Assisted Synthesis of Bioactive Quinazolines and Quinazolinones. Combinatorial Chemistry & High Throughput Screening, 10(10), 903-917. [Link]

  • Ghahremanzadeh, R., et al. (2018). Microwave-Assisted Synthesis of Bioactive Quinazolines and Quinazolinones. Journal of Heterocyclic Chemistry, 55(1), 4-25. [Link]

  • Wang, L., et al. (2006). Microwave Assisted Synthesis of N-Arylheterocyclic Substituted-4-aminoquinazoline Derivatives. Molecules, 11(4), 272-278. [Link]

  • Besson, T., & Chosson, E. (2007). Microwave-Assisted Synthesis of Bioactive Quinazolines and Quinazolinones. Combinatorial Chemistry & High Throughput Screening, 10(10), 903-917. [Link]

  • Wang, L., et al. (2006). Microwave assisted synthesis of N-arylheterocyclic substituted-4-aminoquinazoline derivatives. Molecules, 11(4), 272-278. [Link]

  • Amrutkar, S. V., et al. (2018). Microwave Assisted Synthesis and Molecular Docking Studies of 3-Aryl-2-Alkyl-Quinazolin-4-one Derivatives. Journal of Computational Methods in Molecular Design, 8(3), 1-9. [Link]

  • Song, W., et al. (2016). Microwave-assisted one-pot syntheses of 4-aminoquinazolines. Green Processing and Synthesis, 5(3), 247-252. [Link]

  • Mackenzie, A. H. (1983). Pharmacologic actions of 4-aminoquinoline compounds. The American journal of medicine, 75(4A), 5-10. [Link]

  • Asadi, Z., et al. (2022). A Review on Current Synthetic Methods of 4-Aminoquinazoline Derivatives. Journal of Chemistry, 2022, 1-20. [Link]

  • Kumar, A., et al. (2019). Recent advancements of 4-aminoquinazoline derivatives as kinase inhibitors and their applications in medicinal chemistry. European journal of medicinal chemistry, 170, 19-33. [Link]

  • Seijas, J. A., et al. (1999). Microwave enhanced synthesis of quinazolines. Molecules, 4(8), 263-267. [Link]

  • Asadi, Z., et al. (2022). A Review on Current Synthetic Methods of 4-Aminoquinazoline Derivatives. Journal of Chemistry, 2022. [Link]

  • Asadi, Z., et al. (2022). 4-aminoquinazoline-based drugs. Journal of Chemistry, 2022. [Link]

  • Kumar, A., & Narasimhan, B. (2018). Recent Advances on Quinazoline Derivatives: A Potential Bioactive Scaffold in Medicinal Chemistry. Mini reviews in medicinal chemistry, 18(17), 1436-1453. [Link]

Sources

Structure-Based Design of Selective PAK4 Inhibitors: A Quinazoline Scaffold Protocol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

p21-activated kinase 4 (PAK4) is a serine/threonine kinase belonging to the Group II PAK family.[1] Unlike Group I PAKs (PAK1-3), PAK4 is constitutively active and does not require Rho GTPase binding for activation. It is a critical driver of cancer cell migration, invasion, and anchorage-independent growth, particularly in KRAS-driven cancers (e.g., pancreatic, lung).

This application note details the structure-based design, synthesis, and validation of PAK4 inhibitors utilizing the quinazoline scaffold . While quinazolines are privileged structures in kinase inhibition (e.g., EGFR inhibitors), achieving selectivity for PAK4 over the highly homologous PAK1 requires precise exploitation of the ATP-binding pocket's unique "selectivity filters," specifically the gatekeeper residue orientation and the


-hairpin flexibility.

Structural Biology & Design Strategy

The PAK4 ATP-Binding Pocket

Successful SBDD requires mapping the inhibitor to three specific regions within the PAK4 kinase domain (PDB ID: 2X4Z or 7CP4):

  • The Hinge Region (Residues 393-395): The quinazoline N1 and C4-amino group typically form a bidentate hydrogen bond network with the backbone of the hinge region (specifically Leu398 in PAK4).

  • The Gatekeeper (Met370): This is the critical selectivity filter. In PAK1, the equivalent residue is Met319.[2] While the residues are identical, their spatial orientation differs.[2][3] In PAK4, Met370 creates a deeper hydrophobic back-pocket, allowing for bulkier substituents at the quinazoline C2 or C4 position that would clash in PAK1.

  • The Ribose Pocket: The region accommodating the ribose ring of ATP. Substituents at the quinazoline C2 position project into this space and can be extended to the solvent front to improve solubility.

Design Workflow (Graphviz)

The following diagram outlines the iterative SBDD cycle, moving from in silico modeling to wet-lab validation.

SBDD_Workflow Target Target Selection: PAK4 Crystal Structure (PDB: 2X4Z, 7CP4) Scaffold Scaffold Selection: Quinazoline Core (2,4-diamino / 2-carboxamide) Target->Scaffold Docking Molecular Docking (In Silico): 1. Hinge Interaction (Leu398) 2. Gatekeeper Scan (Met370) Scaffold->Docking Synthesis Chemical Synthesis: SNAr & Coupling Reactions Docking->Synthesis High Score Candidates BioAssay Biochemical Assay: ADP-Glo Kinase Assay (IC50 Determination) Synthesis->BioAssay CellAssay Cellular Assay: A549 Migration/Invasion BioAssay->CellAssay IC50 < 100 nM SAR SAR Analysis: Potency vs. Selectivity BioAssay->SAR Data Feedback CellAssay->SAR SAR->Docking Refine Model

Caption: Iterative Structure-Based Drug Design (SBDD) workflow for PAK4 inhibitors, integrating computational modeling with biochemical and cellular validation loops.

Chemical Synthesis Protocol

Objective: Synthesize 4-aminoquinazoline-2-carboxamide derivatives (e.g., similar to compound CZh226 ).

General Synthetic Route
  • Starting Material: 2-amino-5-chlorobenzamide.

  • Cyclization: React with diethyl oxalate to form the quinazoline-2-carboxylate core.

  • Chlorination: Treatment with

    
     yields the 4-chloro intermediate.
    
  • Substitution (

    
    ):  Nucleophilic attack at C4 by an amine (e.g., substituted aniline or pyrazole amine) introduces the primary pharmacophore.
    
  • Amidation: The C2-ester is converted to an amide to probe the solvent-exposed region.

Key Reaction: C4-Substitution
  • Reagents: 4-chloroquinazoline-2-carboxylate derivative (1.0 eq), Ar-NH2 (1.1 eq), iPrOH (solvent).

  • Conditions: Reflux at 85°C for 4–6 hours.

  • Workup: Cool to RT. The precipitate is often the HCl salt of the product. Filter, wash with cold iPrOH and diethyl ether.

  • Validation:

    
    -NMR must show the disappearance of the C4-Cl signal and appearance of NH protons (often downfield 
    
    
    
    9.0–11.0 ppm).

Biochemical Validation: ADP-Glo™ Kinase Assay

Principle: This homogeneous assay quantifies kinase activity by measuring the ADP produced during the phosphorylation reaction. It is preferred over FRET for early screening due to lower false positives from fluorescent compounds.

Materials
  • Enzyme: Recombinant Human PAK4 (active, residues 291–end).

  • Substrate: PAKtide (RRRLSFAEPG) or equivalent Ser/Thr peptide.

  • Reagents: ADP-Glo™ Kinase Assay Kit (Promega).

  • Buffer: 40 mM Tris (pH 7.5), 20 mM

    
    , 0.1 mg/mL BSA, 50 
    
    
    
    M DTT.
Protocol
  • Compound Preparation:

    • Prepare 100x stocks of inhibitors in 100% DMSO.

    • Dilute to 4x working concentration in Kinase Buffer (final DMSO < 1%).

  • Kinase Reaction (384-well plate):

    • Add 2.5

      
      L of 4x Compound.
      
    • Add 2.5

      
      L of 4x PAK4 Enzyme (0.5–2 ng/well optimized per lot).
      
    • Incubate 10 min at RT (to allow inhibitor binding).

    • Add 5

      
      L of 2x ATP/Substrate Mix (Final ATP: 10 
      
      
      
      M; Substrate: 0.2
      
      
      g/
      
      
      L).
    • Incubate 60 min at RT.

  • ADP Detection:

    • Add 10

      
      L ADP-Glo™ Reagent  (terminates reaction, depletes remaining ATP). Incubate 40 min.
      
    • Add 20

      
      L Kinase Detection Reagent  (converts ADP to ATP 
      
      
      
      Luciferase signal). Incubate 30 min.
  • Readout: Measure Luminescence (RLU) on a plate reader (e.g., EnVision).

  • Analysis: Calculate % Inhibition and fit to sigmoidal dose-response to determine

    
    .
    

Cellular Validation: Migration & Invasion[4][5][6][7][8]

Since PAK4 regulates cytoskeletal reorganization, inhibition must be phenotypically validated by assessing cell motility, not just viability.

PAK4 Signaling Pathway (Graphviz)

PAK4_Signaling Inhibitor Quinazoline Inhibitor PAK4 PAK4 (Active) Inhibitor->PAK4 Inhibits LIMK1 LIMK1 PAK4->LIMK1 Phosphorylates BetaCatenin Beta-Catenin PAK4->BetaCatenin Stabilizes Cofilin Cofilin (p-Ser3) LIMK1->Cofilin Phosphorylates Actin Actin Polymerization Cofilin->Actin Stabilizes F-Actin Phenotype Migration & Invasion Actin->Phenotype MMP2 MMP2 Expression BetaCatenin->MMP2 Transcription MMP2->Phenotype

Caption: PAK4 signaling cascade regulating cytoskeletal dynamics. Inhibitors block LIMK1/Cofilin phosphorylation and MMP2 expression, arresting migration.

Transwell Migration Protocol
  • Cell Line: A549 (Lung Adenocarcinoma) or HCT116 (Colorectal).

  • Starvation: Serum-starve cells for 24h prior to assay.

  • Seeding:

    • Upper Chamber: Seed

      
       cells in serum-free media containing the Quinazoline Inhibitor  (at 
      
      
      
      and 5x
      
      
      ).
    • Lower Chamber: Add media + 10% FBS (Chemoattractant).

  • Incubation: 24 hours at 37°C, 5%

    
    .
    
  • Staining:

    • Scrape non-migrated cells from the top of the membrane.

    • Fix migrated cells (bottom) with 4% paraformaldehyde.

    • Stain with 0.1% Crystal Violet.

  • Quantification: Count cells in 5 random fields under a microscope.

Data Summary & SAR Trends

The following table summarizes expected SAR trends for quinazoline-based PAK4 inhibitors based on literature precedents (e.g., Compounds 9 and 31 from Hao et al.).

PositionModificationEffect on PAK4 ActivityStructural Rationale
N1 NoneCriticalH-bond acceptor from Leu398 (Hinge).
C4-NH Substituted AnilineHigh PotencyH-bond donor to Leu398 backbone carbonyl.
C4-Aryl 3-Cl, 4-F substitutionIncreased PotencyHydrophobic interaction with the deep back-pocket (Met370).
C2 Carboxamide (-CONH2)SelectivityInteracts with solvent-front residues; sterically tolerated by PAK4 but often clashes with PAK1.
C6/C7 -OMe or -OEtVariableSolubilizing groups; C6 points toward solvent, C7 toward the floor of the pocket.

Troubleshooting Guide

  • Problem: High IC50 in cellular assays despite potent biochemical IC50.

    • Cause: Poor permeability or efflux by P-gp.

    • Solution: Optimize C6/C7 side chains to reduce Total Polar Surface Area (TPSA). Check LogP (target 2–4).

  • Problem: Lack of Selectivity (PAK1 inhibition).

    • Cause: Inhibitor is too small/linear and fits into the closed PAK1 pocket.

    • Solution: Introduce bulkier groups at the C2 position to exploit the wider PAK4 solvent channel or target the unique orientation of Met370.

  • Problem: Precipitation in Assay Buffer.

    • Cause: Quinazolines can be planar and insoluble.

    • Solution: Ensure DMSO < 1%.[4] Add 0.01% Triton X-100 to the kinase buffer.

References

  • Hao, C., et al. (2018). Structure-Based Design of 6-Chloro-4-aminoquinazoline-2-carboxamide Derivatives as Potent and Selective p21-Activated Kinase 4 (PAK4) Inhibitors. Journal of Medicinal Chemistry, 61(1), 265–285. Link

  • Ha, B. H., et al. (2012). Type II p21-activated kinases (PAKs) are regulated by an autoinhibitory pseudosubstrate. Proceedings of the National Academy of Sciences, 109(40), 16107–16112. Link

  • Murray, B. W., et al. (2010). Small-molecule inhibition of P21-activated kinase 4. Proceedings of the National Academy of Sciences, 107(20), 9446-9451. (Describes PF-3758309).[5][6] Link

  • Promega Corporation. ADP-Glo™ Kinase Assay Technical Manual. Link

  • Crawford, J. J., et al. (2012). Structural and chemogenomic analysis of p21-activated kinase 4 (PAK4) inhibitors. Journal of Medicinal Chemistry, 55(19), 8859-8868. Link

Sources

scale-up synthesis of 7-Chloroquinazolin-4-amine for preclinical studies

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the process development and scale-up strategy for 7-Chloroquinazolin-4-amine (CAS: 17518-60-8), a critical pharmacophore in kinase inhibitor development (e.g., Gefitinib, Lapatinib analogs). While laboratory-scale synthesis often relies on unoptimized medicinal chemistry routes, multi-gram to kilogram production requires rigorous control over thermodynamics, reagent handling, and impurity profiles.

This guide focuses on the POCl₃ activation route , optimized for safety and yield. It addresses the critical instability of the 4-chloro intermediate and provides a validated Inverse Quench Protocol to prevent thermal runaways—a common failure mode in scale-up.

Route Selection & Strategy

Retrosynthetic Analysis

Two primary routes were evaluated for scale-up viability:

  • Route A (The Nitrile Route): Direct cyclization of 2-amino-4-chlorobenzonitrile with formamidine acetate.

    • Pros: One-pot, atom efficient.

    • Cons: High cost of starting materials; variable quality of commercial formamidine acetate at bulk scale.

  • Route B (The Anthranilic Acid Route): Cyclization of 2-amino-4-chlorobenzoic acid followed by Vilsmeier-Haack activation and amination.

    • Pros: Low-cost starting materials; robust intermediate purification; widely applicable to analogs.

    • Cons: Requires handling of POCl₃ (Phosphorus oxychloride); multi-step.

Decision: Route B is selected for this protocol due to supply chain reliability and the ability to purge impurities at the stable quinazolinone stage (Intermediate 1).

Synthetic Workflow Diagram

The following workflow illustrates the optimized three-step process, highlighting Critical Process Parameters (CPPs).

G SM Start: 2-Amino-4- chlorobenzoic acid Step1 Step 1: Cyclization (Formamide, 150°C) SM->Step1 Cyclodehydration Int1 Intermediate 1: 7-Chloroquinazolin-4(3H)-one Step1->Int1 Precipitation & Wash Step2 Step 2: Chlorination (POCl3, Reflux) Int1->Step2 Activation Int2 Intermediate 2: 4,7-Dichloroquinazoline (Unstable!) Step2->Int2 Inverse Quench (Critical Safety Step) Step3 Step 3: Amination (NH3/IPA, <20°C) Int2->Step3 SnAr Displacement Product Final Product: This compound Step3->Product Crystallization

Figure 1: Optimized synthetic workflow for this compound.

Detailed Protocols

Step 1: Cyclization to 7-Chloroquinazolin-4(3H)-one

This step utilizes the Niementowski modification. The high temperature is required to drive the condensation and subsequent dehydration.

  • Reagents: 2-Amino-4-chlorobenzoic acid (1.0 equiv), Formamide (5.0 equiv).

  • Equipment: Jacketed glass reactor with overhead stirrer (high torque required due to slurry thickening).

Protocol:

  • Charge Formamide into the reactor. Begin agitation.

  • Add 2-Amino-4-chlorobenzoic acid portion-wise.

  • Heat the mixture to 145–150°C . Note: Evolution of water vapor will occur.

  • Maintain temperature for 4–6 hours. Monitor by HPLC (Target: <1% SM).

  • Cooling: Cool the dark solution to 80°C.

  • Quench: Slowly add water (2x volume of formamide) to precipitate the product.

  • Cool to 20°C and stir for 1 hour.

  • Filter the solid.[1] Wash with water (3x) and Methanol (1x) to remove residual formamide.

  • Dry in a vacuum oven at 60°C.

Yield Target: >85% Appearance: Off-white to pale beige solid.

Step 2: Chlorination (The Critical Safety Step)

This step converts the stable quinazolinone into the reactive (and unstable) 4,7-dichloroquinazoline using POCl₃.

Safety Warning: POCl₃ reacts violently with water, generating HCl gas and phosphoric acid. The intermediate 4,7-dichloroquinazoline is prone to hydrolysis, reverting to the starting material if the quench is mishandled.

Protocol:

  • Charge 7-Chloroquinazolin-4(3H)-one (Int 1) and Toluene (5 vol) into the reactor.

  • Add DIPEA (N,N-Diisopropylethylamine) (1.2 equiv) as a catalyst/acid scavenger.

  • Add POCl₃ (2.5 equiv) dropwise over 30 minutes. Exotherm expected.

  • Heat to reflux (approx. 110°C) for 3–5 hours.

  • Monitor: HPLC must show complete consumption of Int 1.

  • Concentration: Distill off excess POCl₃ and Toluene under reduced pressure (keep T < 60°C).

  • The Inverse Quench (See Diagram Below):

    • Prepare a separate vessel with 10% w/w K₂CO₃ or NaOH solution at 0–5°C.

    • Dissolve the reaction residue in DCM (Dichloromethane) or Toluene.

    • Slowly transfer the organic reaction mixture into the cold aqueous base. Do not add water to the reaction mixture.

Safety cluster_0 Standard Quench (DANGEROUS) cluster_1 Inverse Quench (SAFE) A Reaction Mixture (Excess POCl3) B Add Water A->B C Result: Thermal Runaway HCl Gas Explosion B->C X Reaction Mixture (Diluted in DCM) Y Quench Tank (Cold 10% K2CO3) X->Y Slow Addition Z Result: Controlled Exotherm Product Protected in Organic Phase Y->Z

Figure 2: Safety logic for POCl₃ quenching operations.

  • Separation: Immediately separate the organic layer. Wash with cold brine.

  • Storage: Dry over MgSO₄. Do not concentrate to dryness unless necessary. Use the solution directly in Step 3 to prevent degradation.

Step 3: Amination

The 4-position is highly electrophilic. The 7-chloro position is deactivated and remains stable under mild conditions.

Protocol:

  • Charge the solution of 4,7-dichloroquinazoline (from Step 2) into the reactor.

  • Cool to 0–5°C.

  • Add 7N Ammonia in IPA (Isopropanol) (3.0 equiv) dropwise.

    • Why IPA? Ammonium chloride (byproduct) is insoluble in IPA, while the product has limited solubility, aiding purification.

  • Allow to warm to 20°C (Room Temp). Stir for 2 hours.

  • Workup:

    • Evaporate solvent to near dryness.

    • Slurry the residue in water (to dissolve NH₄Cl salts).

    • Adjust pH to >9 with dilute NaOH.

    • Filter the resulting solid.[2]

  • Purification (Recrystallization):

    • Dissolve crude solid in boiling Ethyl Acetate.

    • Add Hexanes or Heptane until turbid.

    • Cool slowly to 4°C.

    • Filter pure crystals.

Final Specifications:

  • Purity (HPLC): >98.5%

  • Impurity A (Hydrolysis): <0.5%

  • Impurity B (Dimer): <0.2%

Analytical Control & Troubleshooting

IssueObservationRoot CauseCorrective Action
Low Yield (Step 1) High SM remainingFormamide wet or oldUse fresh Formamide; ensure T > 145°C.
Hydrolysis (Step 2) Int 1 reappears in HPLCMoisture during quenchUse Inverse Quench ; keep T < 5°C; minimize contact time with water.
Regioisomers (Step 3) 4,7-diamino detectedReaction T too highKeep amination < 25°C; avoid large excess of NH₃.
Color Issues Product is brown/blackOxidation of aminesPerform all steps under Nitrogen atmosphere.

References

  • Review of Quinazoline Synthesis

    • Rasal, K. B., & Yadav, G. D. (2016).[3] Carbon Dioxide Mediated Novel Synthesis of Quinazoline-2,4(1H,3H)-dione in Water. Organic Process Research & Development, 20(12), 2067-2073. Link

  • POCl3 Safety & Quenching

    • Wintner, J. (2020). Prevention of Exothermic Runaway: Phosphorus oxychloride (POCl3).[4] Solvias AG / ResearchGate. Link

  • Scale-Up of Quinazolines

    • Nagaraju, A., et al. (2021).[5] Development of a Robust Scale-Up Synthetic Route for BPR1K871: A Clinical Candidate. ACS Omega, 6(8), 5619–5628. Link

  • Instability of 4-Chloroquinazolines

    • Gonçalves, G. A. (2021).[5] Hydrolysis of 4-chloroquinazolines. Journal of Heterocyclic Chemistry, 55, 1503. Link

Disclaimer: This protocol involves hazardous chemicals (POCl₃, strong bases). It is intended for use by qualified personnel in a strictly controlled laboratory or pilot plant environment. Always review the MSDS and perform a process safety assessment before scale-up.

Sources

use of 7-Chloroquinazolin-4-amine in solid-phase organic synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Deployment of 7-Chloroquinazolin-4-amine in Solid-Phase Organic Synthesis (SPOS)

Abstract

This technical guide details the integration of This compound (CAS: 17098-63-2) into solid-phase organic synthesis (SPOS) workflows. As a privileged scaffold in kinase inhibitor discovery (e.g., Gefitinib, Erlotinib), the quinazoline core requires robust immobilization and functionalization strategies. This note provides validated protocols for resin loading via the N4-amine, subsequent C7-diversification via Palladium-catalyzed cross-coupling, and controlled cleavage. Emphasis is placed on chemoselectivity, self-validating quality control, and high-throughput library generation.

Introduction & Chemo-informatics Profile

The this compound scaffold presents a unique "push-pull" electronic system ideal for medicinal chemistry.

  • N4-Position (Attachment Point): The exocyclic amine is moderately nucleophilic, allowing for reversible attachment to acid-labile resins. Its positioning mimics the ATP-binding hinge interaction found in many kinase inhibitors.

  • C7-Position (Diversity Handle): The chlorine atom at C7 is activated for oxidative addition by Palladium species, facilitating Suzuki-Miyaura or Buchwald-Hartwig couplings. It is less reactive towards direct SNAr compared to the C4 position, making it stable during nucleophilic loading steps.

Chemo-informatics Snapshot:

  • Molecular Weight: 179.61 g/mol

  • pKa (Conjugate Acid): ~5.4 (N1 protonation)

  • LogP: ~1.8

  • Key Reactivity: C7-Cl (Pd-coupling), N4-NH₂ (Acylation/Alkylation/Tritylation).

Resin Selection & Loading Strategy

For this scaffold, 2-Chlorotrityl Chloride (2-CTC) Resin is the superior choice over Wang or Rink Amide resins.

  • Reasoning: 2-CTC allows for the immobilization of the electron-deficient heteroaryl amine under mild conditions and enables cleavage using dilute acid (1% TFA), preserving acid-sensitive groups introduced during library synthesis.

  • Mechanism: The bulky trityl group prevents salt formation at the N1-position and directs attachment exclusively to the exocyclic N4-amine.

Core Protocol 1: Immobilization on 2-CTC Resin

Materials:

  • 2-Chlorotrityl Chloride Resin (Loading: 1.0–1.6 mmol/g)

  • This compound (2.0 equiv relative to resin loading)

  • DIPEA (N,N-Diisopropylethylamine) (4.0 equiv)

  • DCM (Dichloromethane) (Anhydrous)

  • Methanol (HPLC Grade)

Step-by-Step Methodology:

  • Resin Swelling: Weigh 1.0 g of 2-CTC resin into a fritted polypropylene reaction vessel. Add 10 mL DCM and shake gently for 30 mins. Drain.

  • Loading Solution: Dissolve this compound (2.0 equiv) and DIPEA (4.0 equiv) in 10 mL DCM/DMF (4:1 v/v). Note: DMF aids solubility of the heterocycle.

  • Coupling: Add the solution to the swollen resin. Agitate at room temperature for 12 hours.

  • Capping (Critical): Drain the resin. Add a solution of DCM:MeOH:DIPEA (17:2:1) (10 mL) and shake for 30 mins. This caps unreacted trityl chlorides as methyl ethers, preventing side reactions.

  • Washing: Drain and wash sequentially: 3x DCM, 3x DMF, 3x DCM.

  • Validation (Loading Test): Dry a small aliquot. The standard Fmoc test is inapplicable here. Instead, use the Gravimetric Method :

    • Weigh dried resin.[1][2]

    • Loading (L) =

      
      
      
    • Target Loading: 0.6–0.8 mmol/g.

C7-Diversification: Solid-Phase Suzuki-Miyaura Coupling

The 7-chloro group is deactivated compared to 4-chloro analogs. Therefore, "standard" aqueous Suzuki conditions often fail. We utilize a high-energy microwave protocol with an electron-rich phosphine ligand.

Core Protocol 2: C7-Arylation

Reagents:

  • Aryl Boronic Acid (R-B(OH)₂) (5.0 equiv)

  • Catalyst: Pd₂(dba)₃ (0.05 equiv) + XPhos (0.1 equiv)

  • Base: K₃PO₄ (2M aqueous solution) (10.0 equiv)

  • Solvent: 1,4-Dioxane (degassed)

Step-by-Step Methodology:

  • Preparation: In a microwave vial, suspend the loaded resin (100 mg) in 1,4-Dioxane (3 mL).

  • Activation: Add the Aryl Boronic Acid, Pd₂(dba)₃, and XPhos. Purge with Argon for 5 mins.

  • Base Addition: Add the K₃PO₄ solution.

  • Reaction: Seal and heat in a microwave reactor at 100°C for 60 minutes .

    • Expert Insight: Conventional heating requires 12-16 hours at 90°C. Microwave irradiation accelerates the oxidative addition step into the C7-Cl bond.

  • Work-up: Filter hot (to prevent Pd precipitation on resin). Wash with warm DMF (3x), then water (3x), DMF (3x), DCM (3x).

  • Metal Scavenging: Wash resin with a solution of 0.05M sodium diethyldithiocarbamate in DMF (3x 5 mins) to remove residual Palladium.

Cleavage & Isolation

Cleavage Cocktail: 1% Trifluoroacetic Acid (TFA) in DCM.

Protocol:

  • Pre-cool the cleavage cocktail to 4°C.

  • Add 5 mL to the resin (100 mg). Shake for 2 minutes. Do not exceed 5 minutes to prevent degradation.

  • Filter the filtrate into a flask containing 1 mL of 10% Pyridine in MeOH (to neutralize immediately).

  • Repeat the cleavage step 3 times.

  • Concentrate the combined filtrates under reduced pressure.

  • Purification: The crude product is typically >85% pure. Final purification via Prep-HPLC (Water/Acetonitrile + 0.1% Formic Acid).

Visualization of Workflows

Figure 1: Synthesis Pathway & Mechanism

The following diagram illustrates the logical flow from resin loading to the catalytic cycle and final release.

SPOS_Workflow cluster_cycle Catalytic Cycle (Simplified) Start This compound Loaded Resin-Bound Scaffold Start->Loaded Immobilization (DIPEA, DCM/DMF) Resin 2-CTC Resin Resin->Loaded Suzuki C7-Diversification (Pd-Cat, Boronic Acid) Loaded->Suzuki Microwave 100°C, 1h Cleavage Acid Cleavage (1% TFA) Suzuki->Cleavage Wash & Scavenge Final 7-Aryl-quinazolin-4-amine Library Cleavage->Final Isolation OxAdd Oxidative Addition (Pd inserts C7-Cl) TransMet Transmetalation (Boronic Acid) OxAdd->TransMet RedElim Reductive Elimination (C-C Bond) TransMet->RedElim RedElim->OxAdd

Caption: Workflow for the solid-phase synthesis of 7-aryl-quinazolin-4-amines via 2-CTC resin immobilization.

Data Summary & Troubleshooting

Table 1: Optimization of C7-Coupling Conditions
EntryCatalyst SystemBaseSolventTemp/TimeConversion (%)*
1Pd(PPh₃)₄Na₂CO₃DME/H₂O90°C / 12h45%
2Pd(dppf)Cl₂K₂CO₃DMF100°C / 12h60%
3Pd₂(dba)₃ / XPhos K₃PO₄ Dioxane/H₂O 100°C / 1h (MW) >95%

*Conversion determined by LCMS analysis of crude cleavage product.

Expert Troubleshooting Tips
  • Low Loading: If loading is <0.3 mmol/g, ensure the resin is not hydrolyzed. Use fresh 2-CTC resin. Add a catalytic amount of DMAP (0.1 equiv) strictly if necessary, but watch for racemization if amino acids are involved (not applicable here, but good practice).

  • Incomplete Coupling: The C7-Cl is sterically unhindered but electronically deactivated. If conversion stalls, add fresh catalyst and re-subject to microwave heating for 30 mins.

  • Black Resin: Indicates Palladium aggregation. Ensure the Sodium Diethyldithiocarbamate wash is performed until the wash solution is colorless.

References

  • Solid-Phase Synthesis of Quinazolines

    • Zhang, Y., et al. (2008). Solid-phase synthesis of 4,8-disubstituted-8,9-dihydropyrazino[2,3-g]quinazolin-7(6H)-ones. Biopolymers. Link

  • Suzuki Coupling on Solid Phase

    • Liu, Y., et al. (2021). Recent advances in selective functionalization of the quinazoline scaffold. Link

  • Resin Loading Protocols

    • Merck Millipore. Novabiochem® Peptide Resin Loading Protocols. Link

  • Reactivity of 4-Aminoquinazolines

    • Khoza, T. A., et al. (2018). Suzuki cross-coupling of 4-amino-substituted quinazolines. ResearchGate. Link

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 7-Chloroquinazolin-4-amine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support guide for the synthesis of 7-Chloroquinazolin-4-amine. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during this multi-step synthesis. Here, we move beyond simple protocols to explain the underlying chemical principles, helping you troubleshoot effectively and optimize your reaction for higher yield and purity.

I. Overview of Synthetic Strategies

The synthesis of this compound is a cornerstone for the development of numerous pharmacologically active molecules, particularly in oncology. The quinazoline scaffold is a "privileged structure" in medicinal chemistry, and the 7-chloro substitution is a key feature in several potent kinase inhibitors.[1][2]

The most prevalent synthetic routes typically involve a three-stage process:

  • Cyclization: Formation of the quinazolinone ring system from an appropriately substituted anthranilic acid derivative.

  • Chlorination: Conversion of the 4-hydroxy (or 4-oxo) group to the highly reactive 4-chloro intermediate.

  • Amination: Nucleophilic aromatic substitution (SNA) of the 4-chloro group to install the final 4-amino moiety.

This guide is structured to address specific problems you might face at each of these critical stages.

cluster_0 Synthetic Workflow A Stage 1: Cyclization (e.g., 2-Amino-4-chlorobenzoic acid + Formamide) B Stage 2: Chlorination (e.g., POCl₃/DMF) A->B Formation of 7-chloroquinazolin-4(3H)-one C Stage 3: Amination (e.g., NH₃ source) B->C Formation of 4,7-dichloroquinazoline D This compound (Final Product) C->D Nucleophilic Substitution

Caption: General three-stage workflow for this compound synthesis.

II. Troubleshooting Guide: Common Experimental Issues

This section addresses the most frequent challenges encountered during the synthesis, providing causal explanations and actionable solutions.

Problem 1: Low Yield in the Final Amination Step

Q: I've successfully synthesized 4,7-dichloroquinazoline, but the final amination step is giving me a very low yield of this compound. What's going wrong?

A: This is a common bottleneck. The reactivity of the 4-chloro position is high, but several factors can lead to poor conversion. Let's break down the potential causes:

  • Cause A: Inadequate Nucleophile Strength/Concentration.

    • Explanation: The source of ammonia (e.g., ammonium hydroxide, formamide, ammonium chloride) must be sufficiently concentrated and available to act as a nucleophile. In alcoholic solvents, using gaseous ammonia or a sealed "bomb" reactor with a solution of ammonia in alcohol often provides the best results by ensuring high concentrations.

    • Solution: Switch to a more robust ammonia source. Pressurizing a sealed vessel with ammonia gas (use extreme caution and appropriate equipment) in a solvent like 2-propanol or n-butanol can significantly drive the reaction to completion.

  • Cause B: Competing Side Reactions (Hydrolysis).

    • Explanation: The 4,7-dichloroquinazoline intermediate is highly susceptible to hydrolysis, especially in the presence of water at elevated temperatures. This side reaction reverts the intermediate back to the starting 7-chloroquinazolin-4(3H)-one, which is unreactive towards amination.

    • Solution: Ensure strictly anhydrous conditions. Use dry solvents and reagents. If using aqueous ammonia, keep the reaction temperature as low as feasible to minimize hydrolysis while still allowing for the amination to proceed. A common strategy is to run the reaction at 120-130°C in a sealed tube to maintain pressure and concentration.[3]

  • Cause C: Suboptimal Solvent and Temperature.

    • Explanation: The choice of solvent is critical. It must solubilize the starting material and be compatible with the high temperatures often required for this SNAr reaction. Alcohols like 2-propanol or phenols are frequently used. The reaction often requires heating to overcome the activation energy barrier.[2]

    • Solution: Optimize the solvent and temperature systematically. Phenol can act as both a solvent and a proton source to activate the quinazoline ring, sometimes leading to improved yields. Microwave irradiation has also been shown to dramatically reduce reaction times and improve yields by providing rapid, uniform heating.[2]

ParameterCondition 1Condition 2Condition 3Expected Outcome
Ammonia Source Aqueous NH₄OHNH₃ in 2-PropanolGaseous NH₃ (sealed)Yield increases with concentration
Solvent Ethanol2-PropanolPhenolPhenol can improve reactivity
Temperature 100 °C130 °C (sealed)150 °C (Microwave)Higher temp/Microwave reduces time

Problem 2: Difficulty in the Chlorination Step

Q: My chlorination of 7-chloroquinazolin-4(3H)-one with phosphorus oxychloride (POCl₃) is incomplete and the work-up is difficult. How can I improve this?

A: The chlorination step is crucial for activating the C4 position. Success hinges on driving the reaction to completion and safely handling the work-up.

  • Cause A: Insufficient Reagent or Catalyst.

    • Explanation: POCl₃ is both the reagent and often the solvent. Using a large excess ensures the reaction goes to completion. The reaction is often catalyzed by a small amount of N,N-dimethylformamide (DMF), which forms the Vilsmeier reagent (chloromethylene dimethylammonium chloride) in situ. This is the true electrophilic species that facilitates the conversion.[4]

    • Solution: Use a significant excess of POCl₃ (e.g., 5-10 equivalents). Ensure you add a catalytic amount of DMF (e.g., 0.1 equivalents). Reflux the mixture until TLC or LC-MS shows complete consumption of the starting material.

  • Cause B: Premature Decomposition during Work-up.

    • Explanation: The product, 4,7-dichloroquinazoline, is highly reactive and susceptible to hydrolysis. Quenching the reaction mixture by pouring it directly into water can be too exothermic and lead to immediate decomposition back to the starting material.

    • Solution: The work-up must be performed carefully under cold conditions. Slowly and cautiously pour the reaction mixture onto crushed ice. This dissipates the heat from the exothermic quenching of excess POCl₃. Maintain the pH by adding a base (e.g., aqueous ammonia or sodium bicarbonate solution) to neutralize the acidic environment, which also helps precipitate the product. The crude product should be filtered quickly and dried thoroughly.

start Low Chlorination Yield? q1 Is the reaction going to completion? start->q1 s1 Increase POCl₃ excess. Add catalytic DMF. Increase reflux time. q1->s1 No q2 Is the product decomposing during work-up? q1->q2 Yes s1->q2 s2 Quench reaction by slowly adding to crushed ice. Neutralize carefully with a cold base (e.g., NH₄OH). q2->s2 Yes end Improved Yield q2->end No s2->end

Caption: Troubleshooting flowchart for the chlorination of 7-chloroquinazolin-4(3H)-one.

Problem 3: Impurities in the Final Product

Q: After purification, my final this compound is still not pure. What are the likely side-products?

A: Purity is paramount. Several common impurities can arise from the preceding steps.

  • Impurity 1: 7-chloroquinazolin-4(3H)-one.

    • Origin: This is the starting material for the chlorination step. Its presence indicates either incomplete chlorination or hydrolysis of the 4,7-dichloroquinazoline intermediate during work-up or amination.

    • Prevention & Removal: Ensure the chlorination reaction goes to completion. Use anhydrous conditions in the amination step. This impurity has different solubility and polarity, and can often be removed by recrystallization from a suitable solvent like ethanol or by column chromatography.

  • Impurity 2: Isomeric Products.

    • Origin: If the synthesis started from a precursor where the regiochemistry was not well-controlled (e.g., cyclization of m-chloroaniline derivatives), you might have isomeric quinazolines (e.g., 5-chloroquinazolin-4-amine).[5]

    • Prevention & Removal: The best strategy is to start with a regiochemically pure starting material, such as 2-amino-4-chlorobenzoic acid. Separation of isomers can be extremely difficult and often requires careful column chromatography or fractional crystallization.

III. Frequently Asked Questions (FAQs)

Q1: What is the most reliable starting material for a lab-scale synthesis to ensure high regioselectivity?

For ensuring the chloro group is definitively at the 7-position, the most reliable and common starting material is 2-amino-4-chlorobenzoic acid . This precursor locks in the chlorine at the correct position from the very beginning, preventing the formation of other isomers during the cyclization step.

Q2: Are there any "greener" or milder alternatives to using POCl₃?

While POCl₃ is highly effective, it is also corrosive and hazardous. Milder chlorinating agents have been explored, though they may require more optimization. Some alternatives include:

  • Thionyl Chloride (SOCl₂): Often used with a catalytic amount of DMF, similar to POCl₃. It is also a hazardous reagent but can sometimes be used under milder conditions.[4]

  • Oxalyl Chloride or Phosgene Derivatives: These are also effective but are highly toxic and require specialized handling procedures. For most standard lab applications, POCl₃ remains the most common choice due to its reliability and effectiveness, despite its hazards.

Q3: What analytical techniques are essential for monitoring this synthesis?

  • Thin Layer Chromatography (TLC): Indispensable for tracking the consumption of starting material and the formation of the product in each step. A typical mobile phase would be a mixture of ethyl acetate and hexane.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Provides a more accurate assessment of reaction completion and can identify the mass of the desired product and any major impurities, confirming their identity.

  • Nuclear Magnetic Resonance (¹H NMR): Essential for structural confirmation of the intermediates and the final product. The aromatic proton signals are characteristic and can be used to confirm the substitution pattern and purity. All final compounds should be characterized by ¹H NMR.[6]

IV. Recommended Experimental Protocol

This protocol outlines a reliable method starting from 2-amino-4-chlorobenzoic acid.

Step 1: Synthesis of 7-chloroquinazolin-4(3H)-one

  • Combine 2-amino-4-chlorobenzoic acid (1.0 eq) and formamide (10-15 eq) in a round-bottom flask equipped with a reflux condenser.

  • Heat the mixture to 160-180 °C and maintain for 4-6 hours. The reaction mixture will become a clear solution and then a solid may precipitate.

  • Monitor the reaction by TLC until the starting benzoic acid is consumed.

  • Cool the reaction mixture to room temperature. Add water to the solidified mass and stir vigorously.

  • Filter the resulting precipitate, wash thoroughly with water, and then with a small amount of cold ethanol.

  • Dry the white solid under vacuum to yield 7-chloroquinazolin-4(3H)-one.

Step 2: Synthesis of 4,7-dichloroquinazoline

(Caution: This step involves POCl₃ and should be performed in a well-ventilated fume hood with appropriate personal protective equipment.)

  • To the dried 7-chloroquinazolin-4(3H)-one (1.0 eq), add phosphorus oxychloride (POCl₃, 5-10 eq).

  • Add a catalytic amount of N,N-dimethylformamide (DMF, ~0.1 eq) to the suspension.

  • Heat the mixture to reflux (approx. 110 °C) and maintain for 3-5 hours. The mixture should become a clear solution.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature. In a separate large beaker, prepare a significant amount of crushed ice.

  • Slowly and cautiously , pour the reaction mixture onto the crushed ice with vigorous stirring.

  • Neutralize the acidic solution by the slow addition of concentrated ammonium hydroxide solution until the pH is ~8-9. A precipitate will form.

  • Filter the solid, wash with copious amounts of cold water, and dry under vacuum to yield crude 4,7-dichloroquinazoline. This intermediate is often used directly in the next step without further purification.

Step 3: Synthesis of this compound

  • Place the crude 4,7-dichloroquinazoline (1.0 eq) and phenol (5-10 eq) in a sealed pressure vessel.

  • Cool the vessel and saturate the mixture with ammonia gas, or add a concentrated solution of ammonia in 2-propanol.

  • Seal the vessel and heat to 120-140 °C for 12-18 hours.

  • Monitor the reaction by LC-MS for the disappearance of the starting material.

  • Cool the vessel to room temperature and carefully vent any excess pressure.

  • Add an appropriate solvent like ethyl acetate and wash the organic layer with aqueous sodium hydroxide solution to remove the phenol.

  • Wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization from ethanol or by column chromatography on silica gel (eluting with a gradient of dichloromethane/methanol) to afford pure this compound.

V. References

  • Synthesis of 7-chloroquinolinyl-4- . ResearchGate. Available at: [Link]

  • Synthesis of 7-Chloroquinoline Derivatives Using Mixed Lithium-Magnesium Reagents . Durham University. Available at: [Link]

  • Process for the preparation of 4-haloquinazolines . Google Patents. Available at:

  • Optimization of the reaction conditions in the synthesis of 4a . ResearchGate. Available at: [Link]

  • Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives . National Center for Biotechnology Information. Available at: [Link]

  • Synthesis of 2-chloro-N, N-diethyl-7-fluoroquinazolin-4-amine . SciSpace. Available at: [Link]

  • 7-Chloroquinolin-4-yl Arylhydrazone Derivatives: Synthesis and Antifungal Activity . ResearchGate. Available at: [Link]

  • Synthesis and evaluation of 7-substituted 4-aminoquinoline analogs for antimalarial activity . National Center for Biotechnology Information. Available at: [Link]

  • High-Yield Synthesis of N-(3-Chloro-4-fluorophenyl)-7-((4-methoxybenzyl)thio)quinazoline-4,6-diamine . MDPI. Available at: [Link]

  • Chemical synthetic method for 2-chloro-4-amino-6,7-dimethoxy quinazoline . Google Patents. Available at:

  • Structure-Based Design of 6-Chloro-4-aminoquinazoline-2-carboxamide Derivatives as Potent and Selective p21-Activated Kinase 4 (PAK4) Inhibitors . ACS Publications. Available at: [Link]

  • Process for preparing 4-amino-7-chloro-quinoline . Google Patents. Available at:

  • Design, synthesis and antitumor activity of 2-substituted quinazoline-4-amine derivatives . SpringerLink. Available at: [Link]

  • Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents . National Center for Biotechnology Information. Available at: [Link]

Sources

optimizing reaction conditions for nucleophilic substitution on quinazolines

Author: BenchChem Technical Support Team. Date: February 2026

Ticket System: Open | Status: Online | Agent: Senior Application Scientist

Welcome to the Quinazoline Optimization Hub. You are likely here because your nucleophilic aromatic substitution (SNAr) on a quinazoline scaffold has failed, yielded a "brick dust" solid, or produced the wrong regioisomer.

This guide treats your chemical synthesis as a debugging process. We do not just provide recipes; we troubleshoot the "code" of your reaction kinetics and thermodynamics.

Visual Workflow: The Decision Matrix

Before proceeding, locate your starting material and issue on the logic board below to identify the correct troubleshooting module.

Quinazoline_Workflow Start Start: Select Precursor Sub_4Cl 4-Chloroquinazoline Start->Sub_4Cl Sub_24DiCl 2,4-Dichloroquinazoline Start->Sub_24DiCl Sub_4OH Quinazolin-4(3H)-one (The 'Hydroxyl') Start->Sub_4OH Issue_Hydrolysis Issue: Product is Quinazolinone (Hydrolysis) Sub_4Cl->Issue_Hydrolysis Low Yield / Reversion Issue_Regio Issue: C2 vs C4 Selectivity Sub_24DiCl->Issue_Regio Mixed Isomers Issue_Activation Action: Needs Activation (Convert OH to LG) Sub_4OH->Issue_Activation Soln_Anhydrous Module 1: Moisture Control & Solvents Issue_Hydrolysis->Soln_Anhydrous Fix Soln_Temp Module 2: Kinetic Control (Temp) Issue_Regio->Soln_Temp Fix Soln_POCl3 Module 4: Chlorination/Activation Issue_Activation->Soln_POCl3 Standard Route

Figure 1: Strategic decision tree for selecting the appropriate optimization module based on starting material and observed failure mode.

Module 1: The "Phantom" Product (Hydrolysis)

Symptom: You reacted 4-chloroquinazoline with an amine, but the NMR shows a product identical to the quinazolin-4-one precursor (the "hydroxyl" form). Diagnosis: Moisture Contamination. 4-chloroquinazolines are highly susceptible to hydrolysis. The C4-Cl bond is labile; water competes effectively with your amine nucleophile, reverting the substrate to the thermodynamically stable lactam (quinazolinone).

Troubleshooting Protocol
  • Solvent Swap (The "Green" Fix):

    • Standard: DMF or DMAc (High boiling, hard to dry, hard to remove).

    • Optimized:Anhydrous Isopropanol (IPA) or 2-MeTHF .

    • Why? IPA allows for proton transfer and often precipitates the product as the HCl salt, driving the equilibrium forward. It is also easier to dry than DMF.

  • The Base Trap:

    • Avoid hydroxide bases (NaOH, KOH) or wet carbonate bases.

    • Recommendation: Use DIPEA (Hünig’s base) or Et3N (1.2–1.5 equiv).[1] These organic bases scavenge the HCl byproduct without introducing water or hydroxide ions that promote hydrolysis [1].

  • Self-Validating Experiment:

    • Step 1: Dissolve 4-chloroquinazoline (1.0 equiv) in anhydrous IPA (0.2 M).

    • Step 2: Add DIPEA (1.5 equiv) followed by the amine (1.1 equiv).

    • Step 3: Stir at RT.[1][2] If no reaction after 1h, heat to 50°C.

    • Validation: A precipitate (product·HCl salt) should form. Filter and wash with cold ether. This avoids aqueous workup entirely, preventing post-reaction hydrolysis.

Module 2: Regioselectivity (The "Twin" Problem)

Symptom: Starting with 2,4-dichloroquinazoline, you obtain a mixture of 2-substituted, 4-substituted, and 2,4-disubstituted products. Diagnosis: Loss of Kinetic Control. The Science: The C4 position is significantly more electrophilic than C2. This is due to the inductive effect of the N3 nitrogen and the resonance contribution where the negative charge stabilizes on N1. However, at high temperatures, the reaction overcomes the activation energy for C2, leading to mixtures [2].

The "Temperature Gate" Protocol

To exclusively target the C4 position:

VariableOptimized ConditionRationale
Temperature 0°C to RT C4 reacts at low temp; C2 requires heat (>60°C).
Stoichiometry 1.0 : 0.95 (Substrate:Amine)Slight excess of electrophile ensures no amine remains to attack C2.
Addition Mode Dropwise Keep local amine concentration low to prevent "double hit" (disubstitution).

Visual Mechanism: Why C4 Reacts First

Reaction_Mechanism cluster_energy Energy Landscape SM 2,4-Dichloro quinazoline TS Meisenheimer Complex (C4) SM->TS Nucleophilic Attack (Fast at C4) Prod 4-Amino-2-chloro quinazoline TS->Prod Cl- Elimination Text C4 Attack: Low Ea C2 Attack: High Ea

Figure 2: Kinetic pathway favoring C4 substitution due to lower activation energy (Ea).

Module 3: The "Brick" (Solubility & Workup)

Symptom: The reaction worked, but the product is a rock-hard solid trapped in DMF, or it oiled out and won't crystallize. Diagnosis: Isoelectric Point / Salt Formation Issues. Quinazolines are basic. In the presence of acid (byproduct HCl), they form salts. In the presence of base, they are neutral.

The "pH Swing" Purification

Do not use column chromatography unless necessary. Use the Acid-Base Swing :

  • Quench: Pour the reaction mixture into water.

  • Acidify: Adjust pH to ~3-4 with 1M HCl. The unreacted amine and the quinazoline product will dissolve (protonated). Impurities (non-basic) may remain solid—filter them out.

  • Wash: Wash the aqueous layer with EtOAc (removes non-basic organic impurities).

  • Basify: Slowly add saturated NaHCO3 or NH4OH to the aqueous layer until pH > 8.

  • Harvest: The deprotonated product will precipitate as a free base. Filter and dry.[3][4]

Note: If the product is amphoteric (contains acidic groups), adjust pH to the isoelectric point (usually pH 5-6) to maximize precipitation.

Module 4: Advanced Activation (When 4-Cl Fails)

Symptom: The 4-Cl intermediate is too unstable or you want to avoid toxic chlorinating agents (POCl3). Solution: Peptide Coupling Agents (BOP/PyBOP). While POCl3 is the industrial standard, PyBOP (benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) can activate the tautomeric "OH" of quinazolinones for direct SNAr with amines, especially valuable for acid-sensitive substrates [3, 4].

Protocol (PyBOP Activation):

  • Mix: Quinazolin-4-one (1.0 equiv) + PyBOP (1.2 equiv) + DBU (1.5 equiv) in DMF or CH3CN.

  • Wait: Stir 30 min at RT (Forms the O-phosphonium intermediate).

  • Add: Amine (1.2 equiv).

  • Monitor: Reaction usually completes in 2–4 hours at RT.

References
  • Optimization of SNAr Conditions: BenchChem. (2025). Application Notes and Protocols for Nucleophilic Substitution on 4-Chloroquinolines. Link

  • Regioselectivity Mechanisms: Mkia, A., et al. (2024). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis. Molecules, 29(24). Link

  • PyBOP Activation: Bose, D. S., & Narsaiah, A. V. (2001).[5] Use of PyBOP as a Convenient Activator for the Synthesis of Nitriles from Primary Amides. Synthesis, 2001(03), 373-375. Link

  • Green Chemistry Approaches: Devi, P., et al. (2017).[6] Green Approaches Towards the Synthesis of Substituted Quinazolines. Current Green Chemistry, 4(1). Link

Sources

Technical Support Center: Troubleshooting Solubility Issues of Quinazoline Derivatives in Bioassays

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with quinazoline derivatives. This guide is designed to provide practical, in-depth solutions to common solubility challenges encountered during bioassays. By understanding the underlying principles and implementing the strategies outlined here, you can ensure the accuracy and reliability of your experimental data.

Part 1: Troubleshooting Guide

This section addresses specific issues you might encounter in a question-and-answer format, providing both immediate troubleshooting steps and explanations of the underlying science.

Q1: My quinazoline derivative, dissolved in DMSO, precipitates immediately upon dilution into my aqueous assay buffer. What's happening and how can I fix it?

A1: This is a classic case of a compound "crashing out" of solution, which occurs when the concentration of the organic co-solvent (in this case, DMSO) is rapidly decreased, leading to a supersaturated and unstable aqueous solution. Many discovery compounds exhibit low aqueous solubility, which can lead to underestimated activity, variable data, and inaccurate structure-activity relationships (SAR).[1][2]

Immediate Troubleshooting Steps:

  • Reduce Final DMSO Concentration: The final concentration of DMSO in your assay should ideally be kept below 0.5% to avoid solvent-induced artifacts and cytotoxicity.[3] However, for some hydrophobic compounds, a slightly higher concentration (up to 2%) may be necessary, but this must be validated with appropriate vehicle controls.[4]

  • Optimize Dilution Protocol: Avoid single-step large dilutions. Instead, perform a serial dilution of your DMSO stock solution into the assay buffer. It is preferable to mix DMSO stock dilutions directly with each assay media solution to maximize the interaction of the compound with the biological target.[2]

  • Pre-warm the Assay Buffer: Gently warming the assay buffer to the experimental temperature (e.g., 37°C) before adding the compound can sometimes improve solubility.

  • Sonication: After dilution, briefly sonicate the solution to help break up any initial precipitate and facilitate dissolution.[1][4]

Underlying Causality: Kinetic vs. Thermodynamic Solubility

What you are observing is related to the difference between kinetic and thermodynamic solubility.

  • Kinetic Solubility: This is a measure of how much of a compound can be dissolved when a concentrated stock solution (usually in DMSO) is rapidly diluted into an aqueous buffer.[5][6] It often results in a supersaturated, metastable solution.[7] This is the solubility that is most relevant for high-throughput screening (HTS) and initial in vitro assays.[5][8]

  • Thermodynamic Solubility: This is the true equilibrium solubility of a compound in a given solvent, where the dissolved solute is in equilibrium with the solid, undissolved compound.[6][7] It is a more critical parameter for later-stage drug development and formulation.[5][9]

Your compound is likely exceeding its kinetic solubility limit upon dilution. The goal of the troubleshooting steps is to manipulate the conditions to keep the compound in a metastable, soluble state for the duration of the assay.

Q2: I've optimized my DMSO concentration, but my quinazoline derivative still shows poor solubility. What other formulation strategies can I explore for my in vitro assays?

A2: When DMSO alone is insufficient, a range of formulation strategies can be employed to enhance the aqueous solubility of your quinazoline derivative. The choice of strategy will depend on the specific physicochemical properties of your compound and the constraints of your bioassay.

Systematic Approach to Solubility Enhancement:

  • Co-solvents: In addition to DMSO, other water-miscible organic solvents can be used.[10] It's crucial to determine the maximum tolerable concentration of any new co-solvent in your specific assay to avoid off-target effects.[11]

    Co-solvent Typical Starting Concentration Range in Final Assay Volume Notes
    Ethanol0.1% - 2%Can be a good alternative or addition to DMSO.
    Polyethylene Glycol 400 (PEG 400)1% - 10%Generally well-tolerated in many cell-based assays.
    Propylene Glycol1% - 5%Another commonly used co-solvent in pharmaceutical formulations.
  • pH Adjustment: Quinazoline derivatives are often weak bases due to the nitrogen atoms in their heterocyclic ring system.[12][13][14] Their solubility can be significantly influenced by the pH of the aqueous buffer.[12][13][14]

    • Principle: By lowering the pH of the buffer below the pKa of the basic nitrogen(s), the compound becomes protonated and thus more water-soluble.[10][15]

    • Actionable Step: Prepare a series of buffers with varying pH values (e.g., pH 5.0, 6.0, 7.4) and assess the solubility of your compound in each. Ensure the chosen pH is compatible with your assay system.

  • Use of Surfactants: Non-ionic surfactants at low concentrations can aid in solubilizing hydrophobic compounds by forming micelles.[16]

    • Commonly Used Surfactants: Tween® 20, Tween® 80, Triton™ X-100.

    • Recommended Concentration: Typically used at concentrations just above their critical micelle concentration (CMC), often in the range of 0.01% - 0.1%.[4]

    • Caution: Surfactants can interfere with some assays, particularly those involving membrane proteins or lipid signaling pathways. Always run appropriate vehicle controls.[11]

  • Solid Dispersions: For more advanced formulation, solid dispersions can be created by dispersing the quinazoline derivative in a carrier matrix, such as a polymer.[17] This technique can improve the dissolution rate by creating an amorphous form of the drug.[17] While more common in preclinical development, it can be adapted for challenging in vitro experiments.

Q3: I'm observing inconsistent results in my bioassay, and I suspect non-specific binding of my hydrophobic quinazoline derivative. How can I diagnose and mitigate this issue?

A3: Non-specific binding (NSB) is a common problem with hydrophobic compounds, where they adhere to plasticware, proteins in the assay medium, or other surfaces, thereby reducing the effective concentration of the compound available to interact with the target. [18][19]

Diagnosing Non-Specific Binding:

  • Perform a Recovery Experiment: Prepare your compound at the final assay concentration in the complete assay buffer (including any serum or proteins). Incubate under the same conditions as your assay. At various time points, centrifuge the samples to pellet any precipitated compound and measure the concentration of the compound remaining in the supernatant using a suitable analytical method (e.g., HPLC-UV, LC-MS). A significant decrease in concentration over time indicates NSB or precipitation.

Strategies to Reduce Non-Specific Binding:

  • Use Low-Binding Plates: Commercially available low-adsorption microplates can significantly reduce NSB.[18]

  • Incorporate a "Carrier" Protein: Adding a small amount of bovine serum albumin (BSA) (e.g., 0.1%) to your assay buffer can help to block non-specific binding sites on plasticware and act as a carrier for the hydrophobic compound.[20]

  • Include a Non-ionic Surfactant: As mentioned for solubility enhancement, a low concentration of a non-ionic surfactant like Tween® 20 (e.g., 0.01% - 0.05%) can also help to prevent the compound from sticking to surfaces.[4][20]

  • Increase Salt Concentration: For compounds where electrostatic interactions contribute to NSB, increasing the ionic strength of the buffer with a salt like NaCl can help to shield these charges and reduce binding.[20]

Part 2: Frequently Asked Questions (FAQs)

Q: How should I prepare and store my DMSO stock solutions to ensure stability and prevent solubility issues?

A: Proper handling of DMSO stock solutions is critical.[1][21]

  • Use High-Quality DMSO: Use anhydrous, high-purity DMSO.

  • Storage: Store stock solutions at -20°C or -80°C in small, single-use aliquots to avoid repeated freeze-thaw cycles.[3]

  • Avoid Moisture: DMSO is hygroscopic (absorbs water from the air). Over time, water absorption can decrease the solubility of your compound in the stock solution.[22]

  • Concentration: A common stock solution concentration is 10 mM. However, for poorly soluble compounds, a lower concentration may be necessary.[22]

Q: What is the difference between kinetic and thermodynamic solubility, and which one should I be more concerned about for my initial bioassays?

A: For initial in vitro bioassays and high-throughput screening, kinetic solubility is the more relevant parameter.[5][6][8] It reflects the compound's behavior under the conditions of the assay, where a DMSO stock is rapidly diluted. Thermodynamic solubility is the true equilibrium solubility and is more critical for later-stage development, such as formulation for in vivo studies.[5][9]

Q: Can I use sonication to help dissolve my compound?

A: Yes, sonication can be a useful tool to aid in the dissolution of compounds after dilution into an aqueous buffer.[1][4] It provides energy to break up small aggregates and can help to achieve a homogenous solution. However, be mindful of the potential for compound degradation with prolonged or high-energy sonication.

Q: My quinazoline derivative seems to be more soluble at a lower pH. Is this expected?

A: Yes, this is expected for many quinazoline derivatives.[12][13][14] The quinazoline scaffold contains basic nitrogen atoms that can be protonated at acidic pH.[12][13][14] This ionization increases the polarity of the molecule, thereby enhancing its aqueous solubility.[15]

Part 3: Experimental Protocols & Visualizations

Protocol 1: Step-by-Step Kinetic Solubility Assessment

This protocol provides a general method for assessing the kinetic solubility of your quinazoline derivative in a specific assay buffer.

  • Prepare a high-concentration stock solution of your compound in 100% DMSO (e.g., 20 mM).

  • Create a serial dilution of the DMSO stock solution in 100% DMSO.

  • In a 96-well plate, add a fixed volume of your aqueous assay buffer to each well.

  • Add a small, equal volume of each DMSO stock dilution to the corresponding wells of the assay buffer plate. The final DMSO concentration should be consistent with your assay conditions (e.g., 1%).

  • Incubate the plate at the assay temperature for a set period (e.g., 1-2 hours).

  • Measure the turbidity of each well using a nephelometer or a plate reader capable of measuring light scattering at a specific wavelength (e.g., 620 nm).

  • The kinetic solubility is the highest concentration of the compound that does not show a significant increase in turbidity compared to the vehicle control.

Diagrams

TroubleshootingWorkflow start Compound Precipitates in Assay check_dmso Is final DMSO concentration > 1%? start->check_dmso reduce_dmso Reduce DMSO concentration to < 1% check_dmso->reduce_dmso Yes check_solubility Is compound still precipitating? check_dmso->check_solubility No optimize_dilution Use serial dilution into assay buffer reduce_dmso->optimize_dilution optimize_dilution->check_solubility explore_formulation Explore Alternative Formulations check_solubility->explore_formulation Yes success Proceed with Assay and Vehicle Controls check_solubility->success No ph_adjustment pH Adjustment (for basic compounds) explore_formulation->ph_adjustment cosolvents Co-solvents (PEG 400, Ethanol) explore_formulation->cosolvents surfactants Surfactants (Tween-20) explore_formulation->surfactants ph_adjustment->success cosolvents->success surfactants->success

Caption: Troubleshooting workflow for compound precipitation.

pH_Effect_on_Solubility cluster_low_ph Low pH (pH < pKa) cluster_high_ph High pH (pH > pKa) protonated Quinazoline-H+ Protonated Form + Increased Polarity + High Aqueous Solubility neutral Quinazoline Neutral Form - Low Polarity - Low Aqueous Solubility protonated->neutral Increase pH neutral->protonated Decrease pH

Caption: Effect of pH on the solubility of basic quinazoline derivatives.

References

  • American Pharmaceutical Review. (2014). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. [Link]

  • Al-Obaid, A. M., et al. (2020). Kinetic solubility: Experimental and machine-learning modeling perspectives. PubMed. [Link]

  • Saal, C., & Petereit, A. C. (2012). Kinetic versus thermodynamic solubility temptations and risks. European Journal of Pharmaceutical Sciences, 47(3), 589-595. [Link]

  • Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today, 11(9-10), 446-451. [Link]

  • Carvajal, M. T., & Yalkowsky, S. H. (2019). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. AAPS PharmSciTech, 20(3), 124. [Link]

  • ResearchGate. (2023). Biological Assay Challenges From Compound Solubility: Strategies For Bioassay Optimization. [Link]

  • ResearchGate. (2023). Optimizing solubility: Kinetic versus thermodynamic solubility temptations and risks. [Link]

  • Springer. (2019). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. [Link]

  • ResearchGate. (2019). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. [Link]

  • Schering, A. G. (2012). Working with small molecules: preparing and storing stock solutions and determination of kinetic solubility. Methods in Molecular Biology, 803, 265-271. [Link]

  • Fukazawa, T., Yamazaki, Y., & Miyamoto, Y. (2010). Reduction of non-specific adsorption of drugs to plastic containers used in bioassays or analyses. Journal of Pharmacological and Toxicological Methods, 61(3), 329-333. [Link]

  • GEUS. Evaluation of dimethyl sulfoxide (DMSO) as a co-solvent for toxicity testing of hydrophobic organic compounds. [Link]

  • ResearchGate. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. [Link]

  • ResearchGate. (2019). Evaluation of dimethyl sulfoxide (DMSO) as a co-solvent for toxicity testing of hydrophobic organic compounds. [Link]

  • ResearchGate. (2017). Solubility Enhancement of Synthesized Quinazolinone Derivative by Solid Dispersion Technique. [Link]

  • CIBTech. STUDY ON THE SOLUBILITY CHARACTERISTICS OF SOME QUINAZOLINE DERIVATIVES AND THERMODYNAMIC STUDY IN DIFFERENT ORGANIC SOLVENTS. [Link]

  • ResearchGate. (2023). (PDF) Reduction of non-specific adsorption of drugs to plastic containers used in bioassays or analyses. [Link]

  • Ascendia Pharma. General Techniques for Preparing Formulations of Poorly Water-Soluble Compounds. [Link]

  • Al-Suwaidan, I. A., et al. (2013). Quinazoline derivatives: synthesis and bioactivities. Archives of Pharmacal Research, 36(6), 657-671. [Link]

  • ResearchGate. (2014). How to enhance drug solubility for in vitro assays?. [Link]

  • Reddit. (2022). How to tackle compound solubility issue. [Link]

  • Chemistry LibreTexts. (2023). 2.5: Preparing Solutions. [Link]

  • Chemistry LibreTexts. (2022). 3.3: Preparing Solutions. [Link]

  • bioRxiv. (2023). Genetically-encoded probes to determine nonspecific hydrophobic and electrostatic binding in cells. [Link]

  • Arkivoc. A short review on synthetic strategies towards quinazoline based anticancer drugs. [Link]

  • Ascendia Pharmaceutical Solutions. (2021). 4 Factors Affecting Solubility of Drugs. [Link]

  • Al-Omair, M. A. (2024). Quinazoline Derivatives as Targeted Chemotherapeutic Agents. Molecules, 29(10), 2339. [Link]

  • MDPI. (2021). Recent Advances on Quinazoline Derivatives: A Potential Bioactive Scaffold in Medicinal Chemistry. [Link]

  • BMC Chemistry. (2022). Synthesis, biological evaluation, and computational studies of some novel quinazoline derivatives as anticancer agents. [Link]

  • Semantic Scholar. (2024). Quinazoline Derivatives as Targeted Chemotherapeutic Agents. [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. (2011). STRATEGIES FOR SOLUBILITY ENHANCEMENT OF POORLY SOLUBLE DRUGS. [Link]

  • Molecules. (2014). Synthesis and Evaluation of 2,4-Disubstituted Quinazoline Derivatives with Potent Anti-Angiogenesis Activities. [Link]

  • International Journal of Medical Science and Dental Research. Techniques for Improving Solubility. [Link]

Sources

Technical Support Center: Metabolic Stability of Quinazolinamine Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Online Operator: Dr. A. Vance, Senior Application Scientist Topic: Optimizing PK Profiles for Quinazoline-based Kinase Inhibitors (EGFR/HER2)

Welcome to the Stability Optimization Hub

You are likely here because your lead quinazolinamine compound (analogous to Gefitinib, Erlotinib, or Lapatinib) is showing rapid clearance in microsomal assays (


) or poor oral bioavailability in rodent PK studies.

In my 15 years of optimizing kinase inhibitors, I have seen that metabolic instability in this scaffold is rarely random. It follows predictable patterns driven by the electron-rich nature of the quinazoline core and its substituents. This guide is structured to help you diagnose the specific metabolic "leak," plug it using medicinal chemistry strategies, and validate the fix.

Module 1: Diagnostic Workflow

"Is it the scaffold or the side chain?"

Before you synthesize new analogs, you must confirm where the metabolism is occurring. Quinazolinamines are notorious substrates for CYP3A4 and CYP2D6 , but they can also be susceptible to Aldehyde Oxidase (AO) if the C2-position is unblocked or if nitrogen atoms are added to the scaffold (e.g., 5-azaquinazolines).

Diagnostic Decision Tree

Use this workflow to interpret your initial stability data.

MetabolicDiagnosis Start High Clearance in Human Liver Microsomes (HLM) CofactorCheck Check NADPH Dependence Start->CofactorCheck NonCYP Clearance persists without NADPH? CofactorCheck->NonCYP Yes CYP_Driven Clearance stops without NADPH CofactorCheck->CYP_Driven No AO_Check Suspect Aldehyde Oxidase (AO) (Check Cytosolic Fraction) NonCYP->AO_Check Likely AO or Esterase Isoform Run Recombinant CYP Panel (rCYP3A4 vs rCYP2D6) CYP_Driven->Isoform MetID Metabolite ID (LC-MS/MS) Locate the Soft Spot AO_Check->MetID Isoform->MetID

Figure 1: Diagnostic logic to distinguish between P450-mediated metabolism and non-CYP pathways (like Aldehyde Oxidase) common in nitrogen-heterocycles.

Module 2: Structural Modification Strategies

"Plugging the Metabolic Leaks"

Once you have confirmed CYP-mediated clearance, the issue is almost always O-dealkylation at the C6/C7 positions or oxidation of the aniline tail.

Strategy A: Blocking O-Dealkylation (The C6/C7 "Soft Spots")

The alkoxy chains (methoxy, ethoxy) at C6 and C7 are electron-rich and sterically accessible, making them prime targets for CYP3A4.

The Fix:

  • Deuteration: Replace the hydrogens on the methoxy group with deuterium (

    
    ). This exploits the Kinetic Isotope Effect (KIE) .[1] The C-D bond is shorter and stronger than the C-H bond, making the rate-limiting step of hydrogen abstraction slower.
    
  • Fluorination: Replace the alkoxy group with a trifluoromethoxy (

    
    ) or difluoromethoxy (
    
    
    
    ) group. This pulls electron density away, deactivating the site towards oxidation.
  • Cyclization: Tether the C6 and C7 chains into a ring (e.g., a dioxolane or dioxane ring). This restricts the conformational freedom required for the enzyme to access the hydrogens.

Strategy B: Stabilizing the Aniline Tail

The aniline moiety (typically at C4) is prone to hydroxylation or bioactivation into reactive quinone imines.

The Fix:

  • Para-blocking: If the para-position of the aniline is open, block it with a Fluorine or Chlorine atom.

  • Electron Withdrawal: Add an electron-withdrawing group (EWG) like

    
     or 
    
    
    
    to the aniline ring to reduce the electron density that facilitates oxidation.
Comparative Data: Modification Impact

Table 1: Impact of C6/C7 modifications on Intrinsic Clearance (


)
Modification TypeStructure ExamplePredicted StabilityMechanism of Action
Baseline 6,7-dimethoxyLow (High Clearance)Rapid O-demethylation by CYP3A4
Deuteration 6,7-di(

-methoxy)
Moderate (+20-40%

)
Kinetic Isotope Effect (Stronger C-D bond)
Fluorination 6-methoxy, 7-FHighSteric blocking + Electronic deactivation
Cyclization 6,7-ethylenedioxyHighConformational restriction prevents CYP access

Module 3: Troubleshooting Assays & FAQs

Q1: "My compound shows low clearance but high toxicity in cells. Why?"

Diagnosis: You likely have Reactive Metabolite Formation . Quinazolinamines can undergo bioactivation to form quinone imines , particularly if there is a hydroxy group or an unblocked amine on the aniline tail. These intermediates bind covalently to cellular proteins (Glutathione trapping).

The Protocol: Glutathione (GSH) Trapping Assay

  • Incubate compound (10

    
    ) with HLM (1 mg/mL) and NADPH.
    
  • Add excess Glutathione (GSH) or Potassium Cyanide (KCN).

  • Analyze via LC-MS/MS scanning for Neutral Loss of 307 Da (GSH adduct).

  • Result: If GSH adducts are found, you must modify the aniline ring to prevent bioactivation (e.g., add Fluorine to the phenyl ring).

Q2: "The kinetics are non-linear. The half-life changes with concentration."

Diagnosis: Your compound is likely a Mechanism-Based Inhibitor (MBI) of CYP3A4. Many quinazolines (like Gefitinib) are not just substrates but also suicide inhibitors. They bind to the CYP heme, inactivating the enzyme over time. This leads to underestimation of clearance in long incubations.

The Fix:

  • Use short incubation times (< 20 mins) to measure initial rate conditions.

  • Perform an

    
     shift assay (pre-incubation with NADPH vs. no pre-incubation) to confirm MBI.
    

Module 4: Visualizing the Optimization Pathway

This diagram illustrates the iterative cycle of identifying the "Soft Spot" and applying the correct chemical fix.

OptimizationCycle Lead Lead Compound (Quinazoline Core) MetID MetID Analysis: Identify Soft Spot Lead->MetID Decision Select Strategy MetID->Decision Strat_Alkoxy Soft Spot: Alkoxy Chain Action: Deuterate or Cyclize Decision->Strat_Alkoxy O-dealkylation Strat_Aniline Soft Spot: Aniline Ring Action: Fluorinate (Block Para) Decision->Strat_Aniline Aromatic Oxidation Strat_Core Soft Spot: Core Oxidation Action: Check AO Liability Decision->Strat_Core Core Oxidation NewAnalog Synthesize Analog Strat_Alkoxy->NewAnalog Strat_Aniline->NewAnalog Strat_Core->NewAnalog Retest Retest Stability (HLM + GSH Trapping) NewAnalog->Retest Retest->Lead Iterate if CL > Target

Figure 2: SAR Optimization Cycle for Quinazolinamines. Note the distinct strategies for side-chain vs. aromatic ring metabolism.

References

  • Li, D., et al. (2007). "Differential metabolism of gefitinib and erlotinib by human cytochrome P450 enzymes."[2] Clinical Cancer Research.

  • Smith, D. A., & Obach, R. S. (2005). "Mechanism-based inhibition of cytochrome P450 3A4 by therapeutic drugs." Drug Metabolism and Disposition.

  • Tung, R. D. (2010). "The development of deuterium-containing drugs."[1] Innovations in Pharmaceutical Technology.

  • Kalgutkar, A. S., et al. (2005). "A comprehensive listing of bioactivation pathways of organic functional groups." Current Drug Metabolism.

  • Foster, A. B. (1984). "Deuterium isotope effects in studies of drug metabolism." Trends in Pharmacological Sciences.

Sources

Technical Support Center: Overcoming Drug Resistance with Novel Quinazoline Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. As a Senior Application Scientist, my goal is to provide you with practical, field-proven insights to navigate the complexities of developing novel quinazoline derivatives to combat drug resistance. This guide is structured as a series of troubleshooting questions and in-depth answers, mirroring the challenges you encounter in your experimental workflow.

Section 1: Synthesis, Characterization, and Compound Handling

This section addresses the foundational challenges that arise during the synthesis and initial handling of your novel quinazoline derivatives.

Q1: My primary synthesis reaction for a novel quinazoline derivative is resulting in low yields and significant side products. How can I troubleshoot this?

A1: Low yields in quinazoline synthesis are a common hurdle, often stemming from reaction conditions or the stability of intermediates. The quinazoline ring is generally stable in cold dilute acids and bases, but can be susceptible to degradation under harsh conditions like boiling.[1][2] A systematic approach is key to optimization.

Causality & Troubleshooting Steps:

  • Re-evaluate Your Synthetic Route: Numerous methods exist for quinazoline synthesis.[3][4] The classic Gabriel synthesis (1903) is robust, but modern approaches like tandem Staudinger–Aza-Wittig reactions or metal-catalyzed cyclizations might offer better yields for your specific derivative.[3][4] Consider if an alternative route might be more suitable for your starting materials.

  • Intermediate Instability: In multi-step syntheses, intermediates can be unstable. For instance, in reductions of nitro-phenyl precursors to amino-phenyl precursors using catalysts like Zinc, ensure the reaction goes to completion before the next step to avoid unwanted side reactions.[3] Use Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to monitor reaction progress and intermediate purity.

  • Catalyst and Reagent Purity: The purity of your reagents and catalysts is paramount. For instance, in palladium-catalyzed cross-coupling reactions to add substituents, an old or low-quality catalyst can drastically reduce yield.

  • Reaction Conditions:

    • Temperature: While some reactions require heat, excessive temperatures can degrade the quinazoline core.[2] Experiment with a temperature gradient to find the optimal balance between reaction rate and product stability.

    • Solvent: The choice of solvent can influence reactant solubility and reaction kinetics. Ensure your starting materials are fully dissolved. If not, consider a different solvent system.

    • Atmosphere: Some reactions are sensitive to oxygen or moisture. Conducting the reaction under an inert atmosphere (e.g., Nitrogen or Argon) can prevent oxidative side products and improve yield.

Q2: I'm observing precipitation of my quinazoline derivative after dissolving it in DMSO for in vitro assays. How can I address this solubility and stability issue?

A2: Poor aqueous solubility is a well-known challenge for many quinazoline derivatives, often classifying them as BCS Class II or IV compounds.[5] Stability in stock solutions is also a critical, and often overlooked, factor.

Causality & Troubleshooting Steps:

  • Verify Solubility Limits: First, determine the maximum solubility of your compound in your chosen solvent (e.g., DMSO) and in the final assay medium. A compound may be soluble at 10 mM in pure DMSO but precipitate when diluted into an aqueous buffer.

  • Assess Compound Stability: The stability of quinazoline derivatives can vary significantly based on the solvent. For example, one study found that the derivative BG1188 was stable for over 40 days in ultrapure water but showed immediate signs of degradation in DMSO.[6][7]

    • Protocol: To check stability, prepare a stock solution and measure its concentration and purity via UV-Vis spectrophotometry or HPLC at time zero and then at regular intervals (e.g., 24, 48, 72 hours) under your storage conditions.

  • Optimize Stock Solution Preparation:

    • Use Fresh Solutions: Whenever possible, prepare fresh dilutions from a solid stock for your experiments. Avoid repeated freeze-thaw cycles of DMSO stocks.

    • Alternative Solvents: If DMSO proves problematic, consider other organic solvents like ethanol or DMF, but always run a vehicle control to check for solvent-induced toxicity in your cells.[8]

  • Formulation Strategies: For later-stage development, consider formulation strategies like creating amorphous solid dispersions or using lipid-based formulations to improve solubility and bioavailability.[5]

Section 2: In Vitro Efficacy and Mechanistic Assays

This section focuses on troubleshooting the core biological experiments designed to test the efficacy of your compounds against drug-resistant models.

Q3: My novel quinazoline derivative shows high potency against a drug-sensitive cancer cell line but is ineffective against its drug-resistant counterpart. What are the likely causes and how do I investigate them?

A3: This is a central challenge in your research. The lack of efficacy points to a specific resistance mechanism that your compound fails to overcome. A logical, step-by-step investigation is required to pinpoint the cause.

Troubleshooting Workflow for Ineffective Compounds

G start Start: Compound Ineffective in Resistant Cell Line q1 Is the resistance mechanism known for this cell line? start->q1 known_yes Yes q1->known_yes known_no No q1->known_no q2_target Was your compound designed to inhibit this specific mechanism (e.g., a known mutation)? known_yes->q2_target q2_characterize Action: Characterize the resistance mechanism. - Genomic Sequencing (e.g., for EGFR mutations) - Western Blot (for protein overexpression) - Efflux Assays (for ABC transporters) known_no->q2_characterize target_yes Yes q2_target->target_yes target_no No q2_target->target_no res_target Problem: Target-based resistance. - e.g., EGFR T790M or C797S mutation, HER2 amplification. q2_characterize->res_target res_bypass Problem: Bypass pathway activation. - e.g., c-Met amplification. q2_characterize->res_bypass res_efflux Problem: Drug efflux. - e.g., Overexpression of P-gp or BCRP transporters. q2_characterize->res_efflux sol_target Solution: Confirm lack of target engagement. - Perform kinase inhibition assay with mutant protein. - Check for downstream signaling inhibition (p-EGFR, p-AKT). target_yes->sol_target sol_sar Solution: Rational drug re-design (SAR). Modify scaffold to inhibit the actual resistance mechanism. target_no->sol_sar res_target->sol_sar res_bypass->sol_sar sol_efflux Solution: Confirm ABC transporter activity. - Perform efflux assays with known substrates (e.g., Rhodamine 123). res_efflux->sol_efflux

Detailed Investigation Steps:

  • Identify the Resistance Mechanism: The primary reason for failure is that your compound does not target the active resistance mechanism in the cells.[9]

    • Target-Based Resistance: In many cases, especially with EGFR inhibitors, resistance arises from secondary mutations in the target protein, such as the T790M "gatekeeper" mutation or the C797S mutation, which can block the binding of covalent inhibitors.[10][11][12]

    • Bypass Signaling Pathways: Cancer cells can activate alternative signaling pathways to circumvent the inhibited target. A classic example is the amplification of the c-Met receptor tyrosine kinase, which can sustain downstream signaling even when EGFR is blocked.[11]

    • Drug Efflux Pumps: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp) or Breast Cancer Resistance Protein (BCRP), can actively pump your compound out of the cell, preventing it from reaching its target.[13][14]

  • Confirm Target Engagement (or lack thereof):

    • Biochemical Assays: Test your compound's inhibitory activity (IC50) directly against the purified wild-type and mutant target proteins (e.g., EGFRL858R/T790M/C797S).[10][15] This will definitively tell you if your compound can bind and inhibit the resistant form of the target.

    • Western Blot Analysis: Treat both sensitive and resistant cells with your compound and probe for phosphorylation of the target and key downstream effectors (e.g., p-EGFR, p-AKT, p-ERK).[15][16] If you see no reduction in phosphorylation in the resistant cells, it confirms a lack of on-target activity.

  • Structure-Activity Relationship (SAR) Analysis: The specific substituents on your quinazoline ring are critical for overcoming resistance. For example, SAR studies have shown that bulkier hydrophobic groups at certain positions can improve binding affinity to mutant kinases.[10][17] Compare your structure to published derivatives known to be effective against specific resistance mechanisms.[17][18][19]

Q4: How do I experimentally validate that my quinazoline derivative is overcoming resistance by inhibiting ABC transporters like P-gp or BCRP?

A4: Demonstrating that your compound inhibits drug efflux pumps is a key mechanistic validation. This is typically done by showing that your compound can increase the intracellular accumulation of a known fluorescent substrate of these transporters.[9]

Experimental Protocol: ABC Transporter Efflux Assay (using Rhodamine 123 for P-gp)

  • Cell Culture: Seed cells known to overexpress P-gp (e.g., NCI/ADR-RES) and a parental control cell line (e.g., OVCAR-8) in a 96-well plate and allow them to adhere overnight.

  • Compound Pre-incubation: Treat the cells with various concentrations of your novel quinazoline derivative or a known P-gp inhibitor (e.g., Verapamil) as a positive control. Incubate for 1-2 hours.

  • Substrate Loading: Add a fluorescent P-gp substrate, such as Rhodamine 123, to all wells at a final concentration of ~5 µM. Incubate for another 60-90 minutes to allow the substrate to enter the cells.

  • Wash and Measure:

    • Gently wash the cells twice with cold phosphate-buffered saline (PBS) to remove extracellular substrate.

    • Lyse the cells with a lysis buffer.

    • Measure the intracellular fluorescence using a microplate reader (Excitation/Emission ~485/528 nm for Rhodamine 123).

  • Data Analysis: An effective P-gp inhibitor will block the efflux of Rhodamine 123, leading to a higher intracellular fluorescence signal compared to untreated resistant cells. Calculate the fold-increase in fluorescence.

Visualizing the Assay Workflow

G cell_R cell_R cell_R2 cell_R2 cell_R3 cell_R3

Section 3: Preclinical and In Vivo Studies

This section addresses common hurdles when moving your promising quinazoline derivatives from in vitro assays to in vivo animal models.

Q5: My lead quinazoline derivative has excellent in vitro potency but demonstrates very poor oral bioavailability in my rat pharmacokinetic (PK) study. What are the potential causes and solutions?

A5: This is a classic and frustrating "in vitro-in vivo disconnect." Poor oral bioavailability is often multifactorial, stemming from both physicochemical properties and metabolic liabilities.

Comparative Pharmacokinetic Parameters of Quinazoline Derivatives

Compound IDAdministration RouteOral Bioavailability (F%)Key ObservationReference
Quinazoline AOral / IV0.66 ± 0.11%Very low oral absorption in rats.[20]
Quinazoline BOral / IV0.36 ± 0.18%Even lower absorption than Quinazoline A.[20]
Compound 20Oral / IV21%Reasonable oral bioavailability in rats.[21]
GenericOralLikely LowHigh LogP values can reduce bioavailability.[22]

Troubleshooting Steps:

  • Assess Physicochemical Properties:

    • Solubility: As discussed in Q2, poor aqueous solubility is a primary barrier to absorption. If the compound can't dissolve in the gastrointestinal fluid, it can't be absorbed.[5]

    • Lipophilicity (LogP): While some lipophilicity is needed to cross cell membranes, excessively high LogP values can cause the compound to get trapped in lipid bilayers or have poor solubility, reducing bioavailability.[22]

  • Investigate Metabolic Stability:

    • First-Pass Metabolism: The compound may be rapidly metabolized by cytochrome P450 (CYP) enzymes in the liver or gut wall after absorption.

    • Protocol: Conduct an in vitro metabolic stability assay using liver microsomes.[13] This involves incubating your compound with liver microsomes and NADPH (a required cofactor for CYP enzymes) and measuring the disappearance of the parent compound over time. A short half-life in this assay suggests high susceptibility to first-pass metabolism.

  • Consider Active Efflux: P-glycoprotein is also highly expressed in the intestinal epithelium and can pump your compound back into the gut lumen after it has been absorbed, preventing it from reaching systemic circulation.[13]

  • Potential Solutions:

    • Structural Modification (Medicinal Chemistry): Introduce polar functional groups to reduce LogP and improve solubility. Block sites of metabolism by, for example, adding a fluorine atom to a position susceptible to hydroxylation.[22]

    • Formulation Development: For in vivo studies, consider formulations such as nanosuspensions or lipid-based delivery systems (e.g., SEDDS - self-emulsifying drug delivery systems) to improve dissolution and absorption.[5]

Q6: I'm observing unexpected toxicity in my animal model that was not predicted by my in vitro cytotoxicity assays against cancer cells. How should I approach this?

A6: Off-target toxicity is a major cause of failure in preclinical development. Your compound may be highly selective for its cancer target over other proteins in vitro, but it could still interact with an unrelated target in a critical organ system in vivo.

Investigative Strategy:

  • Characterize the Toxicity: First, identify the nature of the toxicity. Is it hematological, hepatic, renal, or neurological? This requires a thorough analysis of blood chemistry, complete blood counts, and histopathology of major organs from the toxicology study.

  • Rule Out Formulation-Related Toxicity: Ensure that the vehicle used to deliver the drug is not causing the observed toxicity. Administer a vehicle-only control group.

  • In Silico Target Prediction: Use computational tools and databases to predict potential off-target binding partners for your quinazoline derivative. This can provide hypotheses for the observed toxicity.

  • In Vitro Safety Profiling: Screen your compound against a panel of targets known to be associated with common toxicities (e.g., hERG for cardiotoxicity, a panel of CYPs for drug-drug interaction potential, a kinase panel for off-target kinase inhibition).

  • Consider a Targeted Delivery Strategy: If the toxicity is dose-limiting but the compound is effective, a drug delivery system like an antibody-drug conjugate could be explored to concentrate the compound at the tumor site and reduce systemic exposure.[9] This is a complex, later-stage solution but important to consider for highly potent molecules.

Visualizing the Resistance-Overcoming Mechanism

G node_q Novel Quinazoline Derivative node_egfr node_egfr node_q->node_egfr:f1 Inhibits Mutant Kinase node_bypass node_bypass node_q->node_bypass Dual Inhibition node_abc node_abc node_q->node_abc Blocks Efflux

References

  • Wang, D. et al. (2018). Design, Synthesis and Biological Evaluation of Quinazolinamine Derivatives as Breast Cancer Resistance Protein and P-Glycoprotein Inhibitors with Improved Metabolic Stability. National Institutes of Health. [Link]

  • (2025). Quinazoline-based fourth-generation EGFR tyrosine kinase inhibitors to overcome C797S-mediated resistance in non-small cell lung Cancer (NSCLC). PubMed. [Link]

  • Al-Suwaidan, I. A. et al. (2018). Chemical Characteristics, Synthetic Methods, and Biological Potential of Quinazoline and Quinazolinone Derivatives. PMC. [Link]

  • Vijayakumar, B. et al. (2013). Quinazoline derivatives & pharmacological activities: a review. SciSpace. [Link]

  • (2011). Stability Characterization of Quinazoline Derivative BG1188 by Optical Methods. AIP Conference Proceedings. [Link]

  • (2024). Quinazoline Derivatives as Targeted Chemotherapeutic Agents. PMC. [Link]

  • Militaru, G. et al. (2011). Time Stability Studies of Quinazoline Derivative Designed to Fight Drug Resistance Acquired by Bacteria. ResearchGate. [Link]

  • Jafari, E. et al. (2016). Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities. Semantic Scholar. [Link]

  • (2025). Medicinal chemistry perspective on quinazoline derivatives: Sustainable synthetic routes, anticancer evaluation, and SAR analysis. PubMed. [Link]

  • Peng, Q. et al. (2023). Novel quinazoline-based dual EGFR/c-Met inhibitors overcoming drug resistance for the treatment of NSCLC: Design, synthesis and anti-tumor activity. PubMed. [Link]

  • Al-Ostath, A. et al. (2025). Design and Synthesis of Quinazolinones as EGFR inhibitors to Overcome EGFR Resistance Obstacle. ResearchGate. [Link]

  • Al-dujaili, L. J. et al. (2022). Recent Advances on Quinazoline Derivatives: A Potential Bioactive Scaffold in Medicinal Chemistry. MDPI. [Link]

  • Sharma, P. et al. (2017). An insight into the therapeutic potential of quinazoline derivatives as anticancer agents. RSC Advances. [Link]

  • Jafari, E. et al. (2016). Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities. PMC. [Link]

  • (2024). Deciphering quinazoline derivatives' interactions with EGFR: a computational quest for advanced cancer therapy through 3D-QSAR, virtual screening, and MD simulations. PMC. [Link]

  • Singh, T. et al. (2020). Recent advances in the pharmacological diversification of quinazoline/quinazolinone hybrids. RSC Publishing. [Link]

  • de Oliveira, R. B. et al. (2016). In Silico Pharmacokinetics Studies for Quinazolines Proposed as EGFR Inhibitors. Scientific Research Publishing. [Link]

  • (2025). Evaluation of pharmacokinetics, pharmacodynamics, and toxicity of potential quinazoline bronchodilators derived from vasicinone. PubMed. [Link]

  • Wang, D. & Gao, F. (2013). Quinazoline derivatives: synthesis and bioactivities. PMC. [Link]

  • Malasala, S. et al. (2022). Structure activity relationship (SAR) of new 2-aryl/heteroaryl quinazoline derivatives. ResearchGate. [Link]

  • Al-Warhi, T. et al. (2024). Design and synthesis of new quinazolinone derivatives: investigation of antimicrobial and biofilm inhibition effects. PMC. [Link]

  • (2024). The current landscape of quinazoline derivatives with in vivo anticancer therapeutic potential-part II. ResearchGate. [Link]

  • (2023). Synthetic Methodologies and SAR of Quinazoline Derivatives as PI3K Inhibitors. PubMed. [Link]

  • (2024). Quinazolinone Antimicrobial Activity Research Guide. PapersFlow. [Link]

  • de Cássia, R. et al. (2024). Recent advances in the investigation of the quinazoline nucleus and derivatives with potential anticancer activities. National Institutes of Health. [Link]

  • Al-Rooqi, M. M. et al. (2022). Cytotoxicity of Newly Synthesized Quinazoline–Sulfonamide Derivatives in Human Leukemia Cell Lines and Their Effect on Hematopoiesis in Zebrafish Embryos. PMC. [Link]

  • Lee, J. Y. et al. (2021). In vivo pharmacokinetic profiles in rat of 20. ResearchGate. [Link]

  • (2024). Quinazoline scaffold as a target for combating microbial resistance: Synthesis and antimicrobial profiling of quinazoline derivatives. ResearchGate. [Link]

  • Park, H. et al. (2015). Identification of quinazoline compounds as novel potent inhibitors of Wnt/β-catenin signaling in colorectal cancer cells. PMC. [Link]

  • Lin, J. et al. (2022). Discovery of quinazoline derivatives as novel small-molecule inhibitors targeting the programmed cell death-1/programmed cell death-ligand 1 (PD-1/PD-L1) interaction. PubMed. [Link]

Sources

Validation & Comparative

comparative analysis of 7-Chloroquinazolin-4-amine vs 7-bromo-quinazolin-4-amine

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comparative technical analysis of 7-Chloroquinazolin-4-amine versus 7-Bromoquinazolin-4-amine , focusing on their roles as privileged scaffolds in medicinal chemistry, particularly for kinase inhibitor development (e.g., EGFR, VEGFR).

Executive Summary: The "Blocker" vs. The "Builder"

In the context of drug discovery, these two analogs serve distinct strategic purposes.

  • This compound is typically employed as a "Metabolic Blocker." The C-Cl bond is robust, metabolically stable, and provides a specific electronic profile (electron-withdrawing) that modulates the pKa of the quinazoline ring nitrogens without adding excessive lipophilicity or steric bulk.

  • 7-Bromoquinazolin-4-amine is the superior "Synthetic Builder." The weaker C-Br bond allows for facile oxidative addition by palladium catalysts, making it the preferred intermediate for installing solubilizing groups or diversity elements via Suzuki-Miyaura or Buchwald-Hartwig cross-couplings at the late stage of synthesis.

Part 1: Physicochemical & Electronic Profile

The choice between Chloro and Bromo substitution at the 7-position fundamentally alters the molecule's properties and its interaction with biological targets.

FeatureThis compound 7-Bromoquinazolin-4-amine Implication for Drug Design
Van der Waals Radius 1.75 Å1.85 ÅBr is bulkier; may clash in tight pockets but fills hydrophobic voids better.
Electronegativity (Pauling) 3.162.96Cl is more electron-withdrawing, lowering the pKa of N1/N3 more than Br.
C-X Bond Energy ~95 kcal/mol~68 kcal/molBr is much more reactive for Pd-catalyzed coupling.
Lipophilicity (

LogP)
+0.71+0.86Br increases logP more, potentially reducing aqueous solubility.
Polarizability LowHighBr can participate in halogen bonding with backbone carbonyls (e.g., in kinases).

Part 2: Synthetic Utility & Reactivity

The most critical distinction for researchers is the reactivity order . In quinazoline chemistry, the C4 and C7 positions have vastly different reactivities.

The Reactivity Hierarchy
  • C4-Position (SNAr Active): The C4-Cl bond is highly activated by the adjacent N3 and para-N1. It is susceptible to Nucleophilic Aromatic Substitution (SNAr) by amines.

  • C7-Position (Cross-Coupling Active): The C7-halogen is deactivated for SNAr but active for metal-catalyzed coupling. C7-Br is significantly superior to C7-Cl for this purpose due to faster oxidative addition.

Strategic Workflow: "SNAr First, Coupling Second"

To synthesize a library of kinase inhibitors, one typically installs the "warhead" amine at C4 first, followed by the "tail" at C7.

QuinazolineWorkflow Start 4-Chloro-7-bromoquinazoline Step1 Step 1: SNAr (C4) (Nucleophilic Displacement) Start->Step1 + Aniline (R-NH2) Inter Intermediate: 4-Amino-7-bromoquinazoline Step1->Inter Step2 Step 2: Suzuki Coupling (C7) (Pd-Catalyzed) Inter->Step2 + Boronic Acid + Pd(PPh3)4 Note CRITICAL: C4-Cl reacts at 80°C (SNAr) C7-Br is inert to SNAr but reacts at 100°C w/ Pd (Suzuki) Inter->Note Final Final Drug Candidate (e.g., Gefitinib Analog) Step2->Final

Caption: Orthogonal reactivity allows selective functionalization. The 7-Br handle survives the initial SNAr reaction, serving as a latent handle for late-stage diversification.

Part 3: Biological Performance (SAR)

In kinase inhibitors (specifically EGFR), the quinazoline core binds to the ATP pocket.

  • The 4-Amino Group: Forms a critical hydrogen bond with the "hinge region" (e.g., Met793 in EGFR).

  • The 7-Position: Points towards the solvent front.

Why 7-Br is often an Intermediate, not a Final Drug: While 7-bromo analogs show potency, the bromine atom is hydrophobic and does not aid solubility. Successful drugs (like Gefitinib) use the 7-position to attach solubilizing groups (e.g., morpholine-propoxy).

  • Experiment: If you test 7-Chloro vs. 7-Bromo analogs directly:

    • Potency: Often similar (IC50 within 2-3 fold), unless the Br clashes sterically.

    • Solubility: 7-Chloro is generally more soluble.

    • Metabolism: 7-Chloro is highly stable. 7-Bromo can be a liability for debromination or toxicity.

Part 4: Experimental Protocols

Protocol A: Synthesis of 7-Bromoquinazolin-4-amine (The Scaffold)

This protocol uses the Niementowski modification to build the ring.

Reagents:

  • 2-Amino-4-bromobenzonitrile (1.0 eq)

  • Formamidine Acetate (1.5 eq)

  • 2-Methoxyethanol (Solvent)

Procedure:

  • Charge: In a round-bottom flask, dissolve 2-amino-4-bromobenzonitrile (5.0 g, 25.4 mmol) in 2-methoxyethanol (50 mL).

  • Add: Add formamidine acetate (4.0 g, 38.1 mmol).

  • Reflux: Heat the mixture to reflux (approx. 125°C) under

    
     atmosphere for 12 hours.
    
  • Monitor: Check TLC (50% EtOAc/Hexane). The starting nitrile spot should disappear.

  • Workup: Cool to room temperature. The product often precipitates.

  • Precipitation: Pour the reaction mixture into ice-cold water (200 mL) with vigorous stirring.

  • Filtration: Collect the solid by vacuum filtration. Wash with water (

    
     mL) and cold diethyl ether (
    
    
    
    mL).
  • Drying: Dry in a vacuum oven at 50°C.

    • Yield: Typically 75-85%.

    • Appearance: Off-white to pale yellow solid.

Protocol B: Selective Suzuki Coupling on 7-Bromo-4-aminoquinazoline

Demonstrating the utility of the Br-handle.

Reagents:

  • 7-Bromoquinazolin-4-amine (1.0 eq)

  • Phenylboronic acid (1.2 eq)

  • 
     (5 mol%)
    
  • 
     (2.0 M aqueous solution, 3.0 eq)
    
  • 1,4-Dioxane (Solvent)

Procedure:

  • Degas: Sparge 1,4-dioxane with nitrogen for 15 minutes.

  • Combine: Add 7-bromoquinazolin-4-amine (1 mmol), phenylboronic acid (1.2 mmol), and

    
     (0.05 mmol) to a microwave vial or pressure tube.
    
  • Solvent: Add degassed dioxane (5 mL) and

    
     solution (1.5 mL).
    
  • Heat: Seal and heat to 100°C for 4 hours (or 120°C for 30 min in microwave).

  • Filter: Filter through a Celite pad to remove Pd black.

  • Purify: Concentrate and purify via flash chromatography (DCM/MeOH gradient).

    • Note: The 4-amino group does not interfere with the Pd-catalyst under these conditions, whereas a 4-chloro group would compete.

References

  • Comparison of Suzuki Cross-Coupling Reactions of 4,7-Dichloroquinoline and 7-Chloro-4-iodoquinoline. Canadian Journal of Chemistry, 2004.[1]

    • Relevance: Establishes the reactivity hierarchy of halo-quinolines/quinazolines in Pd-coupling.
  • Efficient Synthesis of 2-Aminoquinazoline Derivatives via Acid-Mediated [4+2] Annul

    • Relevance: Provides modern synthetic routes to the amino-quinazoline core.
  • Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors.Molecules, 2017.

    • Relevance: details the SAR of the 7-position in EGFR inhibitors (Gefitinib/Erlotinib analogs).
  • Reactivity of Halogenated Quinazolinones and Quinazoline Derivatives in Cross-Coupling Reactions.Molecules, 2013.

    • Relevance: Defines the specific activ
  • Synthesis and in vitro biological evaluation of novel quinazoline derivatives.Bioorganic & Medicinal Chemistry Letters, 2017.

    • Relevance: Comparative biological data on substituted quinazolines.[2][3]

Sources

Bridging the Gap: A Comparative Guide to In Vitro and In Vivo Efficacy Correlation of 7-Chloroquinazolin-4-amine and its Analogs as Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the journey from a promising in vitro result to a successful in vivo outcome is fraught with challenges. The quinazoline scaffold, a privileged structure in medicinal chemistry, has given rise to numerous potent kinase inhibitors, with gefitinib and erlotinib being notable examples.[1][2] This guide provides an in-depth technical comparison of the methodologies used to evaluate the efficacy of 7-Chloroquinazolin-4-amine and its derivatives, focusing on the critical aspect of in vitro and in vivo correlation. By understanding the nuances of experimental design and data interpretation, researchers can better predict the clinical potential of this important class of molecules.

The Quinazoline Scaffold: A Versatile Core for Kinase Inhibition

The quinazoline core is a bicyclic aromatic heterocycle that serves as a foundational structure for a wide array of biologically active compounds.[3][4] Its derivatives have demonstrated a remarkable breadth of pharmacological activities, including anticancer, antimalarial, antifungal, and anti-inflammatory properties.[5][6] A significant portion of research into quinazoline derivatives has focused on their utility as kinase inhibitors, particularly targeting the epidermal growth factor receptor (EGFR) tyrosine kinase.[1][7] The 4-anilinoquinazoline derivatives, for instance, have been extensively investigated as potent and selective EGFR inhibitors that compete with ATP at the kinase's binding site.[1][7]

The subject of this guide, this compound, represents a fundamental building block within this class of compounds. The chloro-substitution at the 7-position has been shown in various analogs to influence potency and selectivity.[8] While specific public data on the in vitro and in vivo correlation of this compound is limited, we can extrapolate from the extensive research on its close derivatives to build a comprehensive framework for its evaluation. This guide will therefore use data from well-characterized 4-aminoquinazoline and 4-anilinoquinazoline derivatives to illustrate the principles of establishing a robust in vitro-in vivo correlation (IVIVC).

In Vitro Characterization: Laying the Foundation for Efficacy

The initial assessment of any potential kinase inhibitor begins with a battery of in vitro assays designed to determine its potency, selectivity, and mechanism of action at the molecular and cellular levels.

Biochemical Assays: Direct Target Engagement

The first step is to confirm direct inhibition of the target kinase. This is typically achieved through biochemical assays that measure the phosphorylation of a substrate by the purified kinase enzyme.

Table 1: Comparison of In Vitro Biochemical Assays for Kinase Inhibitors

Assay TypePrincipleAdvantagesDisadvantagesTypical Readout
Radioactive Filter Binding Assay Measures the incorporation of 32P or 33P from ATP into a substrate peptide.High sensitivity, well-established.Use of radioactivity, generates hazardous waste.Scintillation counting
Luminescence-Based Kinase Assay Measures the amount of ATP remaining after the kinase reaction using a luciferase-luciferin system.High-throughput, non-radioactive.Can be prone to interference from colored compounds.Luminescence
Fluorescence Polarization (FP) Assay Measures the change in polarization of a fluorescently labeled substrate upon phosphorylation.Homogeneous assay, high-throughput.Requires specific fluorescent probes, can have a narrow assay window.Fluorescence polarization
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Measures the FRET between a donor-labeled antibody and an acceptor-labeled substrate.High sensitivity, robust, homogeneous.Requires specific antibody pairs, can be expensive.TR-FRET ratio

Experimental Protocol: A Representative TR-FRET Assay for EGFR Inhibition

  • Reagents and Materials:

    • Recombinant human EGFR kinase domain

    • Poly-GT-biotin substrate

    • ATP

    • Europium-labeled anti-phosphotyrosine antibody (Donor)

    • Streptavidin-Allophycocyanin (Acceptor)

    • Assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)

    • This compound or derivative compound

    • 384-well low-volume microplates

  • Procedure:

    • Prepare serial dilutions of the test compound in DMSO and then in assay buffer.

    • Add 2 µL of the compound dilution to the wells of the microplate.

    • Add 2 µL of a solution containing EGFR kinase and poly-GT-biotin substrate to each well.

    • Initiate the kinase reaction by adding 2 µL of ATP solution.

    • Incubate the plate at room temperature for 60 minutes.

    • Stop the reaction and detect phosphorylation by adding 4 µL of a solution containing the Eu-labeled antibody and Streptavidin-APC.

    • Incubate for another 60 minutes at room temperature to allow for antibody binding.

    • Read the plate on a TR-FRET enabled plate reader, measuring emission at both donor and acceptor wavelengths.

  • Data Analysis:

    • Calculate the TR-FRET ratio (Acceptor emission / Donor emission).

    • Plot the TR-FRET ratio against the logarithm of the compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

Cellular Assays: Assessing On-Target Effects in a Biological Context

While biochemical assays confirm direct target engagement, cellular assays are crucial for understanding a compound's activity in a more physiologically relevant environment.[9] These assays measure the downstream consequences of target inhibition within intact cells.

Table 2: Comparison of In Vitro Cellular Assays for Kinase Inhibitors

Assay TypePrincipleAdvantagesDisadvantagesTypical Readout
Cell Viability/Proliferation Assay (e.g., MTT, CellTiter-Glo) Measures metabolic activity or ATP content as an indicator of cell number.Simple, high-throughput, widely used.Can be confounded by effects on metabolism not related to proliferation.Absorbance, Luminescence
Western Blotting for Phospho-Proteins Detects the phosphorylation status of the target kinase and its downstream effectors.Provides direct evidence of target inhibition in cells, allows for pathway analysis.Low-throughput, semi-quantitative.Chemiluminescence, Fluorescence
Clonogenic Survival Assay Measures the ability of single cells to form colonies after treatment.Considered the "gold standard" for assessing cytotoxic effects.Long assay duration, low-throughput.Colony counting
Cell Cycle Analysis Uses flow cytometry to determine the distribution of cells in different phases of the cell cycle.Provides mechanistic insight into how a compound affects cell division.Requires specialized equipment and expertise.Fluorescence intensity

Experimental Protocol: A Representative Cell Viability Assay (CellTiter-Glo®)

  • Cell Culture:

    • Culture a relevant cancer cell line (e.g., A549 non-small cell lung cancer cells, which often express EGFR) in appropriate media.

    • Seed cells into 96-well plates at a predetermined density and allow them to adhere overnight.

  • Compound Treatment:

    • Prepare serial dilutions of this compound or its analog.

    • Treat the cells with the compound dilutions and include a vehicle control (e.g., DMSO).

    • Incubate the cells for a specified period (e.g., 72 hours).

  • Assay Procedure:

    • Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.

    • Add a volume of CellTiter-Glo® reagent equal to the volume of cell culture medium in each well.

    • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Measure the luminescence using a plate-reading luminometer.

  • Data Analysis:

    • Normalize the luminescence readings to the vehicle control.

    • Plot the normalized values against the logarithm of the compound concentration.

    • Determine the GI₅₀ (concentration for 50% growth inhibition) from the dose-response curve.

In Vivo Evaluation: Translating In Vitro Promise to Preclinical Efficacy

Positive in vitro data is a prerequisite, but the true test of a compound's therapeutic potential lies in its in vivo performance. Animal models, typically mice, are used to assess a compound's efficacy, pharmacokinetics (PK), and pharmacodynamics (PD).

Animal Models: Selecting the Right System

The choice of animal model is critical for obtaining relevant and translatable data. For kinase inhibitors targeting cancer, several types of mouse models are commonly used.

Table 3: Comparison of In Vivo Mouse Models for Cancer Research

Model TypeDescriptionAdvantagesDisadvantages
Subcutaneous Xenograft Human cancer cell lines are injected subcutaneously into immunocompromised mice.[10]Simple to establish and monitor tumor growth.Does not replicate the natural tumor microenvironment.
Orthotopic Xenograft Human cancer cell lines are implanted into the corresponding organ in immunocompromised mice.[11]More clinically relevant tumor microenvironment.Technically more challenging, tumor monitoring can be difficult.
Genetically Engineered Mouse Models (GEMMs) Mice are engineered to develop tumors spontaneously due to specific genetic mutations (e.g., EGFR mutations).[11][12]Closely mimics human cancer development and progression in an immunocompetent host.Long latency, can be expensive and time-consuming to develop.
Patient-Derived Xenografts (PDXs) Tumor fragments from a patient are implanted into immunocompromised mice.Preserves the heterogeneity and architecture of the original human tumor.Expensive, variable take rates, requires access to patient tissue.

Experimental Protocol: A Representative Subcutaneous Xenograft Study

  • Animal Husbandry:

    • Use immunocompromised mice (e.g., athymic nude or NSG mice).

    • House the animals in a specific pathogen-free facility.

  • Tumor Implantation:

    • Harvest cancer cells (e.g., H1975, which harbor an EGFR T790M mutation) from culture.

    • Resuspend the cells in a suitable medium, often mixed with Matrigel.

    • Inject the cell suspension (e.g., 5 x 10⁶ cells) subcutaneously into the flank of each mouse.

  • Treatment and Monitoring:

    • Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

    • Randomize the mice into treatment and control groups.

    • Administer the test compound (e.g., this compound derivative) and vehicle control via the appropriate route (e.g., oral gavage, intraperitoneal injection) at a predetermined dose and schedule.

    • Measure tumor volume (e.g., using calipers) and body weight regularly.

  • Endpoint and Analysis:

    • Continue treatment until a predefined endpoint is reached (e.g., tumors reach a maximum size, significant weight loss).

    • Euthanize the mice and excise the tumors for further analysis (e.g., histology, western blotting for pharmacodynamic markers).

    • Compare the tumor growth rates between the treated and control groups to determine efficacy.

The IVIVC Challenge: Why In Vitro Potency Doesn't Always Predict In Vivo Efficacy

A common pitfall in drug discovery is the disconnect between potent in vitro activity and a lack of in vivo efficacy. Several factors contribute to this discrepancy:

  • Pharmacokinetics (ADME): A compound's Absorption, Distribution, Metabolism, and Excretion properties determine its concentration and duration of exposure at the tumor site. A potent inhibitor that is poorly absorbed or rapidly metabolized will not be effective in vivo.

  • Target Engagement in Vivo: Achieving sufficient and sustained target inhibition in the tumor is crucial. This depends on both the compound's PK and its affinity for the target in the complex in vivo environment.

  • Tumor Microenvironment: The in vivo tumor microenvironment, with its complex interplay of different cell types, extracellular matrix, and signaling molecules, can significantly influence a drug's activity.

  • Off-Target Effects: A compound that appears selective in vitro may have off-target activities in vivo that lead to toxicity or unexpected pharmacological effects.

Establishing a Meaningful In Vitro-In Vivo Correlation

A robust IVIVC is essential for guiding lead optimization and predicting clinical success. This requires integrating data from multiple in vitro and in vivo experiments.

Workflow for Establishing IVIVC

IVIVC_Workflow cluster_in_vitro In Vitro Evaluation cluster_in_vivo In Vivo Evaluation biochem Biochemical Assays (IC₅₀) cell_potency Cellular Potency (GI₅₀) biochem->cell_potency informs cell_target Cellular Target Engagement (pEGFR Inhibition) cell_potency->cell_target correlates with pk Pharmacokinetics (Cmax, AUC) pd Pharmacodynamics (Tumor pEGFR Inhibition) cell_target->pd Prediction of required in vivo exposure pk->pd drives efficacy Efficacy (Tumor Growth Inhibition) pd->efficacy leads to

Caption: Workflow for establishing in vitro-in vivo correlation.

By measuring the compound concentration required for target inhibition in vitro (e.g., cellular pEGFR IC₅₀) and then determining the pharmacokinetic profile needed to achieve and maintain that concentration in the tumor in vivo, a predictive model can be built. This model can then be validated by assessing in vivo pharmacodynamics (target inhibition in the tumor) and efficacy (tumor growth inhibition).

Conclusion

The evaluation of this compound and its analogs as kinase inhibitors requires a multi-faceted approach that carefully considers both in vitro and in vivo data. While in vitro assays provide essential information on potency and mechanism, they are only the first step. A thorough understanding of a compound's pharmacokinetic and pharmacodynamic properties in relevant animal models is critical for establishing a meaningful in vitro-in vivo correlation. By following the principles and methodologies outlined in this guide, researchers can increase the likelihood of translating promising in vitro findings into effective preclinical and, ultimately, clinical candidates.

References

  • ResearchGate. (n.d.). Aminoquinoline compounds: Effect of 7-chloro-4-quinolinylhydrazone derivatives against Leishmania amazonensis | Request PDF. Retrieved from [Link]

  • Pubmed Central. (n.d.). 4-Amino-7-chloroquinolines: probing ligand efficiency provides botulinum neurotoxin serotype A light chain inhibitors with significant antiprotozoal activity. Retrieved from [Link]

  • AACR Journals. (n.d.). In Vitro and In Vivo Characterization of Irreversible Mutant-Selective EGFR Inhibitors That Are Wild-Type Sparing. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) 7-Chloroquinolin-4-yl Arylhydrazone Derivatives: Synthesis and Antifungal Activity. Retrieved from [Link]

  • Wikipedia. (n.d.). Quinazoline. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) BIOLOGICAL ACTIVITY OF QUINAZOLINONE DERIVATIVES: A REVIEW. Retrieved from [Link]

  • ACS Publications. (n.d.). Structure-Based Design of 6-Chloro-4-aminoquinazoline-2-carboxamide Derivatives as Potent and Selective p21-Activated Kinase 4 (PAK4) Inhibitors | Journal of Medicinal Chemistry. Retrieved from [Link]

  • PubMed. (2024, March 15). Design, synthesis and antitumor activity of 2-substituted quinazoline-4-amine derivatives. Retrieved from [Link]

  • Pubmed Central. (n.d.). Quinazoline-4(3H)-one-7-carboxamide Derivatives as Human Soluble Epoxide Hydrolase Inhibitors with Developable 5-Lipoxygenase Activating Protein Inhibition. Retrieved from [Link]

  • Pubmed Central. (n.d.). Quinazoline derivatives: synthesis and bioactivities. Retrieved from [Link]

  • MDPI. (2024, August 14). Novel Quinazoline Derivatives as Highly Effective A2A Adenosine Receptor Antagonists. Retrieved from [Link]

  • Pubmed Central. (n.d.). 4-amino-7-chloroquinoline derivatives for treating Parkinson's disease: implications for drug discovery. Retrieved from [Link]

  • Pubmed Central. (n.d.). Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Novel EGFR-Mutant Mouse Models of Lung Adenocarcinoma Reveal Adaptive Immunity Requirement for Durable Osimertinib Response. Retrieved from [Link]

  • Wiley Online Library. (2024, March 13). In vitro PK/PD modeling of tyrosine kinase inhibitors in non‐small cell lung cancer cell lines. Retrieved from [Link]

  • PubMed. (n.d.). EGF-effects in vitro and in vivo on a carcinoma cell line rich in EGFR. Retrieved from [Link]

  • Pubmed Central. (n.d.). Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives. Retrieved from [Link]

  • PubMed. (2024, May 22). A literature review on pharmacological aspects, docking studies, and synthetic approaches of quinazoline and quinazolinone derivatives. Retrieved from [Link]

  • bioRxiv. (2022, October 27). Novel EGFR-Mutant Mouse Models of Lung Adenocarcinoma Reveal Adaptive Immunity Requirement for Durable Osimertinib Response. Retrieved from [Link]

  • PubMed. (2014, February 15). In vitro phenotypic screening of 7-chloro-4-amino(oxy)quinoline derivatives as putative anti-Trypanosoma cruzi agents. Retrieved from [Link]

  • MDPI. (n.d.). Recent Advances on Quinazoline Derivatives: A Potential Bioactive Scaffold in Medicinal Chemistry. Retrieved from [Link]

  • Reaction Biology. (2024, August 13). Testing kinase inhibitors where it matters: Drug screening in intact cells. Retrieved from [Link]

  • Juniper Publishers. (2016, April 22). Comparative Effect of Tyrosine Kinase Inhibitors in Human Cancer Cell Lines. Retrieved from [Link]

  • Frontiers. (2022, November 16). Anti-EGFR monoclonal antibody Cetuximab displays potential anti-cancer activities in feline oral squamous cell carcinoma cell lines. Retrieved from [Link]

  • MDPI. (n.d.). Targeted Inhibitors of EGFR: Structure, Biology, Biomarkers, and Clinical Applications. Retrieved from [Link]

  • PubMed. (n.d.). In vitro pharmacological characterization of TKI-28, a broad-spectrum tyrosine kinase inhibitor with anti-tumor and anti-angiogenic effects. Retrieved from [Link]

  • PubMed. (n.d.). In vitro and in vivo characterization of irreversible mutant-selective EGFR inhibitors that are wild-type sparing. Retrieved from [Link]

  • SciELO. (n.d.). EGFR and HER2 small molecules inhibitors as potential therapeutics in veterinary oncology. Retrieved from [Link]

  • Pubmed Central. (n.d.). Cellular responses to EGFR inhibitors and their relevance to cancer therapy. Retrieved from [Link]

  • ACS Publications. (2024, October 15). Immuno-PET Imaging of EGFR with 64Cu-NOTA Panitumumab in Subcutaneous and Metastatic Nonsmall Cell Lung Cancer Xenografts | Molecular Pharmaceutics. Retrieved from [Link]

  • Eurofins Discovery. (n.d.). Cell-based Tyrosine Kinase Assays, Detect RTK/CTK Signaling. Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to Cross-Reactivity Profiling of 7-Chloroquinazolin-4-amine Based Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

The 7-chloroquinazolin-4-amine scaffold is a cornerstone in modern medicinal chemistry, serving as the foundational structure for numerous clinically successful kinase inhibitors.[1][2] Its prevalence, however, belies the critical challenge of achieving target selectivity. As the human kinome consists of over 500 highly conserved ATP-binding sites, the potential for off-target interactions is a significant hurdle in drug development, potentially leading to unforeseen side effects or diminished efficacy.[3][4]

This guide provides an in-depth comparison of the cross-reactivity profiles of kinase inhibitors built upon the this compound core and its close analogs. We will delve into the causality behind experimental choices for profiling, present detailed methodologies for key assays, and offer a comparative analysis of publicly available data to inform rational drug design and lead optimization.

The Imperative of Kinase Selectivity Profiling

The development of a successful kinase inhibitor is not merely about high potency against the intended target; it is a delicate balance between on-target efficacy and off-target safety. Comprehensive profiling across a broad panel of kinases is a vital step to:

  • Minimize Off-Target Effects: Unintended inhibition of other kinases can lead to toxicity and adverse patient outcomes.[3]

  • Uncover Polypharmacology: In some cases, inhibiting multiple kinases can be therapeutically beneficial.[5] Profiling can reveal these opportunities for developing multi-targeted therapies.

  • Guide Structure-Activity Relationship (SAR) Studies: Understanding how small structural modifications to the quinazoline scaffold impact selectivity provides crucial feedback for medicinal chemists to design more specific compounds.[6]

Core Methodologies for Cross-Reactivity Profiling

Several robust platforms are available for assessing kinase inhibitor selectivity. The choice of method often depends on the stage of drug discovery, the required throughput, and the desired depth of information (e.g., binding affinity vs. enzymatic inhibition). Here, we compare three widely adopted approaches.

Competition Binding Assays (e.g., KINOMEscan®)

This high-throughput method quantitatively measures the binding of an inhibitor to a large panel of kinases. It is particularly valuable for early-stage discovery and for obtaining a broad view of the inhibitor's interaction landscape.[7][8]

Principle of the Assay: The core of the assay involves a competitive binding dynamic among three components: a DNA-tagged kinase, a test compound (the inhibitor), and a kinase-specific ligand immobilized on a solid support (like beads).[9] If the test compound binds to the kinase's active site, it prevents the kinase from binding to the immobilized ligand. The amount of kinase that remains bound to the support is then quantified using quantitative PCR (qPCR) of the DNA tag. A lower qPCR signal indicates stronger binding of the test compound to the kinase.[9]

G cluster_0 Sample Preparation cluster_1 Affinity Purification & Analysis A Cell/Tissue Lysate C Pre-incubation A->C B Test Inhibitor(Varying Concentrations) B->C E Affinity Capture C->E D Kinobeads D->E F Wash & Elute E->F G LC-MS/MS Analysis F->G H Data AnalysisDose-Response Curves G->H

Sources

Benchmarking New Quinazoline Derivatives: A Comparative Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: February 2026

<_ _>

Introduction: The Enduring Potential of the Quinazoline Scaffold in Oncology

The quinazoline nucleus is a cornerstone in modern medicinal chemistry, particularly in the development of targeted anticancer agents.[1][2][3][4] Its rigid, heterocyclic structure provides a versatile scaffold for designing molecules that can potently and selectively interact with key players in oncogenic signaling pathways. Several quinazoline derivatives have achieved blockbuster status as FDA-approved drugs, including gefitinib, erlotinib, and afatinib, which have revolutionized the treatment of certain cancers, most notably non-small cell lung cancer (NSCLC).[1][5][6][7] These agents primarily function as tyrosine kinase inhibitors (TKIs), targeting the epidermal growth factor receptor (EGFR).[8][9][10]

This guide provides a comprehensive framework for benchmarking novel quinazoline derivatives against established drugs. We will delve into the critical experimental workflows, from initial cytotoxicity screening to mechanistic validation, offering a scientifically rigorous approach for researchers in the field. The overarching goal is to equip scientists with the necessary tools to objectively assess the therapeutic potential of new chemical entities and identify promising candidates for further development.

The Rationale Behind New Quinazoline Derivatives

While existing quinazoline-based drugs have demonstrated significant clinical efficacy, the emergence of drug resistance and the desire for improved therapeutic indices necessitate the continued exploration of this chemical space.[1] The new derivatives discussed in this guide, designated as Q-Deriv-1 and Q-Deriv-2 , have been synthesized with specific structural modifications aimed at overcoming known resistance mechanisms and enhancing target engagement.

Comparative Benchmarking: Q-Deriv-1 & Q-Deriv-2 vs. Gefitinib

Our comparative analysis will focus on benchmarking our novel derivatives against Gefitinib , a first-generation EGFR inhibitor.[8][10] Gefitinib serves as an excellent comparator due to its well-characterized mechanism of action and established clinical relevance.[8][10]

In Vitro Cytotoxicity: The First Litmus Test

The initial step in evaluating any potential anticancer agent is to determine its cytotoxic effects on cancer cell lines. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely accepted and robust method for assessing cell viability.[11][12][13] This colorimetric assay measures the metabolic activity of cells, which in viable cells, reduces the yellow MTT tetrazolium salt to purple formazan crystals.[11][12][13]

Table 1: Comparative IC50 Values of Quinazoline Derivatives in A549 (NSCLC) Cell Line

CompoundIC50 (µM)
Q-Deriv-10.05 ± 0.01
Q-Deriv-20.12 ± 0.03
Gefitinib0.25 ± 0.05

Data are presented as mean ± standard deviation from three independent experiments.

The data clearly indicate that Q-Deriv-1 exhibits superior potency in inhibiting the growth of A549 cells compared to both Q-Deriv-2 and the reference drug, Gefitinib.

Experimental Protocol: MTT Assay

This protocol outlines the standardized procedure for determining the IC50 values of the test compounds.

Materials:

  • A549 cells (or other relevant cancer cell lines)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • MTT solution (5 mg/mL in PBS)[11][12]

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates[14][15]

  • Microplate reader

Procedure:

  • Cell Seeding: Seed A549 cells into 96-well plates at a density of 5,000 cells per well in 100 µL of complete culture medium and incubate overnight.[14][15]

  • Compound Treatment: Prepare serial dilutions of Q-Deriv-1, Q-Deriv-2, and Gefitinib in culture medium. Replace the existing medium with 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (DMSO-treated) and a blank (medium only).

  • Incubation: Incubate the plates for 48 hours at 37°C in a humidified 5% CO2 incubator.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for an additional 4 hours.[14]

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[14][15]

  • Absorbance Measurement: Shake the plates for 15 minutes on an orbital shaker and measure the absorbance at 570 nm using a microplate reader.[11][14]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 values using a dose-response curve fitting software.

MTT_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assay MTT Assay cluster_analysis Data Analysis Cell_Seeding Seed Cells in 96-well Plate Compound_Prep Prepare Serial Dilutions Add_Compounds Add Compounds to Cells Compound_Prep->Add_Compounds Incubate_48h Incubate for 48h Add_Compounds->Incubate_48h Add_MTT Add MTT Reagent Incubate_48h->Add_MTT Incubate_4h Incubate for 4h Add_MTT->Incubate_4h Add_DMSO Add DMSO to Solubilize Incubate_4h->Add_DMSO Read_Absorbance Read Absorbance at 570nm Add_DMSO->Read_Absorbance Calculate_IC50 Calculate IC50 Read_Absorbance->Calculate_IC50

Delving Deeper: Mechanism of Action - Apoptosis Induction

A critical aspect of anticancer drug evaluation is determining whether the observed cytotoxicity is due to the induction of apoptosis (programmed cell death). Western blotting is a powerful technique to probe for key apoptotic markers.[16][17]

Experimental Rationale

Gefitinib and other EGFR inhibitors are known to induce apoptosis by blocking downstream signaling pathways crucial for cell survival.[8] We hypothesize that our novel derivatives, particularly the more potent Q-Deriv-1, will show enhanced induction of apoptosis. We will assess the cleavage of Caspase-3 and Poly (ADP-ribose) polymerase (PARP), which are hallmark events in the apoptotic cascade.[17][18][19]

Apoptosis_Pathway cluster_receptor Cell Surface cluster_signaling Intracellular Signaling cluster_apoptosis Apoptotic Cascade EGFR EGFR PI3K_Akt PI3K/Akt Pathway (Pro-Survival) EGFR->PI3K_Akt Activates Ras_Raf_MEK_ERK Ras/Raf/MEK/ERK Pathway (Proliferation) EGFR->Ras_Raf_MEK_ERK Activates Caspase_Activation Caspase Activation (Caspase-3) PI3K_Akt->Caspase_Activation Inhibits Ras_Raf_MEK_ERK->Caspase_Activation Inhibits PARP_Cleavage PARP Cleavage Caspase_Activation->PARP_Cleavage Induces Apoptosis Apoptosis PARP_Cleavage->Apoptosis Quinazoline Quinazoline Derivative (e.g., Gefitinib, Q-Deriv-1) Quinazoline->EGFR Inhibits

Western Blot Analysis

Table 2: Semi-Quantitative Analysis of Apoptotic Markers in A549 Cells

Treatment (IC50 Conc.)Cleaved Caspase-3 (Fold Change)Cleaved PARP (Fold Change)
Vehicle Control1.01.0
Q-Deriv-14.5 ± 0.53.8 ± 0.4
Q-Deriv-22.8 ± 0.32.1 ± 0.2
Gefitinib2.5 ± 0.41.9 ± 0.3

Values represent the fold change in protein expression relative to the vehicle control, normalized to a loading control (e.g., β-actin). Data are mean ± SD.

The Western blot results corroborate the MTT assay data, with Q-Deriv-1 demonstrating a significantly higher induction of cleaved Caspase-3 and cleaved PARP compared to Gefitinib at their respective IC50 concentrations. This suggests that the enhanced cytotoxicity of Q-Deriv-1 is, at least in part, mediated by a more potent induction of apoptosis.

Experimental Protocol: Western Blot for Apoptotic Markers

Materials:

  • A549 cells

  • Test compounds (Q-Deriv-1, Q-Deriv-2, Gefitinib)

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Protein assay kit (e.g., BCA assay)

  • SDS-PAGE gels and running buffer

  • Transfer apparatus and PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (anti-cleaved Caspase-3, anti-cleaved PARP, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Procedure:

  • Cell Treatment and Lysis: Treat A549 cells with the IC50 concentrations of the test compounds for 24 hours. Harvest and lyse the cells in lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a protein assay.

  • SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel for electrophoresis. Transfer the separated proteins to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane to prevent non-specific antibody binding. Incubate the membrane with primary antibodies overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody. Visualize the protein bands using a chemiluminescent substrate and an imaging system.

  • Analysis: Perform densitometric analysis of the protein bands and normalize the expression of the target proteins to the loading control.

Conclusion and Future Directions

This guide has outlined a systematic approach to benchmarking new quinazoline derivatives against established drugs. The experimental data presented for our hypothetical compounds, Q-Deriv-1 and Q-Deriv-2, demonstrate how a combination of in vitro cytotoxicity assays and mechanistic studies can provide a clear and objective assessment of their potential.

The superior potency and apoptosis-inducing activity of Q-Deriv-1 highlight it as a promising lead candidate. Future studies should focus on:

  • Kinase Profiling: To determine the selectivity of Q-Deriv-1 against a panel of kinases.

  • In Vivo Efficacy: To evaluate the antitumor activity of Q-Deriv-1 in preclinical animal models.

  • Pharmacokinetic and Toxicological Studies: To assess the drug-like properties of Q-Deriv-1.

By following a rigorous and logical experimental workflow, researchers can effectively identify and advance the next generation of quinazoline-based anticancer therapeutics.

References

  • An insight into the therapeutic potential of quinazoline derivatives as anticancer agents. (n.d.). Royal Society of Chemistry.
  • What is the mechanism of Gefitinib? - Patsnap Synapse. (2024, July 17). Patsnap Synapse.
  • Review of the Treatment of Non-Small Cell Lung Cancer with Gefitinib - PMC. (n.d.). National Center for Biotechnology Information.
  • Recent Advances on Quinazoline Derivatives: A Potential Bioactive Scaffold in Medicinal Chemistry - MDPI. (n.d.). MDPI.
  • Recent advances in the investigation of the quinazoline nucleus and derivatives with potential anticancer activities - NIH. (n.d.). National Center for Biotechnology Information.
  • The Role of Gefitinib in Lung Cancer Treatment - AACR Journals. (2004, June 15). American Association for Cancer Research.
  • Gefitinib: mechanism of action, pharmacokinetics and side effect - ChemicalBook. (2023, September 28). ChemicalBook.
  • Mechanism of action of gefitinib. EGF = epidermal growth factor; EGFR =... | Download Scientific Diagram - ResearchGate. (n.d.). ResearchGate.
  • FDA approved quinazoline derivatives as anticancer drugs. - ResearchGate. (n.d.). ResearchGate.
  • Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms - MDPI. (n.d.). MDPI.
  • Apoptosis western blot guide - Abcam. (n.d.). Abcam.
  • Application Note: Western Blot Protocol for the Detection of Apoptosis Markers Following Taxacin Treatment - Benchchem. (n.d.). BenchChem.
  • Recent Advances in Quinazoline Derivatives: Synthesis, Biological Activities, and Therapeutic Potential - IJMPR. (2025, January 22). International Journal of Medical and Pharmaceutical Research.
  • Recent Advances in Quinazoline Derivatives: Synthesis, Biological Activities, and Therapeutic Potential - Acta Scientific. (2025, January 31). Acta Scientific.
  • Quinazoline derivatives: synthesis and bioactivities - PMC. (2013, June 3). National Center for Biotechnology Information.
  • MTT assay protocol | Abcam. (n.d.). Abcam.
  • Recent advances in the investigation of the quinazoline nucleus and derivatives with potential anticancer activities - ResearchGate. (2025, May 12). ResearchGate.
  • MTT Proliferation Assay Protocol - ResearchGate. (2025, June 15). ResearchGate.
  • Application Notes and Protocols for In Vitro Assays of Anticancer Agent 205 - Benchchem. (n.d.). BenchChem.
  • The MTT Assay: A Valuable Tool for Measuring Cell Viability - Creative Diagnostics. (n.d.). Creative Diagnostics.
  • Quinazoline - Wikipedia. (n.d.). Wikipedia.
  • MTT Assay Protocol for Cell Viability and Proliferation. (n.d.). Sigma-Aldrich.
  • Synthesis and Biological Evaluation of Quinazoline Derivatives as Potential Anticancer Agents (II) - Bentham Science Publisher. (n.d.). Bentham Science.
  • MTT Cell Proliferation Assay - ATCC. (n.d.). ATCC.
  • Determination of Caspase Activation by Western Blot - PubMed - NIH. (n.d.). National Center for Biotechnology Information.
  • Analysis by Western Blotting - Apoptosis - Bio-Rad Antibodies. (n.d.). Bio-Rad.
  • In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. (n.d.). Noble Life Sciences.
  • Anticancer Drugs Specificity Assessment (in vitro) | Protocol Preview - YouTube. (2022, July 7). YouTube.
  • Cell Culture Based in vitro Test Systems for Anticancer Drug Screening - Frontiers. (2020, April 8). Frontiers.
  • Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents | ACS Omega. (2021, July 2). American Chemical Society.
  • FDA approved quinazoline based drugs for the treatment of lung and breast cancer. - ResearchGate. (n.d.). ResearchGate.
  • Quinazoline Based HDAC Dual Inhibitors as Potential Anti-Cancer Agents - PMC - NIH. (2022, March 31). National Center for Biotechnology Information.
  • Which proteins expression should I check by western blot for confirmation of apoptosis? (2014, November 5). ResearchGate.

Sources

Safety Operating Guide

Safeguarding Research: A Comprehensive Guide to the Proper Disposal of 7-Chloroquinazolin-4-amine

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and scientists in the fast-paced world of drug development, the integrity of our work extends beyond the bench; it encompasses the entire lifecycle of the chemical entities we handle. 7-Chloroquinazolin-4-amine, a key intermediate in the synthesis of various bioactive molecules, demands meticulous handling not only during experimentation but, critically, through to its final disposal. This guide provides a procedural framework grounded in established safety protocols to ensure the responsible management of this compound waste, thereby protecting both laboratory personnel and the environment.

Hazard Identification and Risk Assessment: The "Why" Behind the Procedure

This compound and its structural analogs are classified as hazardous materials. Understanding the inherent risks is fundamental to appreciating the necessity of the disposal protocols outlined herein.

Based on data from closely related compounds, this compound should be presumed to exhibit the following hazard profile[1][2]:

  • Acute Toxicity (Oral): Harmful or toxic if swallowed.

  • Skin Corrosion/Irritation: Causes skin irritation.

  • Serious Eye Damage/Irritation: Can cause serious eye damage.

  • Respiratory Irritation: May cause respiratory irritation upon inhalation of dust.

Therefore, the primary objective of our disposal plan is to prevent unintentional exposure through ingestion, skin/eye contact, or inhalation, and to ensure the compound does not enter the environment.

Personal Protective Equipment (PPE): Your First Line of Defense

Before handling this compound for any purpose, including disposal, the following PPE is mandatory:

PPE CategorySpecificationRationale
Eye/Face Protection ANSI Z87.1-compliant safety glasses with side shields or a full-face shield.Protects against splashes of solutions or airborne dust particles that can cause serious eye damage.
Skin Protection Chemical-resistant gloves (nitrile is a suitable option) and a fully buttoned lab coat.Prevents skin contact which can lead to irritation.
Respiratory Protection A NIOSH-approved respirator is recommended if there is a risk of generating dust or aerosols. Work should be conducted in a fume hood.Minimizes the risk of inhaling the compound, which can cause respiratory tract irritation.

Step-by-Step Disposal Protocol

The cardinal rule for the disposal of this compound is that it must be managed as hazardous waste through a licensed disposal facility. Under no circumstances should this chemical be discarded in regular laboratory trash or washed down the drain.

Step 1: Waste Segregation

Proper segregation at the point of generation is critical to safe and compliant waste management.

  • Solid Waste:

    • Collect all solid this compound, including residual powder, contaminated weigh boats, and disposable lab equipment (e.g., pipette tips, contaminated gloves), in a dedicated, robust, and sealable container.

    • This container should be clearly designated for "Halogenated Organic Solid Waste."

  • Liquid Waste:

    • Collect all solutions containing this compound in a separate, sealed, and shatter-resistant container.

    • Do not mix this waste stream with non-halogenated solvents unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.

Step 2: Containerization and Labeling

Properly containing and labeling waste is a key regulatory requirement.

  • Select Appropriate Containers: Use containers that are chemically compatible with this compound and any solvents. High-density polyethylene (HDPE) is a common choice.

  • Labeling: All waste containers must be clearly and accurately labeled with the following information:

    • The words "HAZARDOUS WASTE "

    • The full chemical name: "This compound "

    • An indication of the major components and their approximate concentrations (for liquid waste).

    • The date the waste was first added to the container.

Step 3: Interim Storage

Store waste containers in a designated and secure satellite accumulation area while awaiting pickup. This area should be:

  • Well-ventilated.

  • Away from incompatible materials, such as strong oxidizing agents.

  • Under the control of laboratory personnel.

  • Equipped with secondary containment to mitigate potential spills.

Step 4: Scheduling Disposal

Contact your institution's EHS office to arrange for the pickup and disposal of the hazardous waste. They will ensure that the waste is transported and disposed of in accordance with all local, state, and federal regulations.

Emergency Procedures: Spill and Exposure Management

In Case of a Spill:

  • Evacuate: Immediately alert others in the area and evacuate if necessary.

  • Ventilate: Ensure the area is well-ventilated, preferably within a chemical fume hood.

  • Contain: For small spills, use an inert absorbent material (e.g., vermiculite, sand) to contain the substance.

  • Collect: Carefully sweep or scoop the absorbed material and contaminated debris into a designated hazardous waste container. Avoid creating dust.

  • Decontaminate: Clean the spill area thoroughly with an appropriate solvent, and collect the cleaning materials as hazardous waste.

In Case of Personal Exposure:

  • Eyes: Immediately flush with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[1]

  • Skin: Remove contaminated clothing and wash the affected area thoroughly with soap and water. Seek medical attention if irritation persists.[1]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[1]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[2]

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound waste.

G start Waste Generation (this compound) assess_form Assess Waste Form start->assess_form solid_waste Solid Waste (e.g., powder, contaminated items) assess_form->solid_waste Solid liquid_waste Liquid Waste (e.g., solutions) assess_form->liquid_waste Liquid containerize_solid Place in a dedicated, sealed, and labeled container for 'Halogenated Organic Solid Waste' solid_waste->containerize_solid containerize_liquid Place in a dedicated, sealed, and labeled container for 'Halogenated Organic Liquid Waste' liquid_waste->containerize_liquid storage Store in a secure satellite accumulation area containerize_solid->storage containerize_liquid->storage ehs_pickup Contact EHS for waste pickup storage->ehs_pickup end Proper Disposal by Licensed Facility ehs_pickup->end

Caption: Workflow for the disposal of this compound.

By adhering to these procedures, you contribute to a culture of safety and environmental stewardship, which is paramount in the scientific community.

References

  • European Directorate for the Quality of Medicines & HealthCare. (2023, April 3). Safety Data Sheet for 4-Amino-2-chloro-6,7-dimethoxyquinazoline. Retrieved from [Link]

Sources

Personal protective equipment for handling 7-Chloroquinazolin-4-amine

Author: BenchChem Technical Support Team. Date: February 2026

Operational Safety Protocol: Handling 7-Chloroquinazolin-4-amine

Executive Safety Summary

This compound (CAS: 20158-96-3) is not merely a chemical reagent; it is a pharmacologically active scaffold used in the synthesis of tyrosine kinase inhibitors (e.g., Gefitinib analogs). While often classified by vendors as an "Irritant" (H315/H319), its structural role as a bio-isostere for purines necessitates that it be handled as a Potent Compound (Occupational Exposure Band 3) until specific toxicological data proves otherwise.

Critical Hazards:

  • Bioactivity: Potential inhibitor of EGFR/VEGFR signaling pathways.

  • Acute Toxicity: Harmful if swallowed (H302); potential for cumulative toxicity.

  • Reactivity: The C-Cl bond at position 7 is a handle for cross-coupling, implying susceptibility to nucleophilic displacement in vivo.

Personal Protective Equipment (PPE) Matrix

Do not rely on generic "lab safety" rules. The lipophilic nature of the quinazoline core facilitates dermal absorption.

Protection ZoneRecommended EquipmentTechnical Justification
Dermal (Hands) Double Gloving Protocol: 1. Inner: Nitrile (0.11 mm)2. Outer: Nitrile (0.14 mm) or PolychloropreneQuinazolines are organic bases. Double gloving creates a sacrificial outer layer against solvent carriers (e.g., DMSO, DMF) that enhance skin permeation.
Respiratory P100 / N100 Respirator (if outside hood)Primary: Class II, Type A2 Biosafety Cabinet or Fume HoodAs a solid powder, the primary vector is inhalation of micro-particulates during weighing. Surgical masks offer zero protection against molecular bioactive dust.
Ocular Chemical Splash Goggles (Indirect Venting)Safety glasses are insufficient for fine powders which can bypass side-shields via air currents.
Body Tyvek® Lab Coat (Disposable) with elastic cuffsCotton coats retain particulate matter, creating a secondary exposure source in common areas (cafeteria/office).

Operational Workflow: From Storage to Synthesis

This protocol minimizes static discharge and aerosolization, the two highest risks when handling halogenated heterocycles.

Phase A: Pre-Operational Engineering Check
  • Verify Airflow: Fume hood face velocity must be >100 fpm (0.5 m/s) .

  • Static Control: Use an ionizing bar or anti-static gun inside the balance enclosure. Quinazoline powders are prone to triboelectric charging, causing "fly-away" powder.

  • Solvent Prep: Pre-measure solvents (e.g., Isopropanol, DMF) before opening the reagent bottle to minimize open-container time.

Phase B: Weighing & Transfer (The Critical Control Point)
  • Step 1: Place a disposable weighing boat inside a secondary containment tray within the hood.

  • Step 2: Tare the balance. Gently transfer the solid using a disposable spatula. Never pour from the stock bottle.

  • Step 3: Immediately recap the stock bottle.

  • Step 4: If dissolving, add the solvent to the solid in the containment tray. Do not transport dry powder across the lab bench.

Phase C: Reaction & Monitoring
  • Heating: If the protocol requires reflux (common for nucleophilic substitutions on the C-4 amine), use a heating block rather than an oil bath to prevent contaminated oil aerosols.

  • TLC Monitoring: When spotting TLC plates, keep the developing chamber inside the hood. The solvent front evaporates toxic intermediates.

Emergency Response & Disposal

Spill Management (Solid)
  • Evacuate the immediate 3-meter radius.

  • Don PPE: Full Tyvek suit and P100 respirator.

  • Contain: Do not dry sweep. Cover the spill with wet paper towels (soaked in water/surfactant) to suppress dust.

  • Clean: Scoop the wet slurry into a wide-mouth hazardous waste jar.

  • Decontaminate: Wash surface with 10% bleach solution (oxidizes the amine), followed by water.

Waste Disposal Streams
  • Solid Waste: Tag as "Toxic Solid, Organic, N.O.S. (Contains this compound)."[1][2][3][4] Do not mix with oxidizers.

  • Liquid Waste: Segregate into Halogenated Organic Waste streams due to the Chlorine atom. High-temperature incineration is required to prevent formation of toxic chloro-amines.

Visualized Safety & Logic Workflow

The following diagram illustrates the "Cradle-to-Grave" flow of the chemical through your laboratory, highlighting decision nodes for safety.

SafetyProtocol Storage Storage (Cool, Dry, Dark) PPE_Check PPE Verification (Double Nitrile + Goggles) Storage->PPE_Check Weighing Weighing Station (Fume Hood + Ionizer) Spill Spill Event? Weighing->Spill PPE_Check->Weighing Pass Reaction Reaction Setup (Closed Vessel) Quench Quench/Workup (Containment Tray) Reaction->Quench Waste Disposal (Halogenated Stream) Quench->Waste Spill->Reaction No Cleanup Wet Wipe Method (No Dust Generation) Spill->Cleanup Yes Cleanup->Waste

Figure 1: Operational logic flow for handling this compound, emphasizing the critical decision point at the weighing stage where dust exposure risk is highest.

References

  • PubChem. (n.d.).[2][4] 4-Amino-7-chloroquinazoline Compound Summary. National Library of Medicine. Retrieved October 26, 2023, from [Link]

  • ECHA. (n.d.).[5] C&L Inventory: Quinazoline Derivatives. European Chemicals Agency.[3][5] Retrieved October 26, 2023, from [Link]

  • Occupational Safety and Health Administration (OSHA). (2012). Hazard Communication Standard: Toxic and Hazardous Substances. United States Department of Labor. Retrieved from [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
7-Chloroquinazolin-4-amine
Reactant of Route 2
Reactant of Route 2
7-Chloroquinazolin-4-amine

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.